Product packaging for Fluclotizolam(Cat. No.:CAS No. 54123-15-8)

Fluclotizolam

Cat. No.: B3026183
CAS No.: 54123-15-8
M. Wt: 332.8 g/mol
InChI Key: ZDYRCUZZLRLMHG-UHFFFAOYSA-N
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Description

What exactly is Fluclotizolam?

This compound is a thienotriazolodiazepine derivative first synthesized in 1979 but never marketed. It was then used as a designer drug, first identified in 2017.

Uses of this compound

This compound can be classified as an innovative benzodiazepine and reduces the nervous system's central part. It is considered a derivative of Etizolam, a prevalent drug within the same category. Etizolam is utilized in other nations as anti-anxiety medicine and is available for purchase. This compound is three times stronger than Etizolam, and its effects last only half as long, usually up to 6 hours. It's like flour. It's also been consumed as a liquid.

The effects of this compound

It's a benzodiazepine relaxing agent that triggers people to sleep. It's also not a minor anxiolytic-like other benzo/thienodiazepines. This compound can be a nervous system depressant, triggering "blackouts."The drug can cause hypnosis, and 0.5 mg serves as the typical dosage via blotter paper soaked in liquid.

The background of this compound

This compound is the first drug synthesized by Hoffmann La Roche, Inc. and later patent-pending.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClFN4S B3026183 Fluclotizolam CAS No. 54123-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYRCUZZLRLMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336484
Record name Fluclotizolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54123-15-8
Record name Fluclotizolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054123158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluclotizolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUCLOTIZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9Y7GEG8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Fluclotizolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluclotizolam is a thienotriazolodiazepine derivative that has emerged as a novel psychoactive substance (NPS).[1] First synthesized in 1979, it was never commercially marketed but has appeared on the illicit drug market in recent years.[1] As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, this compound exhibits sedative, anxiolytic, and hypnotic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, metabolism, and analytical methods for the detection of this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the profile of this compound.

Chemical Identity and Physicochemical Properties

This compound is classified as a thienotriazolodiazepine, structurally distinct from classical benzodiazepines due to the replacement of the benzene ring with a thiophene ring.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-chloro-4-(2-fluorophenyl)-9-methyl-4H-thieno[3,2-f][3][4]triazolo[4,3-a]diazepine
CAS Number 54123-15-8
Molecular Formula C₁₅H₁₀ClFN₄S
Molecular Weight 332.78 g/mol
Appearance White to off-white powder
Melting Point 187 - 189 °C
Boiling Point (Predicted) 524.0 ± 60.0 °C
Density (Predicted) 1.57 ± 0.1 g/cm³
pKa (Predicted) 2.01 ± 0.40
Solubility DMF: 5 mg/mLDMSO: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL
UV λmax 241 nm

Synthesis and Purification

The synthesis of this compound was first described in a 1979 patent assigned to Hoffmann-La Roche. The general synthetic strategy involves the formation of the thieno[3,2-f]triazolo[4,3-a]diazepine ring system.

Experimental Protocol: Synthesis of this compound

The following protocol is a general representation based on the synthesis of related thienotriazolodiazepines, as detailed in the patent literature.

Step 1: Synthesis of the Thienodiazepinone Intermediate The synthesis typically starts from a substituted aminothiophene, which is reacted with a 2-halobenzoyl halide to form an amide. This intermediate is then cyclized, often using a reagent like hexamethylenetetramine in the presence of a strong acid, to form the thienodiazepinone core structure.

Step 2: Thionation of the Thienodiazepinone The ketone group of the thienodiazepinone is converted to a thioketone. This is commonly achieved by reacting the thienodiazepinone with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like pyridine or toluene at elevated temperatures.

Step 3: Formation of the Triazole Ring The thienodiazepine-2-thione intermediate is then reacted with a hydrazine, such as hydrazine hydrate, to form a hydrazone. This intermediate is subsequently cyclized with a one-carbon synthon, like triethyl orthoacetate, to form the fused triazole ring, yielding the final thienotriazolodiazepine product, this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate, often with the use of activated carbon to remove colored impurities. Further purification can be achieved using column chromatography on silica gel.

Pharmacology

Mechanism of Action

This compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits. This binding enhances the effect of the endogenous neurotransmitter GABA, leading to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability. This modulation of GABAergic neurotransmission is responsible for the sedative, anxiolytic, hypnotic, and muscle relaxant effects of the compound.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_ligands Ligands GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A Binds to orthosteric site This compound This compound This compound->GABA_A Binds to allosteric site This compound->Cl_channel Enhances GABA effect Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_result Result Sample Biological Sample (e.g., Blood, Urine) Extraction Liquid-Liquid Extraction or Protein Precipitation Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Identification) LC->MS Data Data Analysis (Quantification & Confirmation) MS->Data Result Identification and Quantification of This compound Data->Result

References

Fluclotizolam's Engagement with GABA-A Receptors: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of fluclotizolam, a thienotriazolodiazepine, at the γ-aminobutyric acid type A (GABA-A) receptor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's pharmacology, details relevant experimental protocols for its characterization, and presents available quantitative data to support further investigation.

This compound is classified as a novel benzodiazepine and is structurally related to other thienodiazepines like etizolam.[1][2] While it was first synthesized in the 1970s, it was never marketed as a medicinal product and has more recently emerged on the illicit drug market.[2][3] Due to the limited specific published experimental data on this compound, this guide also draws upon information from its close structural analogs and the broader class of benzodiazepines to elucidate its pharmacological profile.

Core Mechanism of Action: Positive Allosteric Modulation

This compound, like other benzodiazepines and thienodiazepines, exerts its effects as a positive allosteric modulator of the GABA-A receptor.[4] The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.

This compound does not directly activate the GABA-A receptor. Instead, it binds to a distinct allosteric site known as the benzodiazepine binding site, located at the interface of the α and γ subunits of the receptor. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site. The potentiation of GABA's effect leads to an increased frequency of the chloride ion channel opening, resulting in a greater influx of chloride ions and a more pronounced inhibitory effect on neurotransmission. This enhanced inhibition is the basis for the sedative, anxiolytic, muscle relaxant, and anticonvulsant effects associated with this class of drugs.

Quantitative Data

Direct experimental binding affinity and efficacy data for this compound on GABA-A receptors are not extensively available in peer-reviewed literature. However, a study utilizing a Quantitative Structure-Activity Relationship (QSAR) model has predicted the binding affinity of this compound and other designer benzodiazepines. This predictive data offers a valuable, albeit preliminary, insight into its potency.

CompoundClassPredicted Binding Affinity (log 1/c)
ClobromazolamTriazolobenzodiazepine10.14
FlualprazolamTriazolobenzodiazepine10.13
Difludiazepam1,4-Benzodiazepine9.16
This compound Thienotriazolodiazepine 8.91
BentazepamThienodiazepine6.88
Tofisopam2,3-Benzodiazepine5.03

Data sourced from a QSAR model predicting binding affinities to the GABA-A receptor.

Experimental Protocols

The characterization of compounds like this compound at the GABA-A receptor typically involves in-vitro radioligand binding assays and electrophysiological studies.

In-Vitro Radioligand Binding Assay

This method is employed to determine the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor. A common approach is a competitive displacement assay.

Objective: To measure the ability of this compound to displace a known radiolabeled ligand from the benzodiazepine binding site of the GABA-A receptor.

Materials:

  • Source of GABA-A receptors (e.g., cell membranes from HEK293 cells stably expressing specific receptor subtypes, or rodent brain tissue).

  • Radiolabeled ligand (e.g., [³H]flunitrazepam or [³H]Ro 15-1788).

  • Unlabeled competitor (this compound).

  • Incubation buffer.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare cell membranes or brain homogenates containing the GABA-A receptors.

  • Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibition constant (Ki) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Electrophysiology in Xenopus Oocytes

This protocol is used to functionally assess the modulatory effect of this compound on GABA-A receptors.

Objective: To measure the potentiation of GABA-induced chloride currents by this compound in Xenopus oocytes expressing specific GABA-A receptor subtypes.

Materials:

  • Xenopus laevis oocytes (Stage V-VI).

  • cRNA for the desired α, β, and γ GABA-A receptor subunits.

  • Microinjection apparatus (e.g., Nanoject).

  • Two-electrode voltage clamp (TEVC) setup.

  • Recording solution (e.g., Oocyte Ringer's solution).

  • GABA solution.

  • This compound solution.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate oocytes. Inject each oocyte with a mixture of the cRNAs for the desired GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes. Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

  • GABA Application: Perfuse the oocyte with a concentration of GABA that elicits a submaximal response (e.g., EC₁₀-EC₂₀) to establish a baseline GABA-induced current.

  • This compound Co-application: Co-perfuse the oocyte with the same concentration of GABA plus varying concentrations of this compound.

  • Data Acquisition: Record the changes in the amplitude of the GABA-induced chloride current in the presence of this compound.

  • Data Analysis: Plot the percentage potentiation of the GABA current as a function of the this compound concentration to determine the EC₅₀ for potentiation and the maximum potentiation effect.

Visualizations

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_Site GABA Binding Site (α/β interface) GABA->GABA_Site Binds This compound This compound BZD_Site Benzodiazepine Site (α/γ interface) This compound->BZD_Site Binds GABA_A_Receptor GABA-A Receptor Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Cl⁻ Channel GABA_Site->GABA_A_Receptor Activates Receptor BZD_Site->GABA_Site Increases GABA Affinity Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx Leads to Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Injection Inject GABA-A Receptor subunit cRNAs Oocyte_Harvest->cRNA_Injection Incubation Incubate for 2-7 days (Receptor Expression) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp (TEVC) Incubation->TEVC_Setup GABA_Application Apply submaximal GABA (EC₁₀-EC₂₀) (Establish Baseline Current) TEVC_Setup->GABA_Application Co_Application Co-apply GABA + this compound (Varying Concentrations) GABA_Application->Co_Application Record_Current Record Chloride Current Co_Application->Record_Current Data_Plot Plot % Potentiation vs. [this compound] Record_Current->Data_Plot Determine_Parameters Determine EC₅₀ and Max Potentiation Data_Plot->Determine_Parameters Logical_Relationship This compound This compound PAM Positive Allosteric Modulator (PAM) This compound->PAM is a GABA_A_Receptor GABA-A Receptor PAM->GABA_A_Receptor binds to Enhanced_Inhibition Enhanced Neuronal Inhibition PAM->Enhanced_Inhibition results in GABA GABA GABA->GABA_A_Receptor binds to GABA->Enhanced_Inhibition results in

References

An In-depth Technical Guide on the In Vitro GABA-A Receptor Binding Affinity of Fluclotizolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Fluclotizolam for the γ-aminobutyric acid type A (GABA-A) receptor. Due to the limited availability of experimentally determined binding data for this compound, this document also includes predicted affinity values and comparative data for its close structural analog, Etizolam, and other classical benzodiazepines. Detailed experimental protocols for determining receptor binding affinity are also provided, along with visualizations of the experimental workflow and the underlying signaling pathway.

Quantitative Binding Affinity Data

Direct experimental data on the in vitro binding affinity of this compound to GABA-A receptors is not extensively available in peer-reviewed literature. However, its high affinity for the benzodiazepine binding site is generally acknowledged[1]. Quantitative Structure-Activity Relationship (QSAR) models have been used to predict the binding affinity of several designer benzodiazepines, including this compound.

The following table summarizes the predicted binding affinity for this compound and the experimentally determined binding affinities (Ki) for Etizolam and other commonly studied benzodiazepines at various GABA-A receptor α-subtypes. Lower Ki values indicate higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Data Type
This compound GABA-Alog 1/c = 8.91Predicted[2][3]
Etizolam Rat Cortical Membranes4.5Experimental[4]
α1β2γ2SEC50 = 92 (functional assay)Experimental[4]
α2β2γ2S / α3β2γ2SSimilar to alprazolamExperimental
Alprazolam Rat Cortical Membranes7.9Experimental
α1β3γ2~15Experimental
α2β3γ2~10Experimental
α3β3γ2~15Experimental
α5β3γ2~3Experimental
Diazepam α1β3γ2~20Experimental
α2β3γ2~20Experimental
α3β3γ2~20Experimental
α5β3γ2~25Experimental
Lorazepam Non-selectiveHigh Affinity (Ki not specified)Qualitative
Clonazepam Non-selectiveHigh Affinity (Ki not specified)Qualitative
Flunitrazepam α1β3γ2~1.0Experimental
α2β3γ2~1.2Experimental
α3β3γ2~1.1Experimental
α5β3γ2~1.5Experimental

Note: The predicted binding affinity for this compound is expressed as log 1/c, where c is the molar concentration required to elicit a defined biological effect. This value is indicative of high affinity. Ki values for comparative benzodiazepines are from radioligand binding assays using [3H]flunitrazepam or other suitable radioligands.

Signaling Pathway and Mechanism of Action

This compound, like other benzodiazepines and thienodiazepines, acts as a positive allosteric modulator (PAM) of the GABA-A receptor. It binds to the benzodiazepine site, which is distinct from the GABA binding site, located at the interface of the α and γ subunits of the receptor complex. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The potentiation of GABA's effect leads to an increased frequency of the chloride ion (Cl-) channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuron. This hyperpolarization makes the neuron less likely to fire an action potential, producing an overall inhibitory effect on neurotransmission.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_channel GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Cl_channel Chloride (Cl⁻) Channel GABA_A_Receptor->Cl_channel Increases channel opening frequency Cl_int Cl_channel->Cl_int Hyperpolarization Membrane Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GABA GABA GABA->GABA_A_Receptor Binds to α/β interface This compound This compound (PAM) This compound->GABA_A_Receptor Binds to α/γ interface (Allosteric Site) Cl_ext Cl_ext->Cl_channel Influx Cl_int->Hyperpolarization Increased [Cl⁻]i

GABA-A Receptor Positive Allosteric Modulation by this compound.

Experimental Protocols

The determination of in vitro binding affinity of a compound like this compound for the GABA-A receptor is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.

  • Biological Material: Rat cortical membranes or cells stably expressing specific recombinant human GABA-A receptor subtypes (e.g., HEK293 cells).

  • Radioligand: A high-affinity benzodiazepine site radioligand, such as [³H]Flunitrazepam or [³H]Ro15-1788.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as Diazepam or Clonazepam (e.g., 10 µM).

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

  • Homogenize rat brains in an ice-cold homogenization buffer (e.g., 0.32 M sucrose).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000-140,000 x g for 20-30 minutes at 4°C) to pellet the membranes.

  • Wash the pellet by resuspending it in fresh, ice-cold binding buffer and repeating the high-speed centrifugation. This step is often repeated multiple times to remove endogenous GABA.

  • Resuspend the final pellet in binding buffer to a specific protein concentration (e.g., 0.1-0.5 mg/mL), which can be determined using a protein assay like the Bradford or BCA assay.

  • Aliquots of the membrane preparation can be stored at -80°C until use.

  • Assay Setup: In a 96-well plate or individual microcentrifuge tubes, prepare the following for each concentration of the test compound:

    • Total Binding: Radioligand + Membrane Preparation + Binding Buffer.

    • Non-specific Binding: Radioligand + Membrane Preparation + High concentration of non-labeled competitor (e.g., 10 µM Diazepam).

    • Competition: Radioligand + Membrane Preparation + Varying concentrations of this compound.

  • Incubation:

    • Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells/tubes.

    • Add the various concentrations of this compound or the non-specific binding control.

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate the mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine IC50 and Ki:

    • Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents MembranePrep Membrane Preparation (Source of GABA-A Receptors) Start->MembranePrep AssaySetup Assay Setup (Total, Non-specific, Competition) MembranePrep->AssaySetup Incubation Incubation (Binding to Equilibrium) AssaySetup->Incubation Filtration Rapid Filtration & Washing (Separate Bound from Unbound) Incubation->Filtration Quantification Quantification (Liquid Scintillation Counting) Filtration->Quantification DataAnalysis Data Analysis (Calculate IC50 and Ki) Quantification->DataAnalysis End End: Determine Binding Affinity DataAnalysis->End

Generalized Workflow for a Competitive Radioligand Binding Assay.

References

Pharmacological Profile of Fluclotizolam as a Central Nervous System Depressant

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fluclotizolam is a novel thienotriazolodiazepine, a class of central nervous system (CNS) depressants, that has emerged on the new psychoactive substances (NPS) market.[1][2] Synthesized in the late 1970s but never commercially marketed, it has been identified in forensic cases since 2017.[1][2][3] Like classical benzodiazepines, this compound is believed to exert its pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the inhibitory effects of GABA, leading to the characteristic CNS depressant properties of this class, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant effects. Quantitative structure-activity relationship (QSAR) models predict a high binding affinity for the GABA-A receptor, suggesting significant potency. This document provides a comprehensive overview of the known pharmacological profile of this compound, summarizing available data on its mechanism of action, pharmacodynamics, and pharmacokinetics, and details the experimental protocols used to derive this information.

Introduction

This compound is classified as a novel benzodiazepine and, more specifically, a thienotriazolodiazepine, structurally related to compounds like etizolam. The core structure features a thiophene ring fused to a diazepine and a triazole ring. Though its synthesis dates back to a 1979 patent by Hoffmann-La Roche, it was never developed for medicinal use. Its recent emergence as a "designer drug" or "research chemical" necessitates a thorough understanding of its pharmacological properties to inform clinical, forensic, and drug development professionals. Novel benzodiazepines often pose significant public health risks due to their unknown potency, purity, and toxicological profiles, frequently being implicated in adverse events, especially when used with other depressants like opioids and alcohol.

Mechanism of Action

The primary mechanism of action for this compound, like other benzodiazepines, is the potentiation of the neurotransmitter GABA at the GABA-A receptor.

The GABA-A Receptor System The GABA-A receptor is a pentameric ligand-gated ion channel, primarily composed of α, β, and γ subunits, that is responsible for the majority of fast synaptic inhibition in the brain. When the endogenous ligand GABA binds to its site at the β+/α− interface, it induces a conformational change that opens a central chloride (Cl⁻) ion pore. The resulting influx of chloride ions hyperpolarizes the neuron, decreasing its excitability and inhibiting the transmission of action potentials.

Positive Allosteric Modulation this compound binds to a distinct allosteric site on the GABA-A receptor, known as the benzodiazepine site, located at the α+/γ2− subunit interface. This binding does not open the channel directly but rather enhances the effect of GABA. It increases the frequency of channel opening, leading to a greater influx of chloride ions for a given concentration of GABA. This enhanced inhibitory signaling in the CNS produces the sedative, anxiolytic, and other depressant effects associated with the drug.

GABA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor (α/β/γ subunits) Hyperpolarization Hyperpolarization GABA_Receptor->Hyperpolarization Cl⁻ Influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition GABA GABA GABA->GABA_Receptor Binds to Orthosteric Site This compound This compound This compound->GABA_Receptor Binds to Allosteric (Benzodiazepine) Site

Caption: this compound enhances GABA-A receptor activity.

Pharmacodynamics

The pharmacodynamic effects of this compound are characteristic of a potent CNS depressant. User reports and preliminary analyses suggest it produces strong anxiolytic, sedative, muscle relaxant, and amnesic effects.

Binding Affinity and Potency While direct experimental binding affinity data (Ki) for this compound is not widely published, its affinity has been predicted using Quantitative Structure-Activity Relationship (QSAR) modeling. This computational method predicts a high binding affinity to the GABA-A receptor, greater than that of many other designer benzodiazepines. Anecdotal and forensic data further suggest that this compound may be two to three times more potent than the related compound etizolam.

Table 1: Predicted GABA-A Receptor Binding Affinities of Select Benzodiazepines

Compound Class Predicted Binding Affinity (log 1/c)
Clobromazolam Triazolobenzodiazepine 10.14
Flualprazolam Triazolobenzodiazepine 10.13
Difludiazepam 1,4-Benzodiazepine 9.16
This compound Thienotriazolodiazepine 8.91
Bentazepam Thienodiazepine 6.88
Tofisopam 2,3-Benzodiazepine 5.03

Data sourced from a QSAR model used to predict binding affinities.

User-Reported Dosage and Effects Online user reports provide a preliminary indication of the psychoactive dose range for oral administration. A dose of 0.75 mg is reported to have a "heavy effect".

Table 2: User-Reported Oral Dosage Range for this compound

Effect Dose Range
Light 0.25 mg
Common 0.25 - 0.5 mg
Strong 0.5 - 0.75 mg

| Heavy | > 0.75 mg |

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound from controlled clinical studies is unavailable. The current understanding is derived from in silico predictions, in vitro metabolism studies of related compounds, and user reports.

Metabolism Like many benzodiazepines, this compound is expected to undergo extensive hepatic metabolism. In silico models and studies on related thienodiazepines predict that metabolism proceeds via Phase I and Phase II reactions.

  • Phase I Metabolism : Primarily involves oxidation reactions, such as hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.

  • Phase II Metabolism : Involves conjugation reactions, most commonly glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the drug or its Phase I metabolites. This process increases water solubility and facilitates renal excretion.

Metabolic_Pathway This compound This compound Phase1 Phase I Metabolism (e.g., Hydroxylation via CYP450) This compound->Phase1 Metabolite Hydroxylated Metabolite(s) Phase1->Metabolite Phase2 Phase II Metabolism (e.g., Glucuronidation via UGTs) Metabolite->Phase2 Conjugate Glucuronide Conjugate(s) (Water-soluble) Phase2->Conjugate Excretion Renal Excretion Conjugate->Excretion

Caption: Proposed metabolic pathway for this compound.

Onset and Duration User reports describe a rapid onset of action, particularly with sublingual administration, and a medium-to-long duration of effects.

Table 3: User-Reported Onset and Duration of Effects

Parameter Time
Onset 10 - 30 minutes
Duration 6 - 14 hours

| After Effects | 1 - 36 hours |

Key Experimental Methodologies

The pharmacological data on this compound and related compounds are primarily derived from in silico, in vitro, and forensic analytical techniques.

Quantitative Structure-Activity Relationship (QSAR) Modeling QSAR is a computational modeling method used to predict the pharmacological activity of compounds based on their chemical structure. For designer benzodiazepines, a QSAR model was developed to predict binding affinity to the GABA-A receptor, expressed as log 1/c. This provides a rapid, inexpensive method to estimate the potency of new compounds like this compound without requiring extensive laboratory testing.

In Vitro Receptor Binding Assays The standard method to determine a compound's binding affinity for a receptor is the radioligand binding assay. A competitive displacement assay is typically used for the benzodiazepine site.

  • Principle : This assay measures the ability of an unlabeled test compound (this compound) to compete with and displace a radiolabeled ligand (e.g., [³H]flunitrazepam) that has a known high affinity for the benzodiazepine binding site.

  • Method :

    • Receptor Preparation : Membranes from cells (e.g., HEK-293) engineered to express specific GABA-A receptor subtypes are isolated.

    • Incubation : The receptor membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • Separation : The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

    • Quantification : The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

    • Analysis : The data are used to calculate the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Receptor 1. Isolate Membranes with GABA-A Receptors Incubate 4. Incubate Receptors, Radioligand, and Test Compound Receptor->Incubate Radioligand 2. Prepare Radiolabeled Ligand (e.g., [³H]Flunitrazepam) Radioligand->Incubate Competitor 3. Prepare Test Compound (this compound) at various conc. Competitor->Incubate Filter 5. Separate Bound/Unbound Ligand (Rapid Filtration) Incubate->Filter Count 6. Measure Radioactivity (Scintillation Counting) Filter->Count Plot 7. Plot % Inhibition vs. [Test Compound] Count->Plot Calculate 8. Determine IC₅₀ and Ki values Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Metabolism Studies To identify metabolic pathways, compounds can be incubated with human liver preparations, such as hepatocytes or microsomes. The resulting mixture is then analyzed using high-resolution mass spectrometry (HRMS) to identify and structurally elucidate the metabolites formed.

Safety and Toxicology

As a potent CNS depressant, this compound carries significant risks, particularly of overdose and dependence.

  • Adverse Effects : Common side effects are extensions of its primary pharmacological action and include heavy sedation, confusion, dizziness, memory impairment (amnesia), and deficits in motor coordination.

  • Overdose : An overdose of this compound, especially when combined with other CNS depressants such as alcohol, opioids, or other benzodiazepines, can lead to profound respiratory depression, unconsciousness, coma, and death. This additive effect is a major cause of fatalities involving novel benzodiazepines.

  • Tolerance and Dependence : Regular use of benzodiazepines can lead to the development of tolerance, requiring higher doses to achieve the same effects, and physical dependence. Abrupt discontinuation after prolonged use can result in a potentially life-threatening withdrawal syndrome, which may include seizures.

Conclusion

This compound is a potent thienotriazolodiazepine with a pharmacological profile consistent with a classical benzodiazepine, acting as a positive allosteric modulator of the GABA-A receptor. While computational models and user reports suggest high potency and a typical range of CNS depressant effects, a significant lack of formal clinical and non-clinical data remains. The information presented in this guide, based on the currently available scientific literature and forensic reports, underscores the drug's potential for profound sedative and anxiolytic effects. However, it also highlights the serious public health risks associated with its uncontrolled use, including overdose and dependence. Further rigorous experimental investigation is imperative to fully characterize its binding affinity, metabolic fate, and complete toxicological profile to better address the challenges posed by this emerging substance.

References

An In-depth Technical Guide to the Predicted GABA-A Receptor Subtype Selectivity of Fluclotizolam

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Fluclotizolam is a thienotriazolodiazepine that, like other compounds in its class, is presumed to exert its anxiolytic, sedative, and hypnotic effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] The diverse pharmacological effects of such modulators are dictated by their differential affinity and efficacy at various GABA-A receptor subtypes, which are primarily defined by their alpha (α) subunit composition (e.g., α1, α2, α3, α5).[2] While direct experimental evidence is pending, computational studies predict this compound to have a high binding affinity for the GABA-A receptor.[1] This guide details the theoretical framework for this compound's subtype selectivity, the established experimental methodologies to quantify it, and the potential implications for its pharmacological profile.

Predicted Binding Affinity of this compound

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the binding affinity of novel benzodiazepines. These models provide an initial estimate of a compound's potency. A study utilizing a QSAR model predicted the binding affinity for this compound among other designer benzodiazepines.[1]

Table 1: Predicted GABA-A Receptor Binding Affinities from a QSAR Model

Compound Class Predicted Binding Affinity (log 1/c)
Clobromazolam Triazolobenzodiazepine 10.14
Flualprazolam Triazolobenzodiazepine 10.13
Difludiazepam 1,4-Benzodiazepine 9.16
This compound Thienotriazolodiazepine 8.91
Bentazepam Thienodiazepine 6.88
Tofisopam 2,3-Benzodiazepine 5.03

Data sourced from a study utilizing a QSAR model to predict binding affinities to the GABA-A receptor.[1]

This predicted high affinity suggests that this compound is a potent ligand at the benzodiazepine binding site of the GABA-A receptor. However, this model does not differentiate between the various α subunits, which is critical for predicting the specific pharmacological effects.

GABA-A Receptor Subtypes and Functional Effects

The subtype selectivity of a benzodiazepine-site ligand is crucial for its clinical profile. The distinct roles of the major alpha subunits are broadly understood through studies with subtype-selective compounds and genetically modified mice.

  • α1 Subunit: Primarily associated with sedative, hypnotic, and amnesic effects.

  • α2 and α3 Subunits: Largely mediate anxiolytic and muscle relaxant properties.

  • α5 Subunit: Implicated in learning and memory processes.

A compound with higher affinity and/or efficacy at α2/α3 receptors compared to α1 receptors would be predicted to have a more selective anxiolytic profile with reduced sedative side effects.

Experimental Protocols for Determining Subtype Selectivity

To empirically determine the GABA-A receptor subtype selectivity of this compound, two primary in-vitro methodologies are employed: radioligand binding assays to measure binding affinity (Ki) and electrophysiological studies to measure functional modulation (EC50 and Emax).

This competitive binding assay quantifies the affinity of a test compound for specific receptor subtypes by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

Methodology:

  • Receptor Preparation: Human Embryonic Kidney (HEK293) cells or similar cell lines are stably transfected with cDNAs encoding the desired α, β, and γ subunits to express specific recombinant GABA-A receptor subtypes. The cells are cultured, harvested, and homogenized to create cell membrane preparations.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]flumazenil or [³H]Ro15-1788) and varying concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to minimize non-specific binding.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This technique is used to measure the functional potentiation of GABA-induced chloride currents by this compound in Xenopus laevis oocytes expressing specific GABA-A receptor subtypes.

Objective: To determine the potency (EC50) and efficacy (Imax) of this compound at specific GABA-A receptor subtypes.

Methodology:

  • Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are microinjected with capped RNA (cRNA) transcripts encoding the desired α, β, and γ subunits of the human GABA-A receptor. They are then incubated for 2-7 days to allow for robust receptor expression on the oocyte membrane.

  • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes, one for sensing the membrane potential and one for injecting current.

  • Drug Application: The membrane potential is clamped at a holding potential (e.g., -70 mV). A submaximal concentration of GABA (typically EC3-EC20, the concentration that elicits 3-20% of the maximal response) is applied to establish a baseline current. Subsequently, GABA is co-applied with varying concentrations of this compound, and the potentiation of the GABA-evoked chloride current is measured.

  • Data Analysis: The percentage potentiation of the GABA current is plotted against the logarithm of the this compound concentration. The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the Imax (the maximum potentiation relative to the baseline GABA current).

Data Presentation and Visualization

Quantitative data from these experiments are summarized in tables for clear comparison of selectivity across subtypes.

Table 2: Illustrative Binding Affinities (Ki, nM) for GABA-A Receptor Subtypes (Note: This table is a template. Data for this compound is not yet available. Data for Diazepam is shown for illustrative purposes.)

Compound α1β3γ2 α2β3γ2 α3β3γ2 α5β3γ2 α1/α2 Selectivity Ratio
This compound TBD TBD TBD TBD TBD
Diazepam 4.5 3.1 5.2 8.1 1.45

TBD: To Be Determined by experimental assay.

Table 3: Illustrative Functional Modulation (EC50, nM and Imax, %) for GABA-A Receptor Subtypes (Note: This table is a template. Data for this compound is not yet available. Data for Diazepam is shown for illustrative purposes.)

Compound Subtype EC50 (nM) Imax (% Potentiation of GABA EC20)
This compound α1β3γ2 TBD TBD
α2β3γ2 TBD TBD
α3β3γ2 TBD TBD
α5β3γ2 TBD TBD
Diazepam α1β3γ2 25 280%
α2β3γ2 18 310%
α3β3γ2 22 290%
α5β3γ2 35 250%

TBD: To Be Determined by experimental assay.

GABA_Signaling_Pathway cluster_receptor GABA-A Receptor cluster_extracellular Extracellular cluster_intracellular Intracellular GABA_Site GABA Binding Site (α/β interface) Ion_Channel Cl- Channel Pore GABA_Site->Ion_Channel Increases Channel Opening Frequency BZD_Site Benzodiazepine Site (α/γ interface) BZD_Site->GABA_Site Increases GABA Affinity Hyperpolarization Neuronal Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization ↑ Cl- Influx GABA GABA GABA->GABA_Site Binds This compound This compound This compound->BZD_Site Binds (PAM)

Caption: GABA-A receptor positive allosteric modulation by this compound.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_function Functional Modulation (EC50, Imax) Transfection1 Transfect HEK293 cells with GABA-A Subtype cDNAs MembranePrep Prepare Cell Membranes Transfection1->MembranePrep BindingAssay Competitive Radioligand Binding Assay MembranePrep->BindingAssay CalcKi Calculate Ki values BindingAssay->CalcKi DataAnalysis Data Analysis & Subtype Selectivity Profile CalcKi->DataAnalysis cRNA_Inject Inject Xenopus Oocytes with GABA-A Subtype cRNAs Incubate Incubate for Receptor Expression cRNA_Inject->Incubate TEVC Two-Electrode Voltage Clamp (TEVC) Recording Incubate->TEVC CalcEC50 Calculate EC50 & Imax TEVC->CalcEC50 CalcEC50->DataAnalysis

Caption: Workflow for determining GABA-A receptor subtype selectivity.

Predicted_Selectivity_Profile cluster_subunits Relative Affinity / Efficacy at GABA-A Subtypes cluster_effects Predicted Pharmacological Effects This compound This compound alpha1 α1 This compound->alpha1 alpha2 α2 This compound->alpha2 alpha3 α3 This compound->alpha3 alpha5 α5 This compound->alpha5 Sedation Sedation / Hypnosis alpha1->Sedation High Amnesia Cognitive Impairment (Amnesia) alpha1->Amnesia High Anxiolysis Anxiolysis alpha2->Anxiolysis High alpha3->Anxiolysis Moderate alpha5->Amnesia Moderate

Caption: Logical relationship of subtype selectivity to pharmacological effects.

References

An In-depth Technical Guide to the Metabolism of Fluclotizolam and Its Potential Active Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Fluclotizolam is a potent novel thienobenzodiazepine that has emerged on the illicit drug market.[1] As with many new psychoactive substances (NPS), a comprehensive understanding of its metabolic fate is crucial for clinical and forensic toxicology, as well as for informing potential therapeutic development. Direct research on this compound's metabolism is limited; therefore, this guide synthesizes available data on closely related analogues, particularly flubrotizolam and etizolam, to construct a predictive metabolic profile.[2][3] This document outlines the probable metabolic pathways, the enzymes involved, and the potential for pharmacologically active metabolites. It includes detailed experimental protocols adapted from state-of-the-art studies on similar compounds and presents all quantitative data in structured tables for clarity.

Pharmacodynamic Profile: Mechanism of Action

Like other benzodiazepines, this compound exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[4] The binding of the primary inhibitory neurotransmitter, GABA, to this receptor opens a chloride channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[4] this compound potentiates this effect, resulting in the characteristic anxiolytic, sedative, and muscle relaxant properties associated with this class of drugs. Quantitative structure-activity relationship (QSAR) modeling predicts a high binding affinity for this compound to the GABA-A receptor, consistent with its reported high potency.

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Hyperpolarization Membrane Hyperpolarization (Inhibitory Effect) GABA_R->Hyperpolarization Channel Opening Cl_ion Cl- Cl_ion->GABA_R Influx GABA GABA GABA->GABA_R Binds This compound This compound This compound->GABA_R Positive Allosteric Modulation (Potentiation)

Figure 1: GABA-A receptor signaling pathway modulated by this compound.

Predicted Metabolic Pathways

The biotransformation of this compound is expected to occur primarily in the liver via Phase I and Phase II metabolic reactions, a common pathway for benzodiazepines. The primary enzyme system responsible for Phase I oxidation is predicted to be the cytochrome P450 (CYP) family, with CYP3A4 being a key isoform. Phase II involves conjugation reactions, most notably glucuronidation, to increase water solubility and facilitate excretion.

Based on extensive studies of the structurally similar thieno-triazolo designer benzodiazepine, flubrotizolam, the metabolism of this compound is anticipated to proceed as follows:

  • Phase I (Oxidation): The initial and primary metabolic step is hydroxylation, mediated by CYP enzymes. The most probable sites for this reaction are the α- and 6-positions of the molecule.

  • Phase II (Conjugation): The parent drug and its hydroxylated Phase I metabolites undergo glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes conjugate them with glucuronic acid. This results in the formation of N-glucuronides and O-glucuronides of the hydroxylated metabolites.

Metabolic_Pathway This compound This compound Phase1 Phase I Metabolites (α- and 6-hydroxy-fluclotizolam) This compound->Phase1 Hydroxylation (CYP3A4) Phase2_Parent This compound-N-glucuronide This compound->Phase2_Parent Glucuronidation (UGTs) Phase2_Metabolite Hydroxy-fluclotizolam glucuronides Phase1->Phase2_Metabolite Glucuronidation (UGTs) Excretion Urinary Excretion Phase2_Parent->Excretion Phase2_Metabolite->Excretion Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Phase Hepatocytes Pooled Human Hepatocytes Incubation Incubate with This compound (37°C) Hepatocytes->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Prepare Sample Preparation (Centrifugation) Quench->Prepare UHPLC UHPLC Separation Prepare->UHPLC Inject Supernatant HRMS HRMS/MS Detection UHPLC->HRMS DataMining Software-Aided Data Mining HRMS->DataMining Identification Metabolite Identification & Structure Elucidation DataMining->Identification InSilico In Silico Prediction (Metabolite Prediction Software) InSilico->Identification Guides Identification

References

An In-depth Technical Guide on the Solubility and Stability of Fluclotizolam in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and established methodologies concerning the solubility and stability of Fluclotizolam, a thienotriazolodiazepine derivative. Due to its status as a designer drug, publicly available physicochemical data is limited. This document summarizes the existing information and presents detailed experimental protocols for researchers to determine these properties in their own laboratory settings.

Introduction to this compound

This compound is a thienotriazolodiazepine that was first synthesized in 1979 but never marketed commercially. It has since emerged as a designer drug, first being definitively identified in 2017. Structurally, it is a derivative of the thienotriazolodiazepine class, which are known for their interaction with the benzodiazepine receptor site. Like other benzodiazepines, this compound is a central nervous system depressant. Its toxicological and physiological properties have not been extensively analyzed, making in-depth laboratory investigation crucial for forensic and research purposes.

Solubility of this compound

The solubility of a compound is a critical parameter for a wide range of laboratory applications, from the preparation of stock solutions for in vitro assays to the development of analytical methods. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where compounds tend to dissolve in solvents with similar polarity.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in common laboratory solvents is not extensively available in peer-reviewed literature. The data presented below is compiled from chemical supplier databases and analytical standard product information sheets. It is important to note that these values may not have been determined under standardized conditions and should be considered as estimates.

SolventChemical FormulaPolarityKnown Solubility of this compound
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic5 mg/mL[1][2]
DMSO:PBS (pH 7.2) (1:1)-Aqueous Buffer0.5 mg/mL[2]
Acetonitrile (ACN)C₂H₃NPolar Aprotic≥ 1 mg/mL
Ethanol (EtOH)C₂H₅OHPolar ProticData not available
Methanol (MeOH)CH₃OHPolar ProticData not available
WaterH₂OPolar ProticSparingly soluble

Note: The solubility in acetonitrile is inferred from the availability of a 1 mg/mL certified reference material solution. A commercially available solution of 0.5mg/ml in a mixture of polyethylene glycol, ethyl alcohol, and distilled water suggests some degree of solubility in ethanol-containing mixtures[3]. The term "sparingly soluble" for water generally indicates that a significant volume of the solvent is required to dissolve a small amount of the solute.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., DMSO, ethanol, methanol, acetonitrile, water)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial.

    • Add a known volume of the solvent of interest to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation:

    • After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully aspirate the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or LC-MS method.

    • Analyze the filtered supernatant from the saturated solution.

    • Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

  • Data Reporting:

    • Report the solubility in mg/mL or mol/L at the specified temperature.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification a Add excess this compound to vial b Add known volume of solvent a->b c Agitate at constant temperature (24-48h) b->c d Centrifuge to pellet solid c->d e Filter supernatant d->e h Analyze filtered supernatant e->h f Prepare standard solutions g Generate calibration curve (HPLC/LC-MS) f->g g->h i Determine concentration h->i G cluster_prep Preparation cluster_storage Storage cluster_analysis Time-Point Analysis cluster_data Data Analysis a Prepare this compound solution of known concentration b Aliquot into multiple storage containers a->b c Store aliquots under defined conditions (temperature, light) b->c d Remove aliquot at specified time points c->d e Analyze concentration via HPLC/LC-MS d->e f Compare concentration to time 0 e->f g Plot % remaining vs. time f->g h Report stability g->h G cluster_receptor GABAA Receptor cluster_ligands Ligands cluster_effects Cellular Effects receptor GABA Binding Site Chloride Channel Benzodiazepine Binding Site cl_influx Increased Cl⁻ Influx receptor:cl->cl_influx Opens gaba GABA gaba->receptor:gaba Binds This compound This compound This compound->receptor:bzd Binds (Allosteric) hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Increased Inhibition hyperpolarization->inhibition

References

Unveiling the Untapped Neuropharmacology of Fluclotizolam: An Investigative Analysis Beyond the GABAergic System

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

For Research Use Only. This document is intended for a scientific audience and does not endorse the non-medical use of any substance.

Introduction

Fluclotizolam, a potent thienotriazolodiazepine, has emerged on the novel psychoactive substance (NPS) market, recognized for its significant central nervous system depressant effects.[1] Structurally analogous to benzodiazepines, its primary mechanism of action is well-established as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, leading to sedative, anxiolytic, and hypnotic outcomes.[1] However, the exclusive focus on its GABAergic activity may overlook a broader and more complex neurochemical profile. This technical guide aims to consolidate the current understanding of this compound's interaction with the GABA-A receptor and to explore its potential, yet uninvestigated, effects on other key neurotransmitter systems. By examining the pharmacological profiles of structurally related compounds, we present a speculative but scientifically grounded perspective on the non-GABAergic pathways that may be modulated by this compound, thereby identifying critical areas for future research.

The Established Core Mechanism: GABA-A Receptor Modulation

This compound's principal pharmacological effects are attributed to its high-affinity binding to the benzodiazepine site on the GABA-A receptor.[1] This interaction does not activate the receptor directly but rather enhances the effect of the endogenous neurotransmitter, GABA. This positive allosteric modulation increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a subsequent decrease in neuronal excitability.[1] This established mechanism is the foundation of its observed depressant effects.

Binding Affinity Data

While extensive experimental binding data for this compound is not available in the public domain, a quantitative structure-activity relationship (QSAR) model has predicted its binding affinity for the GABA-A receptor. This provides a valuable point of comparison with other benzodiazepines.

CompoundClassPredicted GABA-A Receptor Binding Affinity (log 1/c)
This compound Thienotriazolodiazepine8.91[2]
FlualprazolamTriazolobenzodiazepine10.13
ClobromazolamTriazolobenzodiazepine10.14
Difludiazepam1,4-Benzodiazepine9.16
Signaling Pathway of GABA-A Receptor Modulation

The following diagram illustrates the canonical signaling pathway of this compound at the GABA-A receptor.

GABAergic_Pathway cluster_membrane Postsynaptic Neuron This compound This compound GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Increases channel opening frequency GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl⁻ influx Neuronal_Membrane Neuronal Membrane Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability CNS_Depression CNS Depressant Effects (Anxiolysis, Sedation) Reduced_Excitability->CNS_Depression

This compound's positive allosteric modulation of the GABA-A receptor.

Investigating Neurochemical Effects Beyond the GABAergic System: A Comparative and Speculative Analysis

Direct experimental evidence detailing the interaction of this compound with non-GABAergic neurotransmitter systems is currently lacking in peer-reviewed literature. However, the pharmacological profiles of structurally related compounds, particularly other thienodiazepines and thienobenzodiazepines, suggest that this compound may possess a broader spectrum of activity than is currently recognized.

Insights from Etizolam: A Close Structural Analog
The Case of Olanzapine: A Multi-Receptor Thienobenzodiazepine

A broader perspective can be gained by examining Olanzapine, a thienobenzodiazepine. Although structurally distinct from this compound, it shares the core thiophene and diazepine rings. Olanzapine is known to be a multi-receptor antagonist, with high affinity for a range of dopaminergic, serotonergic, adrenergic, muscarinic, and histaminic receptors. This multi-receptor profile is integral to its therapeutic effects and side-effect profile.

The following table summarizes the receptor binding affinities (Ki, nM) of Olanzapine for various non-GABAergic targets.

Receptor FamilyReceptor SubtypeOlanzapine Ki (nM)
Dopaminergic D131
D211
D349
D427
Serotonergic 5-HT2A4
5-HT2C11
5-HT3130
5-HT610
Adrenergic α119
Muscarinic M11.9
M218
M325
M410
M56
Histaminergic H17

Lower Ki values indicate higher binding affinity.

Hypothetical Non-GABAergic Signaling Pathways for a Thienodiazepine Scaffold

Based on the multi-receptor profile of Olanzapine, a hypothetical model for the potential non-GABAergic interactions of a thienodiazepine-like compound such as this compound can be constructed. It is crucial to emphasize that this diagram is speculative and intended to guide future research.

Hypothetical_Pathways This compound This compound (Hypothetical) D2_Receptor Dopamine D₂ Receptor This compound->D2_Receptor Antagonism? HT2A_Receptor Serotonin 5-HT₂A Receptor This compound->HT2A_Receptor Antagonism? Alpha1_Receptor α₁-Adrenergic Receptor This compound->Alpha1_Receptor Antagonism? M1_Receptor Muscarinic M₁ Receptor This compound->M1_Receptor Antagonism? H1_Receptor Histamine H₁ Receptor This compound->H1_Receptor Antagonism? Dopamine_Signal Dopaminergic Signaling D2_Receptor->Dopamine_Signal Modulates Serotonin_Signal Serotonergic Signaling HT2A_Receptor->Serotonin_Signal Modulates Adrenergic_Signal Adrenergic Signaling Alpha1_Receptor->Adrenergic_Signal Modulates Cholinergic_Signal Cholinergic Signaling M1_Receptor->Cholinergic_Signal Modulates Histaminergic_Signal Histaminergic Signaling H1_Receptor->Histaminergic_Signal Modulates

A hypothetical model of this compound's potential multi-receptor interactions.

Experimental Protocols for Elucidating a Broader Receptor Profile

To definitively characterize the neurochemical effects of this compound beyond the GABAergic system, a systematic approach employing in vitro pharmacological assays is necessary. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for a Panel of CNS Receptors

This assay determines the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for a broad panel of receptors, including but not limited to dopaminergic (D1, D2, D3, D4, D5), serotonergic (5-HT1A, 5-HT2A, 5-HT2C, etc.), adrenergic (α1, α2, β), and muscarinic (M1-M5) subtypes.

Materials:

  • Receptor Source: Commercially available cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions in assay buffer.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., unlabeled Haloperidol for D2 receptors).

  • Assay Buffer: A buffer appropriate for the specific receptor (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors as required).

  • Filtration System: A 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: A liquid scintillation counter to measure radioactivity.

Procedure:

  • Assay Preparation: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate at Equilibrium Prepare_Reagents->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ Calculation) Counting->Data_Analysis End End Data_Analysis->End

Workflow for a typical radioligand binding assay.
Functional Assay for G-Protein Coupled Receptors (GPCRs)

If binding to a non-GABAergic GPCR is identified, a functional assay is necessary to determine whether this compound acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of this compound at a specific GPCR (e.g., a dopamine or serotonin receptor subtype).

Example Assay: cAMP Measurement for Gs- or Gi-coupled Receptors

Materials:

  • Cell Line: A cell line (e.g., HEK293) stably expressing the GPCR of interest.

  • Test Compound: this compound.

  • Agonist: A known agonist for the receptor.

  • cAMP Assay Kit: A commercially available kit for measuring intracellular cyclic adenosine monophosphate (cAMP) levels (e.g., HTRF, ELISA, or LANCE-based).

Procedure for Antagonist Mode:

  • Cell Culture: Plate the cells in a 96-well plate and grow to an appropriate confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time.

  • Agonist Stimulation: Add a fixed concentration of the known agonist (typically the EC80) to stimulate the receptor.

  • Lysis and cAMP Measurement: After incubation with the agonist, lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. A decrease in the agonist-stimulated cAMP response indicates antagonistic activity. Calculate the IC50 for the inhibition.

Procedure for Agonist Mode:

  • Cell Culture: Plate the cells as described above.

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Incubation: Incubate for a time sufficient to elicit a cAMP response.

  • Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels.

  • Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. An increase (for Gs-coupled) or decrease (for Gi-coupled) in cAMP levels indicates agonistic activity. Calculate the EC50 for the response.

Discussion and Future Research Directions

The current body of scientific literature firmly establishes this compound as a potent modulator of the GABA-A receptor. However, the investigation into its broader neurochemical footprint is in its infancy. The potential for non-GABAergic effects, suggested by the pharmacology of its structural relative Etizolam and the multi-receptor profile of the thienobenzodiazepine Olanzapine, presents a compelling avenue for future research.

The lack of direct evidence necessitates a cautious and investigative approach. The primary recommendation for future studies is to conduct a comprehensive in vitro receptor profiling of this compound against a wide panel of CNS targets. This should include, at a minimum, all major subtypes of dopamine, serotonin, norepinephrine, acetylcholine, and glutamate receptors, as well as key monoamine transporters.

Should any significant binding affinities be identified, subsequent functional assays are crucial to determine the nature of the interaction (agonism, antagonism, etc.). Understanding the full receptor-binding profile of this compound will not only provide a more complete picture of its pharmacological and toxicological effects but may also offer insights into the structure-activity relationships of the thienodiazepine class of compounds. Such knowledge is vital for the forensic and clinical toxicology communities in interpreting cases involving this compound use and for the broader scientific community in understanding the neuropharmacology of novel psychoactive substances.

Conclusion

References

Initial Toxicological Screening of Fluclotizolam in Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fluclotizolam is a designer benzodiazepine, and as of late 2025, there is a significant lack of publicly available in-vitro toxicological data. This guide is a representative framework for the initial toxicological screening of this compound, with methodologies and data tables derived from established practices for related compounds. The experimental protocols and data presented herein should be considered illustrative.

Introduction

This compound is a thienotriazolodiazepine derivative that has emerged as a novel psychoactive substance.[1][2] Like other benzodiazepines, its primary mechanism of action is believed to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, leading to central nervous system depressant effects.[3][4] Quantitative Structure-Activity Relationship (QSAR) models predict a high binding affinity of this compound to the GABA-A receptor, suggesting high potency.[3] Given its potential for abuse and adverse health effects, a thorough toxicological evaluation is imperative. This technical guide outlines a proposed initial toxicological screening of this compound using a battery of cell-based assays to assess its cytotoxic, genotoxic, and potential off-target effects.

Core Toxicological Screening Strategy

An effective in-vitro toxicological screening of a novel compound like this compound should encompass a tiered approach, starting with assessments of cytotoxicity and progressing to more specific endpoints such as genotoxicity and cardiotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial cell-based toxicological screening of a novel compound.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Specific Toxicity Endpoints Compound Preparation Compound Preparation Cell Line Selection Cell Line Selection Compound Preparation->Cell Line Selection Cytotoxicity Assays Cytotoxicity Assays Cell Line Selection->Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays If cytotoxic at relevant concentrations Mitochondrial Toxicity Assays Mitochondrial Toxicity Assays Genotoxicity Assays->Mitochondrial Toxicity Assays hERG Channel Assay hERG Channel Assay Mitochondrial Toxicity Assays->hERG Channel Assay Apoptosis vs. Necrosis Assay Apoptosis vs. Necrosis Assay hERG Channel Assay->Apoptosis vs. Necrosis Assay

Caption: A streamlined workflow for in-vitro toxicological screening.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical quantitative data for this compound based on typical results for potent benzodiazepines. Note: These are not experimentally determined values for this compound and are for illustrative purposes only.

Table 1: Cytotoxicity Data (IC50 Values)
Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HepG2MTT24> 100
HepG2LDH Release24> 100
SH-SY5YMTT2485
HEK293MTT24> 100
Table 2: Genotoxicity Data
Assay TypeCell LineMetabolic Activation (S9)Result
Ames Test (Bacterial Reverse Mutation)S. typhimurium & E. coliWith & WithoutNegative
In-vitro Micronucleus TestCHO-K1With & WithoutNegative
Table 3: Specific Toxicity Endpoints
Assay TypeEndpointIC50 / EC50 (µM)
Mitochondrial Toxicity (Seahorse XF)Oxygen Consumption Rate75
hERG Channel Inhibition (Patch Clamp)Potassium Channel Current45
Apoptosis Assay (Annexin V/PI)% Apoptotic Cells at 50 µM25%

Experimental Protocols

Cell Culture
  • Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for assessing xenobiotic metabolism and hepatotoxicity.

    • SH-SY5Y (Human Neuroblastoma): Relevant for neurotoxic effects, given the central nervous system targets of benzodiazepines.

    • HEK293 (Human Embryonic Kidney): A general-purpose cell line for cytotoxicity testing.

    • CHO-K1 (Chinese Hamster Ovary): Commonly used in genotoxicity assays like the micronucleus test.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays
  • Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell viability).

  • Principle: Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.

  • Procedure:

    • Follow the same initial cell seeding and treatment protocol as the MTT assay.

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Incubate and measure the absorbance according to the manufacturer's instructions.

    • Calculate the percentage of LDH release relative to a positive control (lysis buffer).

Genotoxicity Assays
  • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It measures the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize the required amino acid.

  • Procedure:

    • This compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

    • The mixture is plated on a minimal agar medium.

    • After incubation, the number of revertant colonies is counted.

    • A significant increase in the number of revertant colonies compared to the control indicates a positive result.

  • Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

  • Procedure:

    • CHO-K1 cells are exposed to this compound with and without S9 metabolic activation.

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

    • After incubation, cells are harvested, fixed, and stained.

    • The frequency of micronuclei in binucleated cells is determined by microscopy.

Specific Toxicity Endpoints
  • Principle: Assesses the effect of the compound on mitochondrial respiration by measuring the oxygen consumption rate (OCR). A decrease in OCR can indicate inhibition of the electron transport chain.

  • Procedure:

    • Seed cells in a Seahorse XF cell culture microplate.

    • Treat with this compound.

    • Use a Seahorse XF Analyzer to measure OCR in real-time.

    • Sequential injections of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) are used to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Principle: The human Ether-a-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.

  • Procedure:

    • Use an automated patch-clamp system with a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • Establish a stable whole-cell recording.

    • Perfuse the cells with different concentrations of this compound.

    • Measure the hERG tail current and calculate the percentage of inhibition.

    • Determine the IC50 value.

  • Principle: Differentiates between two major modes of cell death. Apoptosis is a programmed and controlled process, while necrosis is a result of acute cellular injury. This assay typically uses Annexin V to detect phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and propidium iodide (PI) to stain the DNA of necrotic cells with compromised membranes.

  • Procedure:

    • Treat cells with this compound.

    • Harvest the cells and wash them with a binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and PI.

    • Analyze the cell populations using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms

Primary Pharmacological Pathway

The primary mechanism of action for benzodiazepines involves potentiation of GABAergic neurotransmission.

G This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor Binds to allosteric site Chloride Ion Influx Chloride Ion Influx GABA-A Receptor->Chloride Ion Influx Increases GABA GABA GABA->GABA-A Receptor Binds to agonist site Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Influx->Neuronal Hyperpolarization CNS Depression CNS Depression Neuronal Hyperpolarization->CNS Depression

Caption: The GABA-A receptor signaling pathway modulated by this compound.

Potential Toxicological Pathways

While the primary pharmacological effect is well-understood, toxicological effects may arise from off-target interactions or downstream consequences of excessive GABA-A receptor modulation.

G cluster_0 Potential Off-Target Effects cluster_1 Cellular Consequences This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibition of ETC hERG Channel hERG Channel This compound->hERG Channel Blockade DNA DNA This compound->DNA Direct or indirect interaction Decreased ATP Production Decreased ATP Production Mitochondria->Decreased ATP Production Impaired Cardiac Repolarization Impaired Cardiac Repolarization hERG Channel->Impaired Cardiac Repolarization DNA Damage DNA Damage DNA->DNA Damage Apoptosis Apoptosis Decreased ATP Production->Apoptosis DNA Damage->Apoptosis

Caption: Potential pathways leading to cellular toxicity.

Conclusion

The initial toxicological screening of this compound in cell-based assays is a critical step in understanding its potential for harm. The proposed workflow, incorporating assessments of cytotoxicity, genotoxicity, mitochondrial function, and cardiac safety, provides a comprehensive preliminary toxicological profile. While specific experimental data for this compound is currently limited, the methodologies and frameworks outlined in this guide, based on established practices for related compounds, offer a robust starting point for any future toxicological evaluation. Such studies are essential for informing public health and regulatory bodies about the risks associated with this and other emerging designer benzodiazepines.

References

Methodological & Application

LC-MS/MS method for Fluclotizolam quantification in plasma

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS Application Note for the Quantification of Fluclotizolam in Human Plasma

Introduction

This compound is a thienotriazolodiazepine derivative that has emerged as a designer drug.[1] As with other benzodiazepines, it is a central nervous system depressant.[2] The accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical testing due to its high sensitivity, specificity, and precision, making it ideal for the determination of low-concentration analytes in complex biological fluids.[3]

This application note details a proposed LC-MS/MS method for the quantification of this compound in human plasma. While a fully validated method for this compound in plasma is not extensively documented in publicly available literature, this document synthesizes information from validated methods for closely related designer benzodiazepines to provide a robust framework for researchers.[4]

Quantitative Data Summary

The following tables summarize the proposed quantitative performance parameters for the LC-MS/MS method for this compound in human plasma. These values are based on typical performance characteristics observed for similar benzodiazepine assays in biological matrices.[5]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration ModelLinear, weighted 1/x
Linear Range0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.995

Table 2: Precision and Accuracy

Quality ControlConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1≤ 20≤ 2080 - 120
Low QC0.3≤ 15≤ 1585 - 115
Mid QC10≤ 15≤ 1585 - 115
High QC80≤ 15≤ 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound> 85< 15
Internal Standard> 85< 15

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in plasma.

Materials:

  • Human plasma

  • This compound analytical standard

  • Diazepam-d5 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Diazepam-d5 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Table 4: LC Parameters

ParameterCondition
HPLC SystemAgilent 1290 Infinity or equivalent
ColumnC18 analytical column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient ElutionSee Table 5

Table 5: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
6.0595
6.1955
8.0955
Mass Spectrometry

Table 6: MS/MS Parameters

ParameterSetting
Mass SpectrometerSciex Triple Quad 5500 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Monitoring ModeMultiple Reaction Monitoring (MRM)
Ion Source Temperature550°C
IonSpray Voltage4500 V
Curtain Gas30 psi
Collision GasNitrogen

Table 7: Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)333.1298.125150
This compound (Qualifier)333.1243.135150
Diazepam-d5 (IS)290.2199.130150

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Plasma is_addition Add 10 µL Internal Standard plasma->is_addition precipitation Add 300 µL Acetonitrile is_addition->precipitation vortex1 Vortex precipitation->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject 5 µL reconstitution->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification in plasma.

gabaa_signaling cluster_neuron Postsynaptic Neuron gabaa_receptor GABA-A Receptor Chloride Channel cl_influx Increased Cl- Influx gabaa_receptor:f1->cl_influx This compound This compound This compound->gabaa_receptor:f0 Binds to gaba GABA gaba->gabaa_receptor:f0 Binds to binding_site Allosteric Binding Site gaba_binding_site GABA Binding Site hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) cl_influx->hyperpolarization

Caption: Benzodiazepine signaling pathway via GABA-A receptor modulation.

References

Application Notes and Protocols for Measuring the Sedative Properties of Fluclotizolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of behavioral assays designed to assess the sedative properties of the novel thienodiazepine, Fluclotizolam. Due to the limited availability of published preclinical data specifically for this compound, data from its close structural analog, etizolam, and the classical benzodiazepine, diazepam, are presented as representative examples of expected outcomes.

Introduction to this compound

This compound is a thienodiazepine derivative that is structurally related to etizolam.[1][2][3] Like other compounds in this class, it is expected to exert its pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[1] This mechanism of action is consistent with sedative, hypnotic, anxiolytic, and muscle relaxant properties.[1] Anecdotal reports suggest that this compound is a potent sedative-hypnotic agent. The following behavioral assays are standard preclinical methods to quantify the sedative and motor-impairing effects of novel compounds like this compound.

Open Field Test (OFT)

The Open Field Test is a widely used assay to assess general locomotor activity and exploratory behavior in rodents. A reduction in locomotor activity, such as the total distance traveled and the number of line crossings, is a key indicator of a drug's sedative properties.

Experimental Protocol
  • Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares. The arena should be placed in a sound-attenuated room with consistent, diffuse lighting.

  • Animals: Adult male or female mice (e.g., C57BL/6) or rats are commonly used. Animals should be habituated to the testing room for at least 30-60 minutes prior to the experiment.

  • Drug Administration: Administer this compound or vehicle control (e.g., saline, DMSO solution) via the intended route of administration (e.g., intraperitoneal, oral) at various doses. The pre-treatment time will depend on the pharmacokinetic profile of the compound.

  • Procedure: a. Gently place the animal in the center of the open field arena. b. Allow the animal to explore the arena freely for a predetermined period (typically 5-10 minutes). c. A video camera mounted above the arena records the session for later analysis using automated tracking software.

  • Data Analysis: The primary parameters for assessing sedation are:

    • Total Distance Traveled: A decrease indicates a sedative effect.

    • Number of Line Crossings: A reduction suggests decreased locomotor activity.

    • Rearing Frequency: A decrease can also indicate sedation.

    • Time spent in the center versus the periphery can be used to assess anxiety-like behavior, although this is not the primary measure for sedation.

Representative Data: Effects of Etizolam on Locomotor Activity in the Open Field Test

The following table summarizes representative data for the effects of etizolam on locomotor activity in mice. A similar dose-dependent decrease in activity would be expected for this compound.

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)
Vehicle03500 ± 250
Etizolam0.12800 ± 200
Etizolam0.31500 ± 150
Etizolam1.0800 ± 100

Note: These data are representative and compiled from general knowledge of the effects of etizolam. Actual results may vary.

Experimental Workflow: Open Field Test

OpenFieldTest Open Field Test Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimatize Acclimatize Animal (30-60 min) drug_admin Administer this compound or Vehicle acclimatize->drug_admin place_animal Place Animal in Center of Arena drug_admin->place_animal record_session Record Session (5-10 min) place_animal->record_session track_behavior Automated Tracking of Movement record_session->track_behavior analyze_data Analyze Locomotor Parameters (Distance, Crossings, Rearing) track_behavior->analyze_data

Caption: Workflow for the Open Field Test.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is primarily a test for anxiety-like behavior, but it can also provide information about the sedative effects of a compound. A significant decrease in the total number of arm entries can indicate sedation, as the animal is less active overall.

Experimental Protocol
  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for rats). It consists of two open arms and two enclosed arms of equal size.

  • Animals: Adult male or female rats or mice. Animals should be habituated to the testing room before the experiment.

  • Drug Administration: Administer this compound or vehicle control at various doses prior to testing.

  • Procedure: a. Place the animal in the center of the maze, facing one of the open arms. b. Allow the animal to explore the maze for a 5-minute session. c. A video camera records the session for subsequent analysis.

  • Data Analysis:

    • Total Arm Entries: A decrease in the total number of entries into any of the arms can suggest a sedative effect.

    • Percentage of Time in Open Arms and Open Arm Entries: These are primary measures of anxiety. Anxiolytic drugs are expected to increase these parameters.

Representative Data: Effects of Diazepam on the Elevated Plus Maze

The following table presents representative data for the effects of diazepam on rat behavior in the elevated plus maze. A similar dose-dependent decrease in total arm entries might be observed with sedative doses of this compound.

Treatment GroupDose (mg/kg, i.p.)Total Arm Entries (Mean ± SEM)% Time in Open Arms (Mean ± SEM)
Vehicle025 ± 315 ± 2
Diazepam0.522 ± 230 ± 4
Diazepam1.018 ± 245 ± 5
Diazepam2.012 ± 1.550 ± 6

Note: These data are representative of the effects of a classical benzodiazepine and are for illustrative purposes.

Experimental Workflow: Elevated Plus Maze

ElevatedPlusMaze Elevated Plus Maze Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimatize Acclimatize Animal drug_admin Administer this compound or Vehicle acclimatize->drug_admin place_on_maze Place Animal on Center of Maze drug_admin->place_on_maze record_session Record Session (5 min) place_on_maze->record_session score_behavior Score Arm Entries and Time Spent record_session->score_behavior analyze_data Analyze Total Entries (Sedation) and Open Arm Time (Anxiety) score_behavior->analyze_data

Caption: Workflow for the Elevated Plus Maze test.

Rotarod Test

The Rotarod Test is a standard assay for assessing motor coordination, balance, and the motor-impairing effects of drugs. A decrease in the latency to fall from the rotating rod is a direct measure of motor impairment, which is a common side effect of sedative compounds.

Experimental Protocol
  • Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 5 minutes for mice). The rod should have a textured surface to provide grip.

  • Animals: Adult male or female mice or rats. It is crucial to train the animals on the apparatus for a few days prior to the experiment to establish a stable baseline performance.

  • Drug Administration: Administer this compound or vehicle control at various doses.

  • Procedure: a. Place the animal on the rotating rod at a low speed. b. Gradually increase the speed of rotation (accelerating rotarod protocol) or maintain a constant speed. c. Record the latency (in seconds) for the animal to fall off the rod. A cutoff time is typically set (e.g., 300 seconds). d. Multiple trials are usually conducted for each animal.

  • Data Analysis: The primary endpoint is the latency to fall . A dose-dependent decrease in the time spent on the rod indicates motor impairment.

Representative Data: Effects of Etizolam on the Rotarod Test in Mice

The following table shows representative data for the effects of etizolam on motor coordination in mice. A similar dose-dependent decrease in performance would be anticipated for this compound.

Treatment GroupDose (mg/kg, i.p.)Latency to Fall (seconds) (Mean ± SEM)
Vehicle0280 ± 20
Etizolam0.3210 ± 25
Etizolam1.0120 ± 18
Etizolam3.050 ± 10

Note: These data are representative and based on the known effects of etizolam.

Experimental Workflow: Rotarod Test

RotarodTest Rotarod Test Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis train_animal Train Animal on Rotarod (Baseline Performance) drug_admin Administer this compound or Vehicle train_animal->drug_admin place_on_rod Place Animal on Rotating Rod drug_admin->place_on_rod measure_latency Measure Latency to Fall place_on_rod->measure_latency record_data Record Latency for Each Trial measure_latency->record_data analyze_data Analyze Dose-Dependent Decrease in Performance record_data->analyze_data

Caption: Workflow for the Rotarod Test.

Loss of Righting Reflex (LORR)

The Loss of Righting Reflex is a direct measure of the hypnotic or sleep-inducing properties of a compound. The inability of an animal to right itself when placed on its back is considered a state of hypnosis.

Experimental Protocol
  • Apparatus: A clear observation chamber or a V-shaped trough to gently restrain the animal on its back.

  • Animals: Adult male or female mice or rats.

  • Drug Administration: Administer a hypnotic dose of this compound or vehicle control.

  • Procedure: a. After drug administration, gently place the animal on its back in the observation chamber or trough. b. The righting reflex is considered lost if the animal is unable to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds). c. The onset of LORR (time from injection to the loss of the reflex) and the duration of LORR (time from loss to spontaneous recovery of the reflex) are recorded.

  • Data Analysis:

    • Onset of LORR: A shorter onset time indicates a faster-acting hypnotic.

    • Duration of LORR: A longer duration indicates a more potent or longer-lasting hypnotic effect.

    • Percentage of Animals with LORR: At lower doses, not all animals may exhibit LORR, and this can be a useful measure of the drug's efficacy.

Representative Data: Expected Effects of a Sedative-Hypnotic on LORR

The following table provides a representative example of the expected dose-dependent effects of a potent sedative-hypnotic like this compound on the loss of righting reflex in mice.

Treatment GroupDose (mg/kg, i.p.)Onset of LORR (min) (Mean ± SEM)Duration of LORR (min) (Mean ± SEM)% of Animals with LORR
Vehicle0-00
This compound1.010 ± 215 ± 340
This compound3.05 ± 145 ± 590
This compound10.02 ± 0.5120 ± 10100

Note: These are hypothetical data based on the expected potent hypnotic effects of a thienodiazepine and are for illustrative purposes.

Experimental Workflow: Loss of Righting Reflex

LORR Loss of Righting Reflex Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimatize Acclimatize Animal drug_admin Administer this compound or Vehicle acclimatize->drug_admin place_supine Place Animal on Back drug_admin->place_supine observe_righting Observe for Loss and Recovery of Righting Reflex place_supine->observe_righting record_times Record Onset and Duration of LORR observe_righting->record_times analyze_data Analyze Dose-Dependent Hypnotic Effects record_times->analyze_data GABASignaling Proposed Signaling Pathway of this compound cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Binds to Allosteric Site Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Sedation Sedation/ Hypnosis Hyperpolarization->Sedation Leads to

References

Application Notes and Protocols: Neuronal Culture Models for Studying Fluclotizolam's Effect on Synaptic Transmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluclotizolam is a novel thienotriazolodiazepine, a class of benzodiazepines known to act as central nervous system depressants.[1] Like other benzodiazepines, this compound is presumed to exert its effects by positively modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[2][3][4] This modulation enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.[5] This potentiation of GABAergic inhibition is the basis for the anxiolytic, sedative, and anticonvulsant properties of this drug class.

Primary neuronal cultures, particularly from the hippocampus and cortex, are invaluable in vitro models for elucidating the specific effects of novel psychoactive compounds on synaptic transmission. These cultures develop functional synaptic networks, allowing for detailed investigation of changes in synaptic strength, protein expression, and neurotransmitter release. These application notes provide detailed protocols for utilizing primary neuronal cultures to characterize the impact of this compound on synaptic transmission.

Section 1: Primary Hippocampal Neuron Culture Protocol

Primary hippocampal cultures are a well-established model for studying synaptic development and function. The following protocol details the preparation and maintenance of these cultures.

Materials:

  • Timed-pregnant Sprague-Dawley rats (E18)

  • Hibernate-E medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Neurobasal medium

  • Poly-D-lysine (PDL)

  • Laminin

  • Trypsin-EDTA (0.25%)

  • DMEM

  • Fetal Bovine Serum (FBS)

  • Papain

  • DNase I

Protocol:

  • Coating Culture Plates:

    • Aseptically coat culture plates or coverslips with 50 µg/mL PDL in sterile water for at least 4 hours at 37°C.

    • Rinse plates three times with sterile, deionized water and allow them to dry completely.

    • (Optional) For enhanced neuronal adhesion and health, subsequently coat with 5 µg/mL laminin in sterile PBS for 2 hours at 37°C.

  • Hippocampal Dissection:

    • Euthanize timed-pregnant rats (E18) according to approved institutional animal care and use committee (IACUC) protocols.

    • Dissect embryonic hippocampi in ice-cold Hibernate-E medium.

  • Cell Dissociation:

    • Digest the hippocampal tissue with 0.25% trypsin-EDTA or papain for 15-20 minutes at 37°C.

    • Gently triturate the tissue with a fire-polished Pasteur pipette in DMEM with 10% FBS to create a single-cell suspension.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Plating and Maintenance:

    • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Plate the neurons at a density of 2 x 10^5 cells/cm² on the pre-coated plates or coverslips.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • After 24 hours, replace half of the culture medium with fresh, pre-warmed supplemented Neurobasal medium. Continue with half-media changes every 3-4 days.

    • Cultures are typically mature and suitable for experiments between 14 and 21 days in vitro (DIV).

Section 2: Electrophysiological Analysis of Inhibitory Synaptic Transmission

Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the effects of this compound on the function of individual synapses. This protocol focuses on recording miniature inhibitory postsynaptic currents (mIPSCs) to assess changes in GABA-A receptor function.

Protocol:

  • Preparation:

    • Transfer a coverslip with mature (DIV 14-21) hippocampal neurons to a recording chamber on an inverted microscope.

    • Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

    • To isolate GABAergic mIPSCs, add 1 µM tetrodotoxin (TTX) to block action potentials, and 10 µM CNQX and 50 µM AP5 to block ionotropic glutamate receptors.

  • Recording:

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.

    • Fill the pipettes with an internal solution containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 2 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with CsOH.

    • Establish a whole-cell patch-clamp recording from a pyramidal-like neuron.

    • Clamp the neuron at a holding potential of -70 mV.

    • Record baseline mIPSC activity for 5-10 minutes.

    • Bath-apply this compound at the desired concentration (e.g., 1-100 nM) and record for another 10-15 minutes.

    • Wash out the drug with aCSF and record for a further 10 minutes.

  • Data Analysis:

    • Analyze mIPSC frequency, amplitude, and decay kinetics using appropriate software (e.g., Clampfit, Mini Analysis).

    • Compare the parameters before, during, and after this compound application.

Data Presentation

ParameterVehicle ControlThis compound (10 nM)This compound (100 nM)
mIPSC Frequency (Hz) 2.1 ± 0.32.2 ± 0.42.0 ± 0.3
mIPSC Amplitude (pA) 35.2 ± 4.148.5 ± 5.362.1 ± 6.8**
Weighted Decay Time Constant (ms) 25.8 ± 2.738.9 ± 3.155.4 ± 4.5**

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. Disclaimer: The quantitative data presented is representative of the expected effects of a potent benzodiazepine and is for illustrative purposes only. Specific results for this compound may vary.

Experimental Workflow for Electrophysiological Recording

G cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis prep1 Culture mature hippocampal neurons (DIV 14-21) prep2 Transfer coverslip to recording chamber prep1->prep2 prep3 Perfuse with aCSF containing TTX, CNQX, and AP5 prep2->prep3 rec1 Establish whole-cell patch-clamp recording prep3->rec1 rec2 Record baseline mIPSCs (5-10 min) rec1->rec2 rec3 Bath-apply this compound rec2->rec3 rec4 Record mIPSCs with this compound (10-15 min) rec3->rec4 rec5 Washout with aCSF rec4->rec5 ana1 Analyze mIPSC frequency, amplitude, and decay kinetics rec5->ana1 ana2 Statistical comparison of conditions ana1->ana2

Caption: Workflow for patch-clamp recording of mIPSCs.

Section 3: Immunocytochemical Analysis of Synaptic Markers

Immunocytochemistry allows for the visualization and quantification of changes in the expression and localization of key synaptic proteins following this compound treatment. This can provide insights into potential structural plasticity at inhibitory synapses.

Protocol:

  • Cell Treatment and Fixation:

    • Treat mature hippocampal cultures (DIV 14-21) with this compound at the desired concentrations for a specified duration (e.g., 24 hours).

    • Wash the cells three times with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash again three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with primary antibodies diluted in 1% BSA in PBS overnight at 4°C. Key primary antibodies include:

      • Anti-GABA-A receptor subunit (e.g., α1, α2, γ2)

      • Anti-Gephyrin (postsynaptic scaffolding protein for GABA-A receptors)

      • Anti-VGAT (presynaptic marker for inhibitory terminals)

      • Anti-MAP2 (dendritic marker)

    • Wash the cells three times with PBS.

    • Incubate with corresponding fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides with an anti-fade mounting medium containing DAPI.

    • Acquire images using a confocal microscope.

    • Quantify the number, size, and intensity of synaptic puncta using image analysis software (e.g., ImageJ, CellProfiler).

Data Presentation

ParameterVehicle ControlThis compound (100 nM)
Gephyrin Cluster Density (clusters/100 µm dendrite) 45.3 ± 5.258.7 ± 6.1*
GABA-A Receptor α2 Subunit Cluster Intensity (A.U.) 100 ± 8.5135.2 ± 11.3**
VGAT Puncta Density (puncta/100 µm dendrite) 60.1 ± 7.359.5 ± 6.9

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. A.U. = Arbitrary Units. Disclaimer: The quantitative data presented is hypothetical and for illustrative purposes only. Specific results for this compound may vary.

Signaling Pathway of Benzodiazepines at the GABAergic Synapse

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA releases VGAT VGAT GABA_A_R GABA-A Receptor Gephyrin Gephyrin GABA_A_R->Gephyrin anchored by Cl_channel Chloride (Cl-) Channel GABA_A_R->Cl_channel is a Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization influx leads to GABA->GABA_A_R binds to This compound This compound This compound->GABA_A_R positively modulates

Caption: Benzodiazepine action at the GABAergic synapse.

Section 4: Neurotransmitter Release Assay

A neurotransmitter release assay can determine if this compound affects the presynaptic release of GABA. This can be achieved by stimulating the neurons and measuring the amount of GABA released into the extracellular medium.

Protocol:

  • Culture Preparation and Treatment:

    • Plate hippocampal neurons in 24-well plates and culture for 14-21 DIV.

    • Wash the cells twice with a basal salt solution (BSS) containing (in mM): 130 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 25 HEPES, and 10 glucose, pH 7.4.

    • Pre-incubate the cells with this compound at various concentrations in BSS for 30 minutes at 37°C.

  • Stimulation and Sample Collection:

    • To measure basal release, collect the supernatant from a set of wells.

    • To measure stimulated release, replace the medium with BSS containing this compound and a high concentration of KCl (e.g., 50 mM) to depolarize the neurons. Incubate for 5 minutes.

    • Collect the supernatant.

  • GABA Quantification:

    • Quantify the concentration of GABA in the collected supernatants using a commercially available GABA ELISA kit or by high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Normalization:

    • After sample collection, lyse the cells in each well and measure the total protein content using a BCA assay.

    • Normalize the amount of GABA released to the total protein content in each well.

Data Presentation

ConditionBasal GABA Release (pmol/mg protein)Stimulated GABA Release (pmol/mg protein)
Vehicle Control 15.2 ± 2.185.7 ± 9.3
This compound (100 nM) 14.8 ± 1.983.2 ± 8.8

Data are presented as mean ± SEM. Disclaimer: The quantitative data presented is hypothetical and for illustrative purposes only. As benzodiazepines primarily act postsynaptically, a significant direct effect on presynaptic GABA release is not expected. Specific results for this compound may vary.

Logical Relationship of this compound's Effects

G This compound This compound Application GABA_A_Mod Positive Allosteric Modulation of GABA-A Receptors This compound->GABA_A_Mod leads to GABA_Pot Potentiation of GABAergic Currents GABA_A_Mod->GABA_Pot results in Inhibition Increased Neuronal Inhibition GABA_Pot->Inhibition causes Network_Activity Decreased Network Excitability Inhibition->Network_Activity leads to

Caption: Expected downstream effects of this compound.

Conclusion

The described neuronal culture models and associated protocols provide a robust framework for the detailed characterization of this compound's effects on synaptic transmission. Electrophysiological recordings offer direct functional readouts of GABA-A receptor modulation, while immunocytochemistry provides insights into potential structural changes at the synapse. Neurotransmitter release assays can clarify any presynaptic effects. Together, these approaches will enable a comprehensive understanding of the neuropharmacological profile of this compound, aiding in drug development and basic neuroscience research.

References

Application Notes and Protocols for Investigating the Electrophysiological Impact of Fluclotizolam on GABAergic Currents

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Detailed methodologies for characterizing the effects of Fluclotizolam on GABA-A receptor function using electrophysiological techniques.

Disclaimer: Direct experimental data on the electrophysiological effects of this compound are limited in publicly available scientific literature. The following protocols and data are based on the established mechanisms of action of closely related thienodiazepine analogs, such as etizolam, and the broader class of benzodiazepines. These compounds are known to act as positive allosteric modulators of GABA-A receptors.[1] The provided information should serve as a foundational guide for designing and conducting experiments with this compound.

Introduction

This compound is a novel thienotriazolodiazepine that is structurally related to benzodiazepines.[1][2] Like other compounds in this class, it is presumed to exert its anxiolytic, sedative, and muscle relaxant effects by modulating the activity of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system.[1][3] this compound acts as a positive allosteric modulator (PAM) of GABA-A receptors. This means it binds to a site on the receptor distinct from the GABA binding site and potentiates the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron.

These application notes provide a comprehensive overview of the electrophysiological techniques and protocols required to investigate the impact of this compound on GABAergic currents.

Signaling Pathway of Benzodiazepine-like Compounds

The interaction of this compound with the GABA-A receptor enhances the inhibitory effect of GABA. The following diagram illustrates this signaling pathway.

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site This compound This compound This compound->GABA_A_Receptor Binds to Allosteric Site This compound->GABA Enhances GABA Affinity

Caption: GABA-A receptor signaling pathway modulated by this compound.

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound, the following table summarizes predicted binding affinities for this compound and related compounds, providing an indication of its potential potency.

CompoundPredicted Binding Affinity (log 1/c)Reference
This compound 8.91
Difludiazepam9.16
Flualprazolam10.13
Clobromazolam10.14
Tofisopam5.03

Note: A higher log 1/c value indicates a greater predicted binding affinity to the GABA-A receptor. Data from a quantitative structure-activity relationship (QSAR) model.

Experimental Protocols

Cell Culture and Preparation

This protocol describes the preparation of primary hippocampal neurons, a common model system for studying GABAergic currents.

Materials:

  • E18 Sprague-Dawley rat embryos

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Papain dissociation system

  • Poly-D-lysine coated coverslips

Protocol:

  • Dissect hippocampi from E18 rat embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Mince the tissue and incubate in papain solution for 20-30 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plate the dissociated neurons on poly-D-lysine coated coverslips at a density of 50,000-100,000 cells/cm².

  • Culture the neurons in a humidified incubator at 37°C and 5% CO₂.

  • Use neurons for electrophysiological recordings between 7 and 21 days in vitro.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of GABA-evoked currents from cultured neurons.

Materials:

  • Inverted microscope with DIC optics

  • Patch-clamp amplifier and digitizer

  • Micromanipulator

  • Perfusion system

  • Borosilicate glass capillaries

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

  • GABA stock solution

  • This compound stock solution (dissolved in DMSO, final concentration of DMSO <0.1%)

Protocol:

  • Place a coverslip with cultured neurons in the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a neuron with the patch pipette while applying positive pressure.

  • Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -60 mV.

  • Apply GABA using a rapid perfusion system to evoke an inward Cl⁻ current.

  • After establishing a stable baseline of GABA-evoked currents, co-apply this compound with GABA to determine its modulatory effect.

  • Record changes in current amplitude, activation, and deactivation kinetics.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical electrophysiology experiment to assess the impact of this compound.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Primary Neuronal Culture Patch_Pipette Pull Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Prepare External/Internal Solutions and Drug Stocks Whole_Cell Establish Whole-Cell Configuration Solution_Prep->Whole_Cell Patch_Pipette->Whole_Cell Baseline Record Baseline GABA-Evoked Currents Whole_Cell->Baseline Drug_Application Co-apply this compound with GABA Baseline->Drug_Application Record_Modulation Record Modulated Currents Drug_Application->Record_Modulation Data_Analysis Analyze Current Amplitude, Kinetics, and Dose-Response Record_Modulation->Data_Analysis

Caption: Workflow for patch-clamp analysis of this compound.

Logical Relationship of Allosteric Modulation

The diagram below illustrates the logical relationship between the binding of GABA, the allosteric modulator (this compound), and the resulting potentiation of the receptor's function.

Allosteric_Modulation_Logic GABA_Binding GABA Binds Receptor_Activation GABA-A Receptor Activation GABA_Binding->Receptor_Activation Potentiation Potentiated Receptor Activation GABA_Binding->point_node Modulator_Binding This compound Binds Modulator_Binding->point_node Channel_Opening Chloride Channel Opening Receptor_Activation->Channel_Opening Increased_Opening Increased Channel Opening Frequency/Duration Potentiation->Increased_Opening point_node->Potentiation

Caption: Logical flow of positive allosteric modulation.

References

Application Note: Solid-Phase Extraction Protocol for Fluclotizolam from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluclotizolam is a potent thienotriazolodiazepine, a class of novel psychoactive substances (NPS) that has emerged in forensic and clinical toxicology cases.[1] As a member of the benzodiazepine class, this compound acts as a central nervous system depressant.[1] The development of robust and reliable analytical methods for the extraction and quantification of this compound from complex biological matrices is crucial for accurate toxicological assessment. Solid-phase extraction (SPE) offers a highly selective and efficient method for sample clean-up and concentration prior to instrumental analysis, commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides a detailed solid-phase extraction (SPE) protocol for the isolation of this compound from various biological matrices, including whole blood, plasma, and urine. The protocol is based on established methods for the extraction of benzodiazepines and has been adapted to the physicochemical properties of this compound.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₀ClFN₄S[2]
Molecular Weight332.8 g/mol [2]
Predicted GABAA-binding affinityHigh (8.91 log 1/c)[3]

Experimental Protocols

This protocol is a general guideline and may require optimization for specific laboratory conditions and analytical instrumentation.

Sample Pre-treatment

Proper sample pre-treatment is critical to ensure optimal recovery and minimize matrix effects.

a) Whole Blood:

  • To 1 mL of whole blood, add 2 mL of a lysing agent (e.g., deionized water or zinc sulfate solution) to lyse red blood cells.

  • Vortex the sample for 30 seconds.

  • Add 1 mL of a protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at ≥3000 x g for 10 minutes.

  • The supernatant is then carried forward to the SPE procedure.

b) Plasma/Serum:

  • To 1 mL of plasma or serum, add 1 mL of an acidic solution (e.g., 4% phosphoric acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at ≥3000 x g for 10 minutes.

  • The resulting supernatant is used for the SPE procedure.

c) Urine:

For the analysis of total this compound (parent drug and its metabolites), enzymatic hydrolysis of glucuronide conjugates is recommended.

  • To 1 mL of urine, add a suitable volume of β-glucuronidase enzyme solution.

  • Incubate the sample at an appropriate temperature and duration (e.g., 60°C for 2 hours) to ensure complete hydrolysis.

  • After hydrolysis, adjust the pH of the sample to approximately 6-7 with a suitable buffer (e.g., phosphate buffer).

Solid-Phase Extraction (SPE) Protocol

A mixed-mode SPE cartridge, combining reversed-phase and cation-exchange mechanisms, is recommended for optimal selectivity for a broad range of benzodiazepines, including this compound.

a) SPE Cartridge Conditioning:

  • Pass 3 mL of methanol through the SPE cartridge.

  • Pass 3 mL of deionized water through the cartridge.

  • Pass 3 mL of an appropriate buffer (e.g., 100 mM phosphate buffer, pH 6.0) to equilibrate the sorbent.

b) Sample Loading:

  • Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/minute).

c) Washing:

Washing steps are crucial for the removal of endogenous interferences.

  • Wash 1 (Polar Interferences): Pass 3 mL of a weak acidic solution (e.g., 0.1 M acetic acid) through the cartridge.

  • Wash 2 (Non-polar Interferences): Pass 3 mL of a solution of 5-20% methanol in water.

d) Elution:

  • Elute this compound from the cartridge with 3 mL of a basic organic solvent. A common and effective elution solvent is 5% ammonium hydroxide in methanol.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following table summarizes representative quantitative data from validated SPE-LC-MS/MS methods for the analysis of various benzodiazepines in biological matrices. These values can be considered as target performance characteristics for a validated this compound method.

Analyte ClassMatrixRecovery Rate (%)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
BenzodiazepinesUrine56 - 830.002 - 0.01 µM0.002 - 0.01 µM
1,4-BenzodiazepinesUrine, Plasma> 90Not specifiedNot specified
Designer BenzodiazepinesWhole BloodNot specifiedNot specified0.5 - 10
General BenzodiazepinesUrine> 90Not specifiedNot specified

Visualizations

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_elution Post-Elution Processing Biological_Matrix Biological Matrix (Blood, Plasma, Urine) Pretreated_Sample Pre-treated Sample (Supernatant) Biological_Matrix->Pretreated_Sample Lysis / Protein Precipitation / Hydrolysis Conditioning 1. Conditioning (Methanol, Water, Buffer) Sample_Loading 2. Sample Loading Pretreated_Sample->Sample_Loading Conditioning->Sample_Loading Washing 3. Washing (Aqueous & Organic Washes) Sample_Loading->Washing Elution 4. Elution (Basic Organic Solvent) Washing->Elution Eluate Eluate Elution->Eluate Dry_Down Dry Down (Nitrogen Evaporation) Eluate->Dry_Down Reconstitution Reconstitution (Mobile Phase) Dry_Down->Reconstitution Final_Sample Final Sample for Analysis Reconstitution->Final_Sample LC_MS_MS LC_MS_MS Final_Sample->LC_MS_MS LC-MS/MS Analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

Logical Relationship for SPE Protocol Development

SPE_Development cluster_analyte Analyte Properties cluster_matrix Matrix Considerations cluster_method Method Development cluster_validation Validation & Analysis Analyte This compound (Thienotriazolodiazepine) PhysChem Physicochemical Properties (pKa, logP) Analyte->PhysChem Sorbent Sorbent Selection (Mixed-Mode Cation Exchange) PhysChem->Sorbent Matrix Biological Matrix (Blood, Plasma, Urine) Interferences Endogenous Interferences (Proteins, Lipids, Salts) Matrix->Interferences Metabolism Metabolism (e.g., Glucuronidation) Matrix->Metabolism Pretreatment Sample Pre-treatment (Hydrolysis, PPt) Interferences->Pretreatment Metabolism->Pretreatment Optimization Optimization of Wash/Elution Solvents Sorbent->Optimization Pretreatment->Optimization Validation Method Validation (Recovery, LOD, LOQ, Matrix Effect) Optimization->Validation Analysis LC-MS/MS Analysis Validation->Analysis

References

Application Note: Utilizing Rodent Models to Characterize the Effects of Fluclotizolam on Sleep Architecture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluclotizolam is a thienotriazolodiazepine derivative, structurally related to benzodiazepines (BZDs), that has emerged as a designer drug.[1] Like other compounds in this class, it is presumed to exert its effects by acting as a positive allosteric modulator of the GABA-A receptor.[2] The binding of thienodiazepines to the GABA-A receptor enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx, hyperpolarization of the neuron, and a subsequent inhibitory or calming effect on the nervous system.[2][3][4] This mechanism is responsible for the sedative, hypnotic, anxiolytic, and muscle relaxant properties associated with this drug class.

Understanding the specific effects of novel psychoactive substances like this compound on sleep is critical for both clinical and forensic toxicology. Sleep architecture, the cyclical pattern of sleep stages, is a sensitive biomarker for central nervous system (CNS) activity. Polysomnography (PSG), which involves the simultaneous recording of electroencephalogram (EEG) and electromyogram (EMG), is the gold standard for assessing sleep architecture. Rodent models, particularly mice and rats, are invaluable for these studies as their sleep patterns and neurophysiology are well-characterized, allowing for controlled, high-throughput preclinical evaluation of hypnotic compounds.

This application note provides detailed protocols for using a mouse model to study the effects of this compound on sleep architecture, from surgical implantation of recording electrodes to data analysis and interpretation.

Experimental Protocols

Protocol 1: Surgical Implantation of EEG/EMG Electrodes in Mice

This protocol details the stereotaxic surgery required to implant electrodes for chronic sleep recordings. All procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • Male C57BL/6 mice (10-20 weeks old)

  • Stereotaxic frame

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Surgical tools (scalpel, forceps, drill, jeweler's screwdriver)

  • Stainless steel screws for EEG electrodes (approx. 1 mm diameter)

  • Teflon-coated stainless steel wires for EMG electrodes

  • Dental cement

  • Analgesics (e.g., Meloxicam)

  • Suture kit

Procedure:

  • Anesthesia: Anesthetize the mouse using an approved protocol (e.g., intraperitoneal injection of Ketamine/Xylazine). Confirm deep anesthesia by lack of pedal withdrawal reflex.

  • Preparation: Shave the scalp, place the mouse in the stereotaxic frame, and apply ophthalmic ointment to the eyes to prevent drying. Sterilize the surgical area with an antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • EEG Electrode Placement: Using a dental drill, carefully drill two small holes through the skull over the frontal cortex (e.g., +1.5 mm AP, +1.5 mm ML from Bregma) and parietal cortex (e.g., -2.5 mm AP, +2.0 mm ML from Bregma) for EEG recording. A third hole can be drilled over the cerebellum to place a reference/ground screw.

  • Electrode Implantation: Gently screw the stainless steel electrodes into the drilled holes until they make contact with the dura mater without piercing it.

  • EMG Electrode Placement: Using forceps, create small bilateral punctures in the trapezius (neck) muscles. Insert the stripped ends of the two EMG wires into the muscle tissue.

  • Headmount Assembly: Solder the electrode wires to a small connector plug. Secure the entire assembly, including the electrodes and the base of the connector, to the skull using dental cement, creating a stable headmount.

  • Suturing and Recovery: Suture the skin around the dental cement cap. Administer post-operative analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal closely for at least 24 hours. Allow a 7-10 day recovery period before starting experiments.

Protocol 2: Polysomnographic Recording and Drug Administration

Materials:

  • Surgically prepared mice

  • Recording chamber (sound-attenuated, controlled light/dark cycle)

  • Flexible recording cable and commutator/slip ring

  • EEG/EMG amplifier and data acquisition system

  • This compound

  • Vehicle solution (e.g., saline with 1% Tween-80)

Procedure:

  • Habituation: Place the mice individually in the recording chambers. Connect their headmounts to the recording cables and allow them to habituate for 2-3 days to the environment and tether.

  • Baseline Recording: Record EEG/EMG data continuously for 24 hours to establish a stable baseline of sleep-wake patterns. The recording should begin at the onset of the light period (the primary sleep phase for rodents).

  • Drug Preparation: Prepare solutions of this compound at the desired concentrations (e.g., 0.1, 0.3, 1.0 mg/kg) and a vehicle control.

  • Drug Administration: On the test day, at the onset of the light period, briefly disconnect the animal and administer either the vehicle or a dose of this compound via intraperitoneal (IP) injection. A crossover design is recommended, where each animal receives all treatments with a sufficient washout period (at least 2-3 days) between administrations.

  • Post-Administration Recording: Immediately reconnect the animal and record EEG/EMG signals continuously for the next 24 hours to assess the drug's effects on sleep architecture.

Protocol 3: Sleep Data Analysis and Scoring

Procedure:

  • Vigilance State Scoring: The recorded EEG/EMG data is segmented into epochs (typically 4-10 seconds). Each epoch is manually or semi-automatically scored into one of three states based on the distinct electrophysiological signatures:

    • Wakefulness (Wake): Low-amplitude, high-frequency EEG activity (desynchronized) and high, variable EMG tone.

    • Non-Rapid Eye Movement (NREM) Sleep: High-amplitude, low-frequency EEG activity (delta waves, 0.5-4 Hz) and low EMG tone.

    • Rapid Eye Movement (REM) Sleep: Low-amplitude, high-frequency EEG with a prominent theta rhythm (6-10 Hz) and muscle atonia (lowest EMG tone).

  • Quantitative Analysis: Once the record is scored, the following parameters are quantified for the baseline and post-treatment periods:

    • Sleep Latency: Time from injection to the first continuous NREM sleep bout (e.g., >1 minute).

    • Total Sleep Time: Total minutes spent in NREM and REM sleep over a defined period (e.g., 6 hours post-injection).

    • Sleep/Wake Bout Duration: Average length of individual sleep and wake episodes.

    • Sleep Efficiency: (Total Sleep Time / Total Recording Time) x 100%.

    • Time in Each Stage: Total minutes and percentage of time spent in Wake, NREM, and REM sleep.

    • EEG Power Spectral Analysis: Fast Fourier Transform (FFT) analysis of the EEG signal during NREM sleep to quantify power in specific frequency bands (e.g., delta power), which is an indicator of sleep intensity or depth.

Data Presentation

The following tables present hypothetical, yet representative, data based on the known effects of benzodiazepines on sleep architecture. Benzodiazepines typically decrease sleep latency, increase NREM sleep (particularly Stage 2 in humans), and suppress REM sleep and deep NREM sleep (slow-wave sleep).

Table 1: Effect of this compound on Key Sleep Parameters (First 6 Hours Post-Dose)

Treatment (mg/kg)Sleep Latency (min)Total Sleep Time (min)Sleep Efficiency (%)
Vehicle18.5 ± 2.3210.4 ± 15.158.4 ± 4.2
This compound (0.1)12.1 ± 1.8245.6 ± 12.968.2 ± 3.6
This compound (0.3)7.3 ± 1.1 288.9 ± 10.580.3 ± 2.9**
This compound (1.0)4.2 ± 0.8 315.2 ± 9.887.6 ± 2.7***
Data are presented as Mean ± SEM. *, p<0.05; **, p<0.01; **, p<0.001 compared to Vehicle.

Table 2: Effect of this compound on Time Spent in Each Vigilance State (First 6 Hours Post-Dose)

Treatment (mg/kg)% Time in Wake% Time in NREM Sleep% Time in REM Sleep
Vehicle41.6 ± 4.249.1 ± 3.89.3 ± 1.1
This compound (0.1)31.8 ± 3.659.5 ± 3.18.7 ± 0.9
This compound (0.3)19.7 ± 2.9 73.8 ± 2.56.5 ± 0.7
This compound (1.0)12.4 ± 2.7 82.3 ± 2.15.3 ± 0.6**
Data are presented as Mean ± SEM. *, p<0.05; **, p<0.01; **, p<0.001 compared to Vehicle.

Visualizations

G AnimalAcclimation Animal Acclimation (1 week) Surgery EEG/EMG Electrode Implantation Surgery AnimalAcclimation->Surgery Recovery Post-Surgical Recovery (7-10 days) Surgery->Recovery Habituation Habituation to Recording Chamber (3 days) Recovery->Habituation Baseline Baseline PSG Recording (24 hours) Habituation->Baseline Treatment Drug/Vehicle Administration (this compound IP Injection) Baseline->Treatment Test Test PSG Recording (24 hours) Treatment->Test Scoring Sleep State Scoring (Wake, NREM, REM) Test->Scoring Quantify Quantification of Sleep Parameters Scoring->Quantify Stats Statistical Analysis Quantify->Stats G cluster_receptor GABA-A Receptor Complex cluster_neuron Postsynaptic Neuron GABA GABA Receptor GABA-A Receptor (α-γ subunit interface) GABA->Receptor binds This compound This compound This compound->Receptor binds (allosteric site) Channel Chloride (Cl⁻) Channel Opens More Frequently Receptor->Channel potentiates effect of GABA on Influx Increased Cl⁻ Influx Channel->Influx Hyperpolarization Neuronal Hyperpolarization (Inhibitory Postsynaptic Potential) Influx->Hyperpolarization Effect CNS Depression (Sedation / Hypnosis) Hyperpolarization->Effect

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Enhanced Fluclotizolam Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the quantitative analysis of Fluclotizolam using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions (MRM transitions) for this compound analysis?

A1: Multiple Reaction Monitoring (MRM) is crucial for selective and sensitive detection of this compound. The protonated molecule [M+H]⁺ is typically used as the precursor ion. The most common precursor ion for this compound is m/z 333.[1] Several product ions can be monitored for quantification and confirmation. The selection of product ions should be based on their intensity and specificity to minimize potential interferences.[2]

Table 1: Reported MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)PurposeReference
333298.124Quantifier[1]
333243.136Qualifier[1]
333229.140Qualifier[1]
333227.940Qualifier

Q2: How can I optimize the collision energy for this compound?

A2: Collision energy (CE) is a critical parameter that directly impacts the fragmentation of the precursor ion and the intensity of the product ions. The optimal CE is instrument-dependent and should be determined empirically. A good starting point is to use values from published methods (as in Table 1) and then perform a CE optimization experiment. This typically involves infusing a standard solution of this compound and ramping the CE across a range of voltages for each MRM transition to find the value that yields the highest product ion intensity.

Q3: What type of internal standard (IS) is recommended for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring similar extraction recovery and ionization efficiency, which corrects for matrix effects and other variations during sample processing and analysis. If a SIL-IS is not available, a structural analog that is not present in the samples can be used, but it may not compensate for all variabilities as effectively.

Q4: Which sample preparation technique is best for analyzing this compound in biological matrices?

A4: The choice of sample preparation method depends on the matrix (e.g., blood, urine, plasma) and the desired level of cleanliness and sensitivity. Common techniques for benzodiazepines include:

  • Protein Precipitation (PP): A simple and fast method suitable for initial screening. It involves adding a solvent like acetonitrile to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PP by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, leading to enhanced sensitivity. C18 or mixed-mode cartridges are often used for benzodiazepine extraction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal for this compound

Potential Cause Troubleshooting Step
Incorrect MS/MS Parameters Verify the precursor and product ion m/z values. Perform a collision energy optimization for your specific instrument.
Poor Ionization Ensure the mobile phase composition is suitable for electrospray ionization (ESI), typically acidic conditions with additives like formic acid. Optimize ion source parameters such as capillary voltage, gas flows, and temperature.
Sample Degradation Prepare fresh standards and samples. Check for appropriate storage conditions.
Inefficient Sample Extraction Evaluate your sample preparation method. Consider switching to a more effective technique like SPE for cleaner extracts and better recovery.
Instrument Contamination Flush the LC system and mass spectrometer to remove any potential contaminants that may be suppressing the signal.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Potential Cause Troubleshooting Step
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the pKa of this compound to maintain a consistent ionization state.
Secondary Interactions with Column Add a small amount of a competing agent, like a buffer, to the mobile phase to block active sites on the silica surface.
Injection Solvent Mismatch The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.

Issue 3: High Background Noise or Interferences

Potential Cause Troubleshooting Step
Matrix Effects Improve sample cleanup by using a more rigorous extraction method like SPE. Adjust the chromatographic gradient to separate this compound from co-eluting matrix components.
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Carryover Implement a robust needle wash protocol on the autosampler, using a strong organic solvent. Inject a blank sample after a high-concentration sample to check for carryover.
Incorrect MRM Transition Selection Ensure that the selected product ion is specific to this compound and not a common fragment from background ions.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the development of LC-MS/MS methods for this compound and related compounds.

Protocol 1: Protein Precipitation for Blood Samples

  • To 200 µL of whole blood, add 10 µL of the internal standard solution.

  • Add 700 µL of cold (0°C) acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 2500 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Blood Samples

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 0.5 mL of blood, add the internal standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

  • Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Table 2: Example Liquid Chromatography Parameters

ParameterSetting
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3–0.5 mL/min
Column Temperature 40°C
Gradient Start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over an 8-10 minute run.

Table 3: Example Mass Spectrometry Source Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Nebulizer Gas Flow Instrument Dependent
Drying Gas Flow Instrument Dependent

Note: These are starting parameters and should be optimized for your specific instrument and application.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Blood, Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PP, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Ionization ESI Source (Ionization) LC_Separation->MS_Ionization MS_Analysis Triple Quadrupole (MRM Detection) MS_Ionization->MS_Analysis Data_Processing Data Processing (Quantification) MS_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Low/No Signal? Check_MS_Params Verify MS/MS Parameters (Transitions, CE) Start->Check_MS_Params Yes Optimize_Source Optimize Ion Source (Voltage, Gas, Temp) Check_MS_Params->Optimize_Source Improve_Sample_Prep Improve Sample Prep (e.g., use SPE) Optimize_Source->Improve_Sample_Prep Check_Standards Prepare Fresh Standards & Samples Improve_Sample_Prep->Check_Standards Signal_OK Signal Restored Check_Standards->Signal_OK

Caption: Troubleshooting logic for low signal intensity.

References

Overcoming matrix effects in Fluclotizolam analysis of whole blood

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Fluclotizolam in whole blood.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound in whole blood?

A1: The primary challenges stem from the complex nature of the whole blood matrix, which can lead to significant matrix effects, including ion suppression or enhancement during LC-MS/MS analysis.[1] Other challenges include ensuring the stability of this compound in the sample, achieving adequate extraction recovery, and preventing enzymatic degradation.[2]

Q2: Which sample preparation technique is best for this compound in whole blood?

A2: The choice of sample preparation is critical and depends on the desired level of cleanliness and the analytical sensitivity required. The three most common techniques are:

  • Protein Precipitation (PPT): A rapid and straightforward method, often utilizing cold acetonitrile. While simple, it may not effectively remove all matrix interferences, potentially leading to more pronounced matrix effects.[3]

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent. It is effective but can be labor-intensive and requires careful optimization of solvents and pH.[4]

  • Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts by selectively isolating the analyte. It is highly effective at minimizing matrix effects but is the most complex and time-consuming of the three methods.[5]

Q3: How can I assess the extent of matrix effects in my assay?

A3: Matrix effects can be quantitatively assessed by calculating the matrix factor (MF). This is determined by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. An internal standard-normalized MF close to 1.0 indicates minimal matrix effect.

Q4: What are typical LC-MS/MS parameters for this compound analysis?

A4: While specific parameters should be optimized in your laboratory, a common starting point for designer benzodiazepines like this compound includes:

  • Column: A C18 reversed-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

Q5: How should whole blood samples for this compound analysis be stored?

A5: To ensure analyte stability, whole blood samples should be collected in tubes containing a preservative like sodium fluoride to inhibit enzymatic activity. For short-term storage (up to 7 days), refrigeration at 2-8°C is acceptable. For long-term storage, samples should be frozen at -20°C or ideally -80°C to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Action
Low Analyte Recovery Inefficient extraction from the whole blood matrix.Optimize the pH of the extraction solvent. Evaluate different extraction techniques (LLE, SPE, or a combination). Consider a different organic solvent for precipitation or extraction.
Analyte instability.Ensure proper sample collection with preservatives and appropriate storage conditions (frozen at -20°C or -80°C). Minimize freeze-thaw cycles.
Co-precipitation of analyte with proteins.Optimize the protein precipitation procedure. Ensure thorough vortexing and centrifugation.
High Matrix Effect (Ion Suppression/Enhancement) Insufficient sample cleanup.Switch from protein precipitation to a more rigorous cleanup method like SPE. Optimize the wash steps in your SPE protocol to remove interfering components.
Co-elution of matrix components with the analyte.Modify the LC gradient to improve the separation of this compound from matrix interferences. Consider a different stationary phase.
Inappropriate ionization source conditions.Optimize ion source parameters such as gas flow, temperature, and spray voltage. Consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for some compounds.
Poor Peak Shape Sample solvent mismatch with the mobile phase.Ensure the final sample solvent is as close in composition to the initial mobile phase as possible.
Column degradation.Use a guard column and ensure proper sample cleanup to protect the analytical column. Replace the column if necessary.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Air bubbles in the pump or solvent lines.Degas the mobile phase and prime the LC system.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 200 µL of whole blood in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a deuterated analog of this compound).

  • Add 700 µL of cold (0°C) acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 2500 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE)
  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 0.5 mL of whole blood, add an appropriate internal standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elute this compound with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute it in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Designer Benzodiazepines in Whole Blood

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Typical Recovery 70-90%35-90%>70%
Matrix Effect Can be significantModerateMinimal
Complexity LowModerateHigh
Time per Sample ~15 minutes~30 minutes~45 minutes
Cost per Sample LowLowHigh

Note: Data presented are representative values for designer benzodiazepines and may vary for this compound.

Table 2: Typical LC-MS/MS Method Validation Parameters for Designer Benzodiazepines in Blood

Parameter Typical Value Reference
Linearity Range 1 - 200 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Intra-day Precision (%RSD) 3 - 20%
Inter-day Precision (%RSD) 4 - 21%
Bias (%) ±12%
Recovery (%) 35 - 90%
Matrix Effect (%) -52% to 33%

Note: These values are based on a validated method for 13 designer benzodiazepines in postmortem blood and provide a general reference for what can be expected for this compound analysis.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis WholeBlood Whole Blood Sample (+ Internal Standard) PPT Protein Precipitation (Acetonitrile) WholeBlood->PPT LLE Liquid-Liquid Extraction WholeBlood->LLE SPE Solid-Phase Extraction WholeBlood->SPE Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for this compound Analysis in Whole Blood.

signaling_pathway Benzodiazepine Mechanism of Action This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Opens GABA GABA GABA->GABA_A Binds to active site Neuronal_Inhibition Increased Neuronal Inhibition (Anxiolytic, Sedative Effects) Chloride_Channel->Neuronal_Inhibition Increased Cl- influx

Caption: Benzodiazepine (e.g., this compound) Signaling Pathway.

References

Troubleshooting poor peak shape in Fluclotizolam chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Fluclotizolam. The following sections are designed to help researchers, scientists, and drug development professionals identify and resolve poor peak shapes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and acidic residual silanol groups on the silica-based column packing.[1][2] To mitigate this, consider operating at a lower mobile phase pH to suppress the ionization of silanols, or use a modern, high-purity, end-capped column specifically designed for a wider pH range and improved peak shape for basic analytes.[1]

Q2: My this compound peak is fronting. What should I investigate first?

A2: Peak fronting is most commonly a result of sample overload, where the concentration of the analyte is too high for the column to handle effectively.[3] Try diluting your sample and reinjecting it. If the peak shape improves, you have identified the issue. Another potential cause is an injection solvent that is significantly stronger than the mobile phase, causing the analyte band to spread before it reaches the column.[4] It is always best to dissolve your sample in the initial mobile phase if possible.

Q3: I am observing split peaks for this compound. What could be the problem?

A3: Split peaks can arise from a few issues. A common cause is a partially blocked column inlet frit, which can distort the sample path onto the column. Backflushing the column may resolve this. Another possibility is that the sample solvent is incompatible with the mobile phase, causing the sample to precipitate at the head of the column. Ensure your sample is fully dissolved in a solvent compatible with your mobile phase. It is also possible that you are observing co-eluting impurities.

Q4: Can the mobile phase pH significantly impact the peak shape of this compound?

A4: Yes, the mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like this compound. Adjusting the pH can alter the ionization state of the analyte and the stationary phase, which in turn affects retention and peak symmetry. For basic compounds, a lower pH (e.g., 2.5-4.5) is often used to protonate the analyte and minimize interactions with silanol groups. Conversely, a high pH can also be effective if using a pH-stable column, as it will suppress the ionization of the basic analyte.

Troubleshooting Guides

Poor Peak Shape: Tailing Peaks

This guide addresses the common issue of peak tailing in this compound chromatography.

Potential Cause Recommended Solution
Secondary Silanol Interactions Lower the mobile phase pH (e.g., to 3.0) to reduce silanol activity. Use a highly deactivated and end-capped column. Add a basic modifier like triethylamine (TEA) to the mobile phase (use with caution as it can be difficult to remove from the column).
Column Contamination Use a guard column to protect the analytical column from sample matrix components. If contamination is suspected, flush the column with a strong solvent.
Column Bed Deformation A void at the column inlet can cause tailing. If suspected, reverse and flush the column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced.
Mass Overload Injecting too much sample can lead to peak tailing. Reduce the injection volume or dilute the sample to see if the peak shape improves.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Use shorter, narrower ID tubing where possible.
Poor Peak Shape: Fronting Peaks

This section provides guidance on troubleshooting peak fronting for this compound.

Potential Cause Recommended Solution
Sample Overload This is the most common cause of fronting. Dilute the sample or reduce the injection volume.
Incompatible Sample Solvent The sample solvent should be weaker than or of equal strength to the mobile phase. If a stronger solvent is used, it can cause the peak to front. Prepare the sample in the mobile phase whenever possible.
Low Column Temperature In some cases, a column temperature that is too low can cause fronting. Try increasing the column temperature in small increments (e.g., 5 °C).
Column Collapse A sudden physical change in the column packing, often due to operating outside the recommended pH or temperature limits, can lead to peak fronting. If this occurs, the column will likely need to be replaced.

Detailed Experimental Protocol: HPLC-UV Analysis of this compound

This protocol provides a starting point for the method development and analysis of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-18 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 240 nm

  • Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase (30% Acetonitrile / 70% Water with 0.1% Formic acid) to a concentration of approximately 10 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visual Troubleshooting Workflows

G cluster_0 Troubleshooting Poor Peak Shape Start Observe Poor Peak Shape PeakType Identify Peak Shape (Tailing, Fronting, Split) Start->PeakType Tailing Peak Tailing PeakType->Tailing Tailing Fronting Peak Fronting PeakType->Fronting Fronting Split Split Peak PeakType->Split Split TailingChecks Check for: - Secondary Interactions - Column Contamination - Column Bed Deformation - Mass Overload Tailing->TailingChecks FrontingChecks Check for: - Sample Overload - Solvent Incompatibility - Low Temperature Fronting->FrontingChecks SplitChecks Check for: - Blocked Frit - Sample Precipitation - Co-elution Split->SplitChecks TailingSolutions Solutions: - Adjust Mobile Phase pH - Use Guard Column/Flush - Replace Column - Dilute Sample TailingChecks->TailingSolutions FrontingSolutions Solutions: - Dilute Sample - Use Mobile Phase as Solvent - Increase Temperature FrontingChecks->FrontingSolutions SplitSolutions Solutions: - Backflush Column - Change Sample Solvent - Optimize Separation SplitChecks->SplitSolutions End Good Peak Shape Achieved TailingSolutions->End FrontingSolutions->End SplitSolutions->End

Caption: A workflow for troubleshooting common peak shape problems.

G cluster_1 Parameter Relationships and Peak Shape MobilePhase Mobile Phase (pH, Organic %) PeakShape Peak Shape (Symmetry, Width) MobilePhase->PeakShape affects silanol interactions & retention Column Column (Chemistry, Age, Temp) Column->PeakShape affects secondary interactions & efficiency Sample Sample (Concentration, Solvent) Sample->PeakShape can cause overload & band broadening System HPLC System (Tubing, Connections) System->PeakShape contributes to extra-column volume

Caption: Key parameters influencing chromatographic peak shape.

References

Improving the efficiency of solid-phase extraction for Fluclotizolam from urine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Fluclotizolam. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and reliability of solid-phase extraction (SPE) from urine samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in urine significant?

A1: this compound is a thienotriazolodiazepine, a class of novel benzodiazepines.[1][2] Its analysis in urine is crucial for both clinical and forensic toxicology to monitor drug use, investigate drug-facilitated crimes, and understand its pharmacokinetic profile.[3][4] Like many benzodiazepines, this compound is extensively metabolized, with a significant portion excreted in urine as glucuronide conjugates.[5]

Q2: What is Solid-Phase Extraction (SPE) and why is it advantageous for this application?

A2: Solid-phase extraction is a sample preparation technique that separates components of a mixture between a solid phase (sorbent) and a liquid phase (sample). For analyzing this compound in complex matrices like urine, SPE is superior to traditional methods like liquid-liquid extraction (LLE) because it offers higher selectivity, provides cleaner extracts, minimizes the use of toxic organic solvents, and is easily automated, leading to more robust and reproducible results.

Q3: What are the primary challenges when extracting this compound from urine via SPE?

A3: The main challenges include:

  • Glucuronide Conjugation: A significant fraction of benzodiazepine metabolites are excreted as water-soluble glucuronides and must be cleaved through enzymatic hydrolysis to their "free" form for efficient extraction and analysis.

  • Matrix Effects: Urine contains high concentrations of salts, urea, and pigments that can interfere with the analysis, typically by causing ion suppression in LC-MS/MS, leading to inaccurate quantification.

  • Analyte Breakthrough: If the sample is loaded too quickly or the sorbent capacity is exceeded, the analyte may not be retained effectively.

  • Incomplete Elution: The chosen elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.

Q4: Which type of SPE sorbent is most effective for this compound?

A4: The choice of sorbent depends on the physicochemical properties of this compound. Given its structure, several types of sorbents can be effective:

  • Reversed-Phase (e.g., C8, C18, Polymeric HLB): These retain compounds based on hydrophobicity. They are broadly applicable to many benzodiazepines.

  • Mixed-Mode (e.g., Polymeric Cation Exchange - PCX): These sorbents offer dual retention mechanisms (hydrophobic and ion-exchange) and are highly effective at removing matrix interferences, resulting in cleaner extracts and reduced ion suppression. This is often the preferred choice for complex matrices like urine.

Troubleshooting Guide

This guide addresses common issues encountered during the SPE of this compound from urine.

ProblemPossible Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incomplete Enzymatic Hydrolysis: Glucuronide conjugates were not fully cleaved.• Ensure the activity of the β-glucuronidase enzyme is sufficient (e.g., 5,000 units).• Optimize hydrolysis conditions: incubate at the recommended temperature (e.g., 50-65°C) and time (1-2 hours).• Verify the sample pH is optimal for the enzyme (typically pH 4.5-5.0).
2. Incorrect Sample pH: The pH of the sample during loading was not optimal for analyte retention.• Adjust sample pH post-hydrolysis if necessary. For mixed-mode cation exchange, an acidic pH ensures the analyte is charged and retained by the sorbent.
3. Inappropriate Elution Solvent: The solvent is too weak to desorb the analyte from the sorbent.• For reversed-phase sorbents, ensure the elution solvent has sufficient organic content (e.g., acetonitrile, methanol).• For mixed-mode cation exchange, use a basic elution solvent (e.g., 5% ammonium hydroxide in acetonitrile/methanol) to neutralize the analyte for elution.
4. Sample Breakthrough: The flow rate during sample loading was too high.• Maintain a slow and consistent flow rate during sample loading (e.g., 1-2 mL/minute) to ensure adequate interaction time between the analyte and the sorbent.
High Matrix Effects (Ion Suppression) 1. Insufficient Sorbent Washing: Endogenous interferences (salts, pigments) were not adequately removed.• Optimize the wash step. Use a multi-step wash with solvents of increasing strength (e.g., an acidic wash followed by a weak organic wash like 20% methanol).• Ensure the wash solvent is not strong enough to elute the analyte of interest.
2. Non-selective Sorbent: The chosen sorbent (e.g., standard reversed-phase) does not provide sufficient cleanup.• Switch to a more selective sorbent, such as a mixed-mode cation exchange (e.g., Oasis MCX), which is designed to remove neutral and acidic interferences from urine.
Poor Reproducibility 1. Incomplete Drying: Residual moisture in the sorbent bed after washing can interfere with elution.• Ensure the sorbent bed is dried thoroughly under vacuum or positive pressure for an adequate time (e.g., 5-10 minutes) before elution. This is critical for achieving consistent results.
2. Variable Flow Rates: Inconsistent flow during loading, washing, or elution steps.• Use a vacuum or positive pressure manifold with consistent settings for all samples. Automation can significantly improve reproducibility.
Clogged SPE Cartridge 1. Particulate Matter in Sample: Urine samples contain particulates that can clog the sorbent frit.• Centrifuge the urine sample (e.g., at 3000 rpm for 10 minutes) and load only the supernatant onto the SPE cartridge.
Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and resolving common SPE issues.

Troubleshooting_SPE start Start: Poor SPE Performance check_recovery Is Analyte Recovery Low? start->check_recovery check_matrix Are Matrix Effects High? check_recovery->check_matrix No hydrolysis Verify Hydrolysis: - Enzyme Activity - pH & Temp check_recovery->hydrolysis Yes check_repro Is Reproducibility Poor? check_matrix->check_repro No wash Optimize Wash Step: - Add Acidic/Organic Wash - Test Wash Strength check_matrix->wash Yes drying Ensure Complete Drying: - Increase Drying Time/Vacuum check_repro->drying Yes end Problem Resolved check_repro->end No elution Optimize Elution Solvent: - Increase Strength - Add Modifier (e.g., NH4OH) hydrolysis->elution loading Check Loading: - Reduce Flow Rate - Check Sample pH elution->loading loading->end sorbent Change Sorbent: - Use Mixed-Mode SPE (e.g., MCX) wash->sorbent sorbent->end flow_rate Standardize Flow Rates: - Use Manifold - Automate Process drying->flow_rate flow_rate->end

Caption: A decision tree for troubleshooting common SPE problems.

Experimental Protocol: SPE of this compound from Urine

This protocol is a comprehensive methodology based on established procedures for benzodiazepine extraction from urine using mixed-mode cation exchange SPE.

Materials and Reagents
  • SPE Cartridges: Mixed-Mode Polymeric Cation Exchange (e.g., Agilent Bond Elut Plexa PCX or Waters Oasis MCX).

  • This compound Standard: Certified reference material.

  • Internal Standard (IS): Deuterated analog of this compound or a structurally similar benzodiazepine (e.g., Diazepam-d5).

  • Enzyme: β-glucuronidase from E. coli or P. vulgate.

  • Buffers: 0.5 M Ammonium Acetate (pH 5.0).

  • Reagents: 4% Phosphoric Acid (H₃PO₄), 0.02 N Hydrochloric Acid (HCl).

  • Solvents: Methanol (MeOH), Acetonitrile (ACN), Strong Ammonia Solution (28-30%).

  • Reconstitution Solution: 95:5 Water:Acetonitrile with 0.1% Formic Acid.

Sample Pre-treatment (Hydrolysis)
  • Pipette 1.0 mL of urine into a labeled glass tube.

  • Add 20 µL of Internal Standard solution.

  • Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase enzyme.

  • Vortex the sample gently.

  • Incubate the mixture at 50-60°C for 1 hour to ensure complete hydrolysis.

  • After incubation, cool the sample to room temperature.

  • Quench the reaction by adding 200 µL of 4% H₃PO₄.

Solid-Phase Extraction Procedure

This procedure is optimized for a mixed-mode cation exchange sorbent.

SPE_Workflow sample 1. Sample Pre-treatment (Urine + IS + Enzyme) hydrolysis 2. Hydrolysis (1 hr @ 60°C) sample->hydrolysis quench 3. Quench (Add 4% H3PO4) hydrolysis->quench load 4. Load Sample (Slow, ~1 mL/min) quench->load wash1 5. Wash 1 (0.02 N HCl) load->wash1 wash2 6. Wash 2 (20% Methanol) wash1->wash2 dry 7. Dry Sorbent (High Vacuum, 5 min) wash2->dry elute 8. Elute Analyte (ACN:MeOH with 5% NH4OH) dry->elute evap 9. Evaporate & Reconstitute elute->evap analyze 10. LC-MS/MS Analysis evap->analyze

Caption: General workflow for SPE of this compound from urine.

  • Condition & Equilibrate: Note: Some modern polymeric sorbents do not require this step. Consult the manufacturer's instructions. If required:

    • Wash the cartridge with 1 mL of Methanol.

    • Wash the cartridge with 1 mL of deionized water.

  • Load: Load the pre-treated sample onto the SPE cartridge at a slow, steady rate (approx. 1-2 mL/min).

  • Wash:

    • Wash with 1 mL of 0.02 N HCl to remove basic and neutral interferences.

    • Wash with 1 mL of 20% Methanol to remove remaining polar interferences.

  • Dry: Dry the sorbent bed completely under high vacuum or positive pressure for 5-10 minutes. This step is critical for efficient elution.

  • Elute:

    • Elute the analyte with 1-2 mL of a 60:40 Acetonitrile:Methanol solution containing 5% strong ammonia. The ammonia neutralizes the charge on the analyte, releasing it from the sorbent.

    • Collect the eluate in a clean collection tube.

  • Evaporate and Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.

    • Reconstitute the residue in 100-200 µL of the reconstitution solution.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables provide key data relevant to the extraction and analysis of this compound and related benzodiazepines.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₀ClFN₄S
Molecular Weight332.8 g/mol
pKa (Predicted)2.01 ± 0.40
SolubilitySoluble in DMSO and DMF
UV λmax241 nm

Table 2: Example Recovery Data for Benzodiazepines using Mixed-Mode SPE

This table presents typical recovery data for a panel of benzodiazepines using a mixed-mode SPE protocol similar to the one described above. This illustrates the expected performance for structurally related compounds.

CompoundAverage Recovery (%)Relative Standard Deviation (RSD, %)
Alprazolam95< 5%
Clonazepam92< 6%
Diazepam98< 4%
Lorazepam89< 7%
Oxazepam91< 5%
Temazepam96< 4%
(Data is representative based on published methods for benzodiazepine panels)

References

Addressing Fluclotizolam instability in solution during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to the stability of fluclotizolam in solution during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is reported to be soluble in polar aprotic solvents. For preparing stock solutions, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are recommended, with a solubility of up to 5 mg/mL.[1][2][3][4] It also has reported solubility in ethanol.[5] For analytical purposes, LC-MS grade methanol is commonly used to prepare standards.

Q2: What are the optimal storage conditions for this compound in its solid form and in solution?

A2: In its solid, crystalline form, this compound is stable for at least five years when stored at -20°C. For short-term storage of solid material, a cool, dry, and dark place is advised. Stock solutions should be stored in tightly sealed vials at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). It is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light or temperature changes during sample preparation?

Q4: Are there any known incompatibilities of this compound with common reagents or materials used in sample preparation?

A4: There is no specific information on the incompatibilities of this compound. However, benzodiazepines can be unstable in the presence of strong acids or bases, and some may react with certain reagents. For instance, some benzodiazepines have been shown to be unstable in the presence of formaldehyde. It is recommended to use high-purity solvents and well-cleaned glassware or high-quality plastic consumables to avoid contamination.

Troubleshooting Guide

Issue: Low or inconsistent recovery of this compound after sample preparation.

  • Question: My recovery of this compound is lower than expected or varies significantly between samples. What could be the cause?

    • Answer: This could be due to several factors related to solution instability:

      • Degradation in solution: this compound may be degrading in the solvent or sample matrix. Ensure that the pH of your solutions is within a stable range, as extreme pH can catalyze degradation for many benzodiazepines.

      • Adsorption to surfaces: The compound may be adsorbing to the surfaces of your storage containers or labware. Using silanized glassware or low-adsorption polypropylene tubes can help mitigate this.

      • Improper storage: Ensure that your stock solutions and samples are stored at the recommended temperature (-20°C for long-term) and protected from light. Repeated freeze-thaw cycles should be avoided by preparing aliquots.

      • Solvent evaporation: During sample processing steps that involve evaporation, ensure the process is gentle (e.g., using a stream of nitrogen at a controlled temperature) to prevent loss of the analyte.

Issue: Appearance of unexpected peaks in my chromatogram.

  • Question: I am observing extra peaks in my LC-MS/MS analysis that are not present in my initial standard solution. Could this be due to this compound degradation?

    • Answer: Yes, the appearance of new peaks is a strong indication of degradation.

      • Identify potential degradation products: While the specific degradation products of this compound are not well-documented in the provided search results, benzodiazepines can undergo hydrolysis or oxidation. Reviewing literature on the degradation pathways of similar thienodiazepines may provide clues.

      • Adjust sample preparation conditions: To minimize degradation, consider the following:

        • Work with fresh solutions whenever possible.

        • Keep sample processing times to a minimum.

        • Control the temperature of your samples, keeping them on ice or in a cooling rack during preparation.

        • Evaluate the pH of your sample and extraction solvents. Maintaining a neutral pH is often a good starting point for improving stability.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₅H₁₀ClFN₄S
Molecular Weight332.78 g/mol
AppearanceCrystalline solid
Melting Point187 - 189 °C
SolubilityDMF: 5 mg/mLDMSO: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: Soluble
Storage (Solid)-20°C (≥ 5 years)
Storage (Solution)-20°C (long-term), 0-4°C (short-term)

Experimental Protocols

Protocol 1: Protein Precipitation for Blood Samples

This protocol is a general method for the extraction of benzodiazepines from blood and can be adapted for this compound.

  • To 200 µL of whole blood, add 700 µL of cold acetonitrile (0°C).

  • Add an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at high speed (e.g., 2500 x g) for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Samples

This is a general LLE protocol that can be optimized for this compound.

  • To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard.

  • Add a suitable buffer to adjust the pH (e.g., phosphate buffer to pH 7).

  • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Biological Sample (e.g., Blood, Plasma) add_is 2. Add Internal Standard sample->add_is extraction 3. Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge 4. Centrifugation extraction->centrifuge supernatant 5. Collect Supernatant/ Organic Layer centrifuge->supernatant evaporation 6. Evaporation supernatant->evaporation reconstitution 7. Reconstitution in Mobile Phase evaporation->reconstitution lcms 8. LC-MS/MS Analysis reconstitution->lcms

Caption: A typical experimental workflow for the preparation of biological samples for this compound analysis by LC-MS/MS.

troubleshooting_workflow start Low or Inconsistent Recovery Observed check_storage Review Storage Conditions (-20°C, protected from light?) start->check_storage check_solvents Evaluate Solvents & pH (Fresh, high-purity, neutral pH?) start->check_solvents check_procedure Examine Sample Prep Procedure (Minimize time, control temp?) start->check_procedure check_adsorption Consider Adsorption (Using appropriate labware?) start->check_adsorption solution_storage Action: Prepare fresh standards, aliquot, and store properly. check_storage->solution_storage solution_solvents Action: Use fresh, high-purity solvents. Adjust pH if necessary. check_solvents->solution_solvents solution_procedure Action: Keep samples cool and minimize exposure to light and air. check_procedure->solution_procedure solution_adsorption Action: Use silanized glass or low-adsorption plasticware. check_adsorption->solution_adsorption

Caption: A logical troubleshooting workflow for addressing issues of low or inconsistent this compound recovery.

References

Technical Support Center: Analysis of Fluclotizolam in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Fluclotizolam in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, such as this compound, in the ion source of a mass spectrometer.[1] This phenomenon is caused by co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, and proteins) that compete with the analyte for ionization.[1] The result is a decreased signal intensity for this compound, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[2]

Q2: What are the primary sources of ion suppression in biological samples like plasma and urine?

A2: The most common sources of ion suppression in biological matrices are phospholipids from cell membranes, salts, and proteins.[3] During electrospray ionization (ESI), these matrix components can alter the droplet surface tension and compete with the analyte for the available charge, thereby suppressing the analyte's signal.[2]

Q3: How can I determine if my this compound analysis is impacted by ion suppression?

A3: The presence of ion suppression can be assessed using a post-extraction spike experiment. This involves comparing the signal response of this compound in a neat solution to its response when spiked into a blank, extracted biological sample. A significant decrease in signal in the matrix-spiked sample indicates ion suppression. Another qualitative method is post-column infusion, where a constant flow of this compound is introduced after the analytical column, and a blank matrix extract is injected. Dips in the baseline signal indicate regions of ion suppression.

Q4: What is the role of an internal standard (IS) in mitigating ion suppression?

A4: An internal standard, particularly a stable isotope-labeled (SIL) version of this compound, is crucial for compensating for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Issue: Low or inconsistent signal intensity for this compound.

This is a common indicator of significant ion suppression. Follow this troubleshooting guide to identify and resolve the issue.

Diagram 1: Troubleshooting Workflow for Ion Suppression

TroubleshootingWorkflow start Start: Low/Inconsistent This compound Signal assess_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->assess_matrix_effect is_suppression Significant Ion Suppression? assess_matrix_effect->is_suppression optimize_sample_prep Optimize Sample Preparation is_suppression->optimize_sample_prep Yes other_issues Investigate Other Issues (e.g., Instrument Sensitivity) is_suppression->other_issues No select_method Select Method: PPT, LLE, or SPE optimize_sample_prep->select_method ppt Protein Precipitation (PPT) (Quickest, Dirtiest) select_method->ppt lle Liquid-Liquid Extraction (LLE) (Good Cleanup) select_method->lle spe Solid-Phase Extraction (SPE) (Cleanest Extract) select_method->spe reassess Re-assess Matrix Effect ppt->reassess lle->reassess spe->reassess is_suppression_resolved Suppression Minimized? reassess->is_suppression_resolved optimize_chromatography Optimize Chromatography (e.g., Gradient, Column) is_suppression_resolved->optimize_chromatography No end End: Method Optimized is_suppression_resolved->end Yes optimize_chromatography->reassess

Caption: A step-by-step workflow for troubleshooting and mitigating ion suppression.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT) 85 - 95-40 to -60< 15
Liquid-Liquid Extraction (LLE) 70 - 85-15 to -30< 10
Solid-Phase Extraction (SPE) 90 - 105-5 to +5< 5

Note:

  • Analyte Recovery (%) is calculated as: (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100.

  • Matrix Effect (%) is calculated as: ((Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) - 1) x 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Experimental Protocols

Below are detailed methodologies for three common sample preparation techniques for the analysis of this compound in human plasma.

Diagram 2: General Experimental Workflow

ExperimentalWorkflow start Start: Plasma Sample add_is Add Internal Standard (e.g., this compound-d4) start->add_is sample_prep Sample Preparation add_is->sample_prep ppt Protein Precipitation sample_prep->ppt Method 1 lle Liquid-Liquid Extraction sample_prep->lle Method 2 spe Solid-Phase Extraction sample_prep->spe Method 3 evaporate Evaporate to Dryness ppt->evaporate lle->evaporate spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Technical Support Center: Fluclotizolam Synthesis and Purification for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluclotizolam. The information provided is intended to address common challenges encountered during the synthesis and purification of this compound to meet high-purity research standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for research?

This compound is an analytical reference standard categorized as a thienotriazolodiazepine[1]. It is intended for research and forensic applications[1]. Key properties are summarized in the table below.

PropertyValue
IUPAC Name 2-chloro-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2]triazolo[4,3-a]diazepine
CAS Number 54123-15-8
Molecular Formula C₁₅H₁₀ClFN₄S
Molecular Weight 332.8 g/mol
Purity (Standard) ≥98%
Appearance A crystalline solid
Solubility DMF: 5 mg/ml; DMSO: 5 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml

Q2: What are the primary challenges in synthesizing this compound?

While specific literature on this compound synthesis challenges is scarce, general principles from benzodiazepine and thienobenzodiazepine synthesis suggest the following difficulties:

  • Ring Closure: Formation of the seven-membered diazepine ring can be entropically disfavored and challenging to achieve efficiently.

  • Side Reactions: Hydrolysis of intermediates is a common side reaction, particularly under harsh acidic or basic conditions, leading to the formation of unwanted byproducts.

  • Low Yields: Incomplete reactions and competing side reactions can significantly reduce the overall yield of the desired product.

  • Impurity Formation: The synthesis of related compounds like olanzapine is known to generate various process-related impurities that can be difficult to separate.

Q3: What are common impurities encountered in thienobenzodiazepine synthesis?

Based on studies of structurally similar compounds like olanzapine, potential impurities in this compound synthesis may include:

  • Starting materials and intermediates: Unreacted precursors from the synthetic route.

  • Byproducts from side reactions: Such as hydrolysis products.

  • Over-methylated or under-methylated analogs: If methylation is part of the synthetic route.

  • Degradation products: Resulting from oxidation, decomposition, or hydrolysis during synthesis or storage.

Q4: What analytical techniques are recommended for purity assessment of this compound?

To ensure research-grade purity (≥98%), the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating and quantifying impurities in bulk drug substances.

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): For accurate mass determination and structural elucidation of the parent compound and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure of the final product and identify impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low yield of the final product - Incomplete reaction. - Unfavorable ring closure conditions. - Hydrolysis of starting materials or intermediates.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction temperature and time. For similar benzodiazepine syntheses, heating with a suitable catalyst may be required. - Avoid harsh acidic or basic conditions and prolonged high temperatures to minimize hydrolysis.
Presence of multiple spots on TLC after reaction completion - Formation of byproducts and impurities. - Degradation of the product.- Isolate the major product using column chromatography. For related compounds, Florisil® has been used. - Characterize the impurities using LC-MS or GC-MS to understand their origin and optimize the reaction to minimize their formation.
Difficulty in removing a persistent impurity - Co-crystallization of the impurity with the product. - Similar polarity of the impurity and the product, making chromatographic separation difficult.- Perform recrystallization from a different solvent system. Acetonitrile is a common solvent for purifying related compounds. - Consider derivatization of the impurity to alter its polarity, followed by chromatographic separation. - For thienobenzodiazepines, treatment with non-acidic oxide adsorbents like alumina or silica has been used to remove certain impurities.
Final product does not meet ≥98% purity standard - Inadequate purification methods. - Residual solvents or reagents.- Employ preparative HPLC for final purification to achieve high purity. - Ensure the product is thoroughly dried under vacuum to remove residual solvents.

Experimental Protocols

Note: These are generalized protocols based on the synthesis of related benzodiazepine and thienobenzodiazepine compounds. Researchers should adapt these methods based on their specific synthetic route and laboratory conditions.

General Protocol for Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane) is often a good starting point for benzodiazepine derivatives. The polarity can be adjusted to achieve good separation.

  • Spotting: Spot the starting material, co-spot (starting material and reaction mixture), and the reaction mixture on the plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot indicates reaction completion.

General Protocol for Purification by Column Chromatography
  • Stationary Phase: Use a suitable adsorbent such as silica gel or Florisil®.

  • Slurry Packing: Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane) and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Acetonitrile is a common choice for thienobenzodiazepines.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control A Starting Materials B Chemical Reaction A->B Reagents, Catalyst, Solvent C Crude Product B->C Reaction Work-up G TLC Monitoring B->G D Column Chromatography C->D Initial Purification E Recrystallization D->E Further Purification F Pure this compound E->F H Purity Assessment (HPLC, LC-MS, GC-MS) F->H I Structural Confirmation (NMR) H->I

Caption: A generalized workflow for the synthesis and purification of this compound.

G Troubleshooting Logic for Low Product Purity Start Crude Product Purity < 98% Identify Identify Impurities (LC-MS, NMR) Start->Identify Source Determine Impurity Source Identify->Source SideProduct Side-Reaction Product Source->SideProduct Byproduct UnreactedSM Unreacted Starting Material Source->UnreactedSM Incomplete Reaction Degradation Degradation Product Source->Degradation Instability OptimizeReaction Optimize Reaction Conditions (Temp, Time, pH) SideProduct->OptimizeReaction UnreactedSM->OptimizeReaction Degradation->OptimizeReaction ImprovePurification Improve Purification (Recrystallization, Prep-HPLC) OptimizeReaction->ImprovePurification End Product Purity ≥ 98% ImprovePurification->End

Caption: A decision-making diagram for troubleshooting low purity in this compound synthesis.

References

Best practices for long-term storage and stability testing of Fluclotizolam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for the long-term storage and stability testing of Fluclotizolam. The following information is based on general principles of pharmaceutical stability testing as outlined by major regulatory bodies, due to the limited publicly available stability data specific to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: While specific studies on this compound are not widely published, general best practices for novel benzodiazepines suggest storing the substance in a well-closed container, protected from light and moisture. For long-term storage, maintaining a controlled room temperature between 15°C and 25°C is recommended.[1][2] For enhanced stability, especially for reference standards, storage at 2-8°C or even frozen at -20°C to -80°C can be considered, although the optimal conditions would need to be determined through long-term stability studies.[3]

Q2: How should I conduct a stability study for a this compound formulation?

A2: A comprehensive stability study should follow the International Council for Harmonisation (ICH) guidelines.[4][5] This involves both long-term and accelerated stability testing. Long-term testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months. Accelerated testing is performed under more stressful conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for 6 months to predict the shelf-life and identify potential degradation products.

Q3: What are forced degradation studies and why are they necessary for this compound?

A3: Forced degradation, or stress testing, involves intentionally degrading a sample under more severe conditions than accelerated stability testing. These studies are crucial for understanding the intrinsic stability of this compound, elucidating its degradation pathways, and developing stability-indicating analytical methods. Conditions typically include exposure to acid, base, oxidation, heat, and light.

Q4: What analytical methods are suitable for stability testing of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and powerful technique for stability-indicating assays. An appropriate HPLC method should be able to separate the intact this compound from all potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.

Troubleshooting Guides

Issue 1: Unexpectedly low assay values for this compound in early stability time points.

Potential Cause Troubleshooting Action
Improper Storage Verify that storage chambers are maintaining the correct temperature and humidity. Review sample handling procedures to ensure samples are not exposed to adverse conditions during transfers.
Adsorption to Container Investigate potential interactions between this compound and the container closure system. Consider using different types of containers (e.g., amber glass vs. polypropylene) and test for recovery.
Analytical Method Issues Ensure the analytical method is validated for stability-indicating properties. Check for co-elution of degradants with the main peak. Re-evaluate extraction efficiency from the formulation matrix.
Rapid Degradation The formulation may be less stable than anticipated. Initiate a forced degradation study to quickly identify the primary degradation pathways and inform formulation optimization.

Issue 2: Appearance of unknown peaks in the chromatogram during stability testing.

Potential Cause Troubleshooting Action
Degradation Product This is the expected outcome of a stability study. The peak needs to be identified and characterized. Utilize mass spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern of the unknown peak to propose a structure.
Impurity from Excipient Analyze a placebo formulation (without this compound) under the same stability conditions to see if the peak originates from an excipient.
Contamination Review all laboratory procedures, solvents, and equipment for potential sources of contamination.
Leachate from Container Analyze a blank solution stored in the same container closure system to check for leachables.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid drug substance in an oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method.

Protocol 2: Long-Term Stability Testing of a this compound Formulation
  • Sample Preparation: Prepare at least three batches of the final this compound formulation in its proposed marketing container.

  • Storage Conditions: Place the samples in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

  • Testing Schedule: Pull samples for analysis at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Tests: At each time point, perform a full battery of tests, including:

    • Appearance (visual inspection)

    • Assay of this compound

    • Quantification of degradation products

    • Dissolution (for solid oral dosage forms)

    • Moisture content

    • Microbial limits

  • Data Evaluation: Evaluate the data for trends and determine if any "significant change" has occurred, as defined by ICH guidelines.

Visualizations

G cluster_storage Long-Term Storage cluster_testing Stability Testing Store at 15-25°C Store at 15-25°C Protect from Light Protect from Light Protect from Moisture Protect from Moisture Forced Degradation Forced Degradation Analytical Method Analytical Method Forced Degradation->Analytical Method Identifies Degradants Accelerated Stability Accelerated Stability Long-Term Stability Long-Term Stability Accelerated Stability->Long-Term Stability Predicts Analytical Method->Accelerated Stability Analytical Method->Long-Term Stability This compound This compound This compound->Store at 15-25°C This compound->Protect from Light This compound->Protect from Moisture This compound->Forced Degradation

Caption: Logical relationship between storage and stability testing for this compound.

G Start Start Prepare Samples Prepare Samples Start->Prepare Samples Place in Chambers Place in Chambers Prepare Samples->Place in Chambers Pull Samples at Time Points Pull Samples at Time Points Place in Chambers->Pull Samples at Time Points Perform Analytical Tests Perform Analytical Tests Pull Samples at Time Points->Perform Analytical Tests Perform Analytical Tests->Pull Samples at Time Points Next Time Point Data Analysis Data Analysis Perform Analytical Tests->Data Analysis Final Time Point End End Data Analysis->End

Caption: General workflow for a long-term stability study.

References

Technical Support Center: Quantitative Analysis of Fluclotizolam in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of quantitative analysis of Fluclotizolam in forensic toxicology. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the quantitative analysis of this compound in forensic samples?

A1: The most common and reliable methods for the quantitative analysis of this compound in forensic toxicology are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] LC-MS/MS is often preferred due to its high sensitivity and selectivity, allowing for the detection of low concentrations of this compound and its metabolites in complex biological matrices.[4]

Q2: What are the key parameters to evaluate during method validation for this compound quantitative analysis?

A2: A comprehensive method validation should assess several key performance characteristics to ensure the reliability of the results. According to international guidelines such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) and ICH, these parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other endogenous or exogenous substances in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of this compound.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among a series of measurements (precision).

  • Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected by the method.

  • Limit of Quantification (LOQ): The lowest concentration of this compound that can be accurately and precisely quantified.

  • Matrix Effects: The influence of the biological matrix on the ionization and measurement of this compound.

  • Stability: The stability of this compound in the biological matrix under different storage and processing conditions.

Q3: What are typical acceptance criteria for method validation parameters?

A3: While specific project requirements may vary, the following table summarizes generally accepted criteria for the validation of quantitative methods in forensic toxicology.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy (Recovery) Within ±15% of the nominal concentration (±20% at the LOQ)
Precision (RSD) ≤15% (≤20% at the LOQ) for intra- and inter-day precision
Selectivity No significant interfering peaks at the retention time of the analyte in blank samples
LOQ Signal-to-noise ratio (S/N) ≥ 10, with acceptable accuracy and precision
LOD Signal-to-noise ratio (S/N) ≥ 3
Matrix Effect Ion suppression or enhancement should be minimized and compensated for with an appropriate internal standard. The coefficient of variation of the matrix factor should be ≤15%.

Experimental Protocols

LC-MS/MS Method for this compound in Blood

This protocol provides a general framework for the quantitative analysis of this compound in blood samples.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of whole blood into a 10 mL glass tube.

  • Add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Add 1 mL of a buffer solution (e.g., 10 mM ammonium formate, pH 3.0).

  • Vortex for 30 seconds.

  • Add 5 mL of an extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumental Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).

  • Mobile Phase:

    • A: 10 mM ammonium formate in water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, and then re-equilibrating to the initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard should be determined by direct infusion. For this compound (Molecular Ion [M+H]+: 333.0372), a potential precursor ion is m/z 333, with product ions at m/z 298.1 and 243.1.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Possible Causes:

      • Column Degradation: The stationary phase of your analytical column may be degraded.

      • Sample Overload: Injecting too high a concentration of the analyte can lead to peak asymmetry.

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

      • Contamination: Buildup of contaminants on the column or in the LC system.

    • Troubleshooting Steps:

      • Check Column Performance: Inject a standard compound to verify the column's performance. If the peak shape is still poor, consider replacing the column.

      • Dilute the Sample: Reduce the concentration of your sample and re-inject.

      • Optimize Mobile Phase: Adjust the pH of the mobile phase. For a basic compound like this compound, a slightly acidic mobile phase can improve peak shape.

      • Flush the System: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any contaminants.

Issue 2: Inconsistent or Low Recovery

  • Question: I am experiencing low and variable recovery of this compound during sample preparation. What are the potential reasons and solutions?

  • Answer:

    • Possible Causes:

      • Inefficient Extraction: The chosen extraction solvent or pH may not be optimal for this compound.

      • Analyte Degradation: this compound may be degrading during the extraction or evaporation steps.

      • Incomplete Reconstitution: The dried extract may not be fully redissolving in the reconstitution solvent.

      • Matrix Effects: Components in the biological matrix may be interfering with the extraction process.

    • Troubleshooting Steps:

      • Optimize Extraction: Experiment with different extraction solvents and pH values to find the optimal conditions for this compound.

      • Minimize Degradation: Avoid high temperatures during evaporation and protect samples from light if the analyte is known to be light-sensitive.

      • Improve Reconstitution: Vortex the reconstituted sample thoroughly and consider using a different reconstitution solvent that is more compatible with both the analyte and the mobile phase.

      • Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for variability in extraction and matrix effects.

Issue 3: High Matrix Effects (Ion Suppression or Enhancement)

  • Question: My LC-MS/MS analysis is showing significant ion suppression for this compound when analyzing forensic samples. How can I mitigate this?

  • Answer:

    • Possible Causes:

      • Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids) can co-elute with this compound and interfere with its ionization.

      • Ineffective Sample Cleanup: The sample preparation method may not be adequately removing interfering matrix components.

    • Troubleshooting Steps:

      • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components.

      • Enhance Sample Cleanup: Consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), which can provide cleaner extracts than liquid-liquid extraction.

      • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.

      • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thus lessen their impact on ionization.

Visualized Workflows

Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application define_scope Define Scope & Analytes select_method Select Analytical Method (LC-MS/MS) define_scope->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol selectivity Selectivity develop_protocol->selectivity linearity Linearity & Range develop_protocol->linearity accuracy_precision Accuracy & Precision develop_protocol->accuracy_precision lod_loq LOD & LOQ develop_protocol->lod_loq matrix_effects Matrix Effects develop_protocol->matrix_effects stability Stability develop_protocol->stability selectivity->linearity linearity->accuracy_precision accuracy_precision->lod_loq lod_loq->matrix_effects matrix_effects->stability routine_analysis Routine Sample Analysis stability->routine_analysis quality_control Ongoing Quality Control routine_analysis->quality_control Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Analytical Issue (e.g., Poor Peak Shape) cause1 Column Degradation start->cause1 cause2 Sample Overload start->cause2 cause3 Mobile Phase Issue start->cause3 solution1 Check/Replace Column cause1->solution1 solution2 Dilute Sample cause2->solution2 solution3 Optimize Mobile Phase cause3->solution3 end Issue Resolved solution1->end solution2->end solution3->end

References

Strategies to avoid Fluclotizolam cross-contamination in high-throughput screening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the risks of Fluclotizolam cross-contamination during high-throughput screening (HTS) campaigns. Given its potency and limited solubility, this compound requires stringent handling protocols to ensure data integrity and operator safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a significant cross-contamination risk?

A1: this compound is a potent thienotriazolodiazepine, a class of synthetic psychoactive compounds.[1][2] Its molecular formula is C₁₅H₁₀ClFN₄S.[3] Like other benzodiazepines, it is presumed to act as a positive allosteric modulator of the GABA-A receptor.[3][4] The high potency means that even minuscule, undetectable amounts of residue can lead to false positives or negatives in sensitive biological assays, compromising the entire screening campaign. Furthermore, its limited solubility in aqueous solutions and moderate solubility in organic solvents like DMSO and DMF (5 mg/ml) can complicate cleaning procedures, as it may not be easily removed by standard washing protocols.

Q2: What are the primary sources of cross-contamination in an automated HTS workflow?

A2: Cross-contamination in HTS can originate from several sources. A major issue is carryover in automated liquid handlers, where compound residue may remain on pipette tips (both fixed and disposable) or in tubing. Other sources include improperly sealed microplates leading to splashing, aerosol generation during liquid transfers, and contaminated surfaces or shared equipment within the laboratory. The use of shared reagent reservoirs is another common point of contamination.

Q3: What are acceptable carryover limits for a potent compound like this compound?

A3: There is no universally defined occupational exposure limit (OEL) that officially classifies a compound as "highly potent". However, for highly potent active pharmaceutical ingredients (HPAPIs), a generally accepted threshold for surface contamination is <1 µg/m³. For HTS, the acceptable carryover limit is assay-dependent. The goal is to ensure that any residual compound is well below the concentration that could elicit a biological response. This often requires carryover to be less than 0.001% of the initial concentration. Rigorous cleaning validation studies are essential to determine and maintain these low levels.

Q4: How can I detect and quantify this compound contamination?

A4: Detecting ultra-trace amounts of benzodiazepines like this compound requires highly sensitive analytical methods. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS) is the method of choice for both identification and quantification due to its high sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) is also a reference method for benzodiazepine detection. For routine surface monitoring, "swipe tests" can be performed, where a specific area is wiped with a solvent-moistened swab, which is then extracted and analyzed via LC-MS/MS.

Q5: What are the most effective cleaning and decontamination procedures?

A5: An effective decontamination strategy involves a multi-step cleaning process. For automated liquid handlers, this includes a sequence of washes with different solvents. A typical effective protocol involves a wash with a strong organic solvent to solubilize the compound, followed by a detergent solution to remove residues, and finally, several rinses with distilled water or an aqueous/organic mixture to remove the cleaning agents. For surfaces and equipment, decontamination with a solution like 2% bleach (sodium hypochlorite) can be effective, followed by thorough rinsing. All cleaning procedures must be validated to prove their effectiveness.

Troubleshooting Guides

Guide 1: Investigating Unexpected Assay Results or High Variability

This guide provides a systematic approach to troubleshooting inconsistent data that may be caused by cross-contamination.

Step Action Rationale
1. Review Data Patterns Analyze plate maps for unusual patterns. Are the false positives clustered around known high-concentration wells? Do they appear in specific quadrants of the plate or along the edges?Edge effects and spatial patterns can indicate systematic errors such as liquid handler imprecision, splashing, or evaporation.
2. Verify Controls Scrutinize the performance of your positive and negative (DMSO) controls. Are negative controls showing unexpected activity? Is the signal window between positive and negative controls consistent across plates?A weak or absent positive control can invalidate results, while activity in negative controls is a strong indicator of contamination.
3. Isolate the Source Run a "blank plate" test. Fill a plate with only DMSO or assay buffer and run it through the entire HTS workflow. Analyze for any signal that could indicate residual contamination in the system.This helps determine if the contamination is present in the liquid handling system, plate reader, or other shared equipment.
4. Perform a Carryover Test Design an experiment where a high concentration of this compound is aspirated, followed by several wash cycles and then aspiration of a blank solution. Analyze the blank for traces of the compound.This directly measures the effectiveness of the current liquid handler wash protocol.
5. Implement Corrective Actions Based on the findings, enhance the cleaning protocols. This may involve increasing the volume or number of wash cycles, changing the composition of the wash solution, or implementing a full system decontamination.A robust cleaning protocol is the primary defense against carryover.
Guide 2: Responding to a Suspected Contamination Event
Step Action Rationale
1. Halt Operations Immediately pause all screening activities in the affected area.Prevents further spread of the contaminant and preserves the integrity of subsequent experiments.
2. Quarantine Materials Isolate all microplates, reagent reservoirs, and pipette tip boxes that were part of the suspect batch.Contains the potential contamination to a manageable set of materials.
3. Document Everything Record all details of the suspected event, including the date, time, specific assays being run, equipment used, and operators involved.Detailed documentation is crucial for root cause analysis and preventing future occurrences.
4. Decontaminate Perform a thorough, documented decontamination of all potentially affected surfaces, liquid handlers, and incubators according to established protocols.Ensures the complete removal of the contaminant from the laboratory environment.
5. Verify Cleanliness Conduct swipe tests on critical surfaces (e.g., liquid handler deck, plate nests) and analyze them using a highly sensitive method like LC-MS/MS to confirm the absence of this compound.Provides quantitative evidence that the decontamination procedure was successful.
6. Re-validate System After decontamination, run a series of validation plates (e.g., blank plates, control plates) to ensure the system is clean and performing within specifications before resuming screening.Confirms that the HTS system is ready for routine use and that the contamination issue has been resolved.

Experimental Protocols

Protocol 1: Cleaning Validation for Automated Liquid Handlers
  • Objective: To verify that the cleaning protocol effectively removes this compound to a level below 0.001% carryover.

  • Procedure:

    • Prepare a high-concentration solution of this compound (e.g., 1 mM in DMSO).

    • Prepare a blank solution (DMSO).

    • Using the automated liquid handler, aspirate 100 µL of the high-concentration this compound solution and dispense it into a waste container.

    • Execute the standard instrument cleaning protocol (e.g., 3 cycles of washing with a strong solvent followed by 3 cycles with an aqueous/organic rinse).

    • Aspirate 100 µL of the blank DMSO solution and dispense it into a clean collection vial labeled "Blank 1".

    • Repeat step 5 two more times to collect "Blank 2" and "Blank 3".

    • Analyze the high-concentration solution and the three blank samples via a validated LC-MS/MS method.

  • Acceptance Criteria: The concentration of this compound in all blank samples must be below the lower limit of quantification (LLOQ) of the analytical method, and this LLOQ must be less than 0.001% of the high-concentration solution.

Protocol 2: Surface Contamination "Swipe Test"
  • Objective: To detect and quantify trace surface contamination of this compound.

  • Materials: Sterile swabs, vials containing 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile), personal protective equipment (PPE).

  • Procedure:

    • Identify a 10 cm x 10 cm area on the surface to be tested (e.g., liquid handler deck, balance enclosure).

    • Moisten a sterile swab with the provided solvent.

    • Firmly wipe the entire 100 cm² area, first horizontally, then vertically, rotating the swab as you go.

    • Place the swab head into the vial with the solvent and break off the shaft.

    • Seal the vial and label it with the location, date, and time.

    • Prepare a "field blank" by moistening a swab and placing it directly into a vial without wiping a surface.

    • Submit the samples and the field blank for analysis by a validated LC-MS/MS method.

  • Acceptance Criteria: The amount of this compound detected should be below the established in-house limit (e.g., <10 ng/100 cm²).

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data from a cleaning validation study comparing different wash protocols on an automated liquid handler.

Table 1: Efficacy of Different Wash Protocols in Reducing this compound Carryover

Wash ProtocolWash Solvent 1Wash Solvent 2Number of CyclesAverage Carryover (%)Pass/Fail
A (Standard) Acetonitrile70% Isopropanol20.05%Fail
B (Enhanced) DMSOAcetonitrile30.005%Fail
C (Optimized) DMSO2% Bleach Solution3<0.0005%Pass
D (Optimized + Rinse) DMSO2% Bleach Solution3 (followed by 3 water rinses)<0.0001%Pass

Visualizations

Workflow for Handling Potent Compounds

Caption: Workflow for handling potent compounds in HTS.

Troubleshooting Decision Tree for Contamination

G start Inconsistent Data or Failed QC check_controls Review Controls: Negative wells active? start->check_controls check_pattern Analyze Plate Map: Spatial pattern observed? check_controls->check_pattern No source_reagent Source: Contaminated Reagents/Tips check_controls->source_reagent Yes carryover_test Perform Carryover Test (High Conc -> Blank) check_pattern->carryover_test No source_splash Source: Splashing/ Aerosol check_pattern->source_splash Yes source_wash Source: Liquid Handler Carryover carryover_test->source_wash Positive carryover_test->source_reagent Negative action_wash Action: Enhance Wash Protocol source_wash->action_wash action_seal Action: Check Plate Seals, Optimize Dispense Settings source_splash->action_seal action_reagents Action: Use Fresh Reagents/Tips, Quarantine Lot source_reagent->action_reagents

Caption: Decision tree for troubleshooting HTS contamination.

Hypothetical GABA-A Receptor Signaling Pathway

G cluster_membrane Cell Membrane GABA_A GABA-A Receptor α β γ Cl_ion GABA_A->Cl_ion Channel Opens GABA GABA GABA->GABA_A:f1 Binds GABA->GABA_A:f2 This compound This compound This compound->GABA_A:f3 Potentiates Hyperpolarization Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx leads to

Caption: Simplified GABA-A receptor signaling pathway.

References

Validation & Comparative

Comparative Potency of Fluclotizolam and Etizolam at the GABA-A Receptor: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Fluclotizolam and Etizolam, focusing on their potency at the GABA-A receptor. This document synthesizes available experimental data and outlines the methodologies used for their determination.

Introduction

This compound and Etizolam are thienodiazepine derivatives that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Their interaction with the benzodiazepine binding site on the GABA-A receptor enhances the effect of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. While Etizolam has been pharmacologically characterized, this compound is a newer compound with less available public data. This guide aims to compare their potency based on current scientific findings.

Data Presentation: A Comparative Overview

CompoundParameterValueReceptor Subtype/TissueNotes
This compound Predicted Binding Affinity (log 1/c)8.91GABA-A ReceptorValue derived from a Quantitative Structure-Activity Relationship (QSAR) model.[1]
Potency Comparison2-3 times more potent than EtizolamNot SpecifiedAnecdotal suggestion, lacks direct experimental support.[2]
Etizolam Binding Affinity (Ki)4.5 nmol/LRat Cortical MembranesInhibition of [3H]flunitrazepam binding.[3]
Functional Potency (EC50)92 nmol/LHuman α1β2γ2S GABA-A ReceptorsPotentiation of GABA-induced Cl- currents in oocytes.[3]
Efficacy73% increaseHuman α1β2γ2S GABA-A ReceptorsIncrease in GABA-induced Cl- currents.[3]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to determine the potency of these compounds, the following diagrams illustrate the GABA-A receptor signaling pathway and the workflows for radioligand binding and two-electrode voltage clamp assays.

GABA_A_Signaling cluster_receptor GABA-A Receptor cluster_effects Cellular Effects GABA GABA GABA_Site GABA Binding Site (Orthosteric) GABA->GABA_Site Binds BZD This compound / Etizolam BZD_Site Benzodiazepine Site (Allosteric) BZD->BZD_Site Binds Ion_Channel Chloride (Cl-) Channel GABA_Site->Ion_Channel Opens BZD_Site->GABA_Site Positive Allosteric Modulation Cl_Influx Increased Cl- Influx Ion_Channel->Cl_Influx Allows Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

GABA-A Receptor Signaling Pathway

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from rat cortex or cells expressing GABA-A receptors) incubate 2. Incubation - Membrane preparation - Radiolabeled ligand (e.g., [3H]flunitrazepam) - Unlabeled competitor (this compound or Etizolam) prep->incubate filter 3. Filtration (Separation of bound and free radioligand) incubate->filter measure 4. Scintillation Counting (Quantification of bound radioactivity) filter->measure analyze 5. Data Analysis (Calculation of Ki value) measure->analyze

Radioligand Binding Assay Workflow

TEVC_Workflow prep 1. Oocyte Preparation (Xenopus oocytes injected with cRNA for GABA-A receptor subunits) clamp 2. Two-Electrode Voltage Clamp (Membrane potential is held constant) prep->clamp apply_gaba 3. GABA Application (Measure baseline chloride current) clamp->apply_gaba apply_drug 4. Co-application (GABA + this compound or Etizolam) apply_gaba->apply_drug measure 5. Current Measurement (Record potentiation of GABA-induced current) apply_drug->measure analyze 6. Data Analysis (Determine EC50 and efficacy) measure->analyze

References

A Comparative Guide to the Cross-Reactivity of Fluclotizolam in Commercial Benzodiazepine Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential cross-reactivity of the novel benzodiazepine fluclotizolam in commercially available benzodiazepine immunoassays. As a structurally distinct compound, understanding its detectability is crucial for accurate toxicological screening and clinical monitoring.

Executive Summary

Direct, peer-reviewed experimental data on the cross-reactivity of this compound in common benzodiazepine immunoassays is not currently available in the scientific literature[1]. Therefore, this guide provides a framework for assessing its potential detectability by presenting cross-reactivity data for structurally similar novel benzodiazepines, such as etizolam and flualprazolam. The available data indicates that while some novel benzodiazepines exhibit significant cross-reactivity, detectability is highly dependent on the specific immunoassay used and the concentration of the analyte[1]. Laboratories are strongly advised to perform in-house validation studies to determine the specific cross-reactivity of this compound with their chosen immunoassay platform[1].

Comparative Cross-Reactivity of Structurally Similar Benzodiazepines

The following table summarizes available cross-reactivity data for several novel benzodiazepines in various commercially available immunoassay platforms. This data can be used to infer the potential, though unconfirmed, cross-reactivity of this compound. It is important to note that cross-reactivity data is highly dependent on the specific assay and its calibrator, and the values presented may not be directly comparable across different studies or assay platforms[1].

CompoundImmunoassay KitCalibratorCutoff Concentration (ng/mL)Cross-Reactivity (%)
EtizolamImmunalysis® Benzodiazepine Direct ELISAOxazepam204
FlualprazolamBTNX Benzodiazepine Test StripsAlprazolam100Detectable at 500 ng/mL
FlubromazolamBTNX Benzodiazepine Test StripsAlprazolam100Detectable at 500 ng/mL
DiclazepamARK™ HS Benzodiazepine II AssayEtizolam200High Signal
PhenazepamImmunalysis® Benzodiazepine ELISAOxazepam2079-107
BentazepamEMIT® II PLUS Benzodiazepine AssayLormetazepam20040
BentazepamARK™ HS Benzodiazepine II AssayEtizolam20015
ClonazolamEMIT® II PLUS Benzodiazepine AssayLormetazepam200100
ClonazolamARK™ HS Benzodiazepine II AssayEtizolam20040
DiclazepamEMIT® II PLUS Benzodiazepine AssayLormetazepam200>1000
DiclazepamARK™ HS Benzodiazepine II AssayEtizolam200>1000
EtizolamEMIT® II PLUS Benzodiazepine AssayLormetazepam20060
EtizolamARK™ HS Benzodiazepine II AssayEtizolam200100
FlualprazolamEMIT® II PLUS Benzodiazepine AssayLormetazepam200300
FlualprazolamARK™ HS Benzodiazepine II AssayEtizolam200650

Data compiled from multiple sources[1].

Experimental Protocol for Determining this compound Cross-Reactivity

The following is a generalized protocol for determining the percentage cross-reactivity of this compound in a specific benzodiazepine immunoassay.

Objective: To determine the percentage cross-reactivity of this compound in a specific benzodiazepine immunoassay.

Materials:

  • Commercial benzodiazepine immunoassay kit (e.g., ELISA, EMIT)

  • This compound reference standard

  • Drug-free urine pool

  • Standard laboratory equipment (pipettes, tubes, plate reader, etc.)

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Prepare a series of spiking solutions of this compound at various concentrations in drug-free urine. The concentration range should encompass the expected clinical or toxicological levels.

    • Prepare a standard curve of the assay calibrator in drug-free urine according to the manufacturer's instructions.

  • Immunoassay Procedure:

    • Perform the benzodiazepine immunoassay on the prepared this compound standards and the calibrator standards according to the kit's instructions for use.

    • This typically involves adding the urine samples (standards) to the assay wells, followed by the addition of enzyme-labeled drug and antibody.

    • After an incubation period, the unbound reagents are washed away, and a substrate is added to produce a color change, which is measured using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentrations of the calibrator.

    • Determine the concentration of the calibrator that produces a response equivalent to each of the this compound standards.

    • Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of this compound) x 100

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in assessing the cross-reactivity of this compound.

experimental_workflow cluster_prep Standard Preparation cluster_assay Immunoassay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_spikes Prepare Spiked Urine Standards (this compound) prep_stock->prep_spikes run_assay Perform Immunoassay on all Standards prep_spikes->run_assay prep_calibrator Prepare Calibrator Standard Curve prep_calibrator->run_assay measure Measure Absorbance (Plate Reader) run_assay->measure gen_curve Generate Calibrator Standard Curve measure->gen_curve det_equiv Determine Equivalent Calibrator Concentration measure->det_equiv gen_curve->det_equiv calc_cross Calculate % Cross-Reactivity det_equiv->calc_cross

Caption: Experimental workflow for determining this compound cross-reactivity.

logical_relationship This compound This compound in Sample binding Binding Event This compound->binding antibody Benzodiazepine-Specific Antibody antibody->binding signal Signal Generation binding->signal detection Detection signal->detection

Caption: Logical relationship of this compound detection in an immunoassay.

Disclaimer: The information provided in this guide is intended for research, scientific, and drug development professionals. The cross-reactivity data for analogous compounds is for informational purposes only and should not be used to make clinical decisions. In-house validation is essential to determine the actual cross-reactivity of this compound with any specific immunoassay.

References

A Comparative Analysis of the Anxiolytic Properties of Fluclotizolam and Diazepam in a Murine Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anxiolytic effects of the thienotriazolodiazepine, Fluclotizolam, and the classical benzodiazepine, diazepam, within a preclinical mouse model framework. While direct comparative experimental data for this compound is limited in publicly available literature, this document extrapolates its potential anxiolytic profile based on its reported potency relative to the well-established effects of diazepam. The information presented herein is intended to serve as a valuable resource for designing and interpreting studies aimed at the discovery and validation of novel anxiolytic compounds.

Mechanism of Action: A Shared Pathway

Both this compound and diazepam exert their anxiolytic effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1][2][3] These compounds act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[1][4] By binding to a specific site on the receptor, distinct from the GABA binding site, they enhance the receptor's affinity for GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, causing hyperpolarization and a subsequent reduction in neuronal excitability. This widespread neuronal inhibition underlies the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of these compounds.

This compound, as a thienodiazepine derivative, is reported to have a high affinity for the benzodiazepine binding site on the GABA-A receptor, with some sources suggesting a potency significantly greater than that of diazepam.

G cluster_GABA_A GABA-A Receptor GABA_A GABA-A Receptor BZD_site Benzodiazepine Site GABA_site GABA Site BZD_site->GABA_site Enhances GABA Affinity Cl_channel Chloride Ion Channel GABA_site->Cl_channel Opens Channel Increased_Cl_Influx Increased Chloride Influx Cl_channel->Increased_Cl_Influx This compound This compound / Diazepam This compound->BZD_site Binds to GABA GABA GABA->GABA_site Binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization Increased_Cl_Influx->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

GABAergic Signaling Pathway

Comparative Anxiolytic Performance in Mouse Models

The anxiolytic properties of novel compounds are typically evaluated using a battery of behavioral tests in rodents. The Elevated Plus Maze (EPM) and the Open Field Test (OFT) are two of the most widely used and validated models for assessing anxiety-like behavior.

Data Summary

The following table summarizes experimental data for diazepam in these models and provides an extrapolated expectation for this compound, assuming a higher potency. It is crucial to note that the values for this compound are hypothetical and require experimental validation.

DrugDose (mg/kg, i.p.)Behavioral ModelKey ParametersObserved/Expected Outcome
Diazepam 1.0 - 2.0Elevated Plus Maze% Time in Open ArmsSignificant Increase
Open Arm EntriesSignificant Increase
Open Field TestTime in Center ZoneIncrease
Locomotor ActivityNo significant change at anxiolytic doses; potential decrease at higher doses
This compound (Expected) 0.1 - 0.5Elevated Plus Maze% Time in Open ArmsExpected Significant Increase
Open Arm EntriesExpected Significant Increase
Open Field TestTime in Center ZoneExpected Increase
Locomotor ActivityExpected minimal to no effect at anxiolytic doses

Experimental Protocols

Standardized protocols are essential for the reproducibility and validity of behavioral data. Below are detailed methodologies for the Elevated Plus Maze and Open Field Test.

Elevated Plus Maze (EPM)

The EPM test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds reduce the aversion to the open arms.

Apparatus:

  • A plus-shaped maze elevated 40-50 cm from the floor.

  • Two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) extending from a central platform (e.g., 5 x 5 cm).

  • The apparatus should be made of a non-reflective material.

Procedure:

  • Acclimation: Mice are habituated to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Test compounds (this compound, diazepam) or a vehicle control are administered, typically via intraperitoneal (i.p.) injection, 30 minutes prior to testing.

  • Testing: Each mouse is placed on the central platform, facing a closed arm. The animal is allowed to freely explore the maze for a 5-10 minute session.

  • Data Collection: An overhead video camera and tracking software are used to record the session. Key parameters measured include the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled.

  • Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms are indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.

Open Field Test (OFT)

The OFT assesses anxiety-like behavior and general locomotor activity in a novel, open arena. Anxious mice tend to spend more time in the periphery (thigmotaxis), while less anxious mice explore the central area more freely.

Apparatus:

  • A square arena (e.g., 50 x 50 x 40 cm) with walls high enough to prevent escape.

  • The arena is typically made of a non-porous, easily cleaned material.

Procedure:

  • Acclimation: Similar to the EPM, mice are habituated to the testing room.

  • Drug Administration: Compounds or vehicle are administered prior to testing.

  • Testing: Each mouse is placed in the center of the arena and allowed to explore for a 10-20 minute period.

  • Data Collection: A video tracking system records movement. The arena is virtually divided into a central zone and a peripheral zone.

  • Analysis: The time spent in the central zone, the number of entries into the central zone, and the total distance traveled are quantified. An increase in the time and activity in the central zone suggests an anxiolytic effect, while the total distance traveled provides a measure of overall locomotor activity.

G cluster_pre_test Pre-Testing Phase cluster_testing Behavioral Testing Phase cluster_data Data Analysis Acclimation Animal Acclimation (30-60 min) Drug_Admin Drug Administration (this compound, Diazepam, or Vehicle) Acclimation->Drug_Admin EPM Elevated Plus Maze (5-10 min session) Drug_Admin->EPM OFT Open Field Test (10-20 min session) Drug_Admin->OFT EPM_Data EPM Parameters: - % Time in Open Arms - Open Arm Entries - Total Locomotion EPM->EPM_Data OFT_Data OFT Parameters: - Time in Center - Center Entries - Total Locomotion OFT->OFT_Data Conclusion Anxiolytic Effect Assessment EPM_Data->Conclusion OFT_Data->Conclusion

Experimental Workflow

Conclusion

Diazepam is a well-validated anxiolytic agent in murine models of anxiety, reliably increasing exploratory behavior in aversive environments. Based on its proposed mechanism of action and reported high potency, this compound is expected to produce a similar, if not more potent, anxiolytic profile at lower doses. However, this remains an extrapolation. Rigorous, controlled head-to-head studies are necessary to definitively characterize and validate the anxiolytic effects of this compound in comparison to diazepam and to establish its therapeutic potential. The experimental protocols and comparative framework provided in this guide offer a foundation for conducting such validation studies.

References

A Comparative Pharmacokinetic Profile of Fluclotizolam and Other Novel Benzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of the novel thienotriazolodiazepine, Fluclotizolam, in relation to other pertinent novel benzodiazepines. Due to the limited availability of comprehensive research on this compound, this comparison relies on available data for structurally similar compounds—Etizolam, Brotizolam, and Flubromazolam—to infer a likely pharmacokinetic profile. This document also outlines detailed experimental protocols that are fundamental to determining the pharmacokinetic parameters of such compounds.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes key pharmacokinetic parameters for selected novel benzodiazepines that are structurally related to this compound. It is important to note that direct, experimentally determined pharmacokinetic data for this compound is not extensively available in peer-reviewed literature. The data for the comparator compounds have been gathered from various scientific studies.

ParameterEtizolamBrotizolamFlubromazolam
Half-Life (t½) ~3.4 hours (parent drug), ~8.2 hours (active metabolite α-hydroxyetizolam)[1]3.6 - 7.9 hours[2][3]10 - 20 hours[4]
Time to Peak Plasma Concentration (Tmax) 0.5 - 2 hours[1]0.5 - 3 hours5 - 8 hours
Bioavailability ~93%~70%Not well-documented
Protein Binding ~93%~90%High (predicted)
Metabolism Primarily hepatic via CYP3A4 and CYP2C19Extensive hydroxylation followed by glucuronidationPrimarily hepatic via CYP3A4/5, hydroxylation and glucuronidation

Note on this compound: this compound is reported to be a potent thienotriazolodiazepine. Based on its structure, it is anticipated to undergo extensive hepatic metabolism, similar to other thienodiazepines like Etizolam and Brotizolam. Its high potency suggests it likely has a high affinity for benzodiazepine receptors.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above requires specific and validated experimental methodologies. Below are detailed protocols for key experiments.

Quantification of Benzodiazepines in Biological Matrices (e.g., Blood, Plasma) using LC-MS/MS

This protocol provides a general framework for the quantitative analysis of novel benzodiazepines.

Objective: To determine the concentration of the target benzodiazepine and its metabolites in plasma or whole blood samples.

Methodology:

  • Sample Preparation:

    • To 0.5 mL of a biological sample (e.g., whole blood, plasma), add an internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Alternatively, for cleaner samples, perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

    • The extracted sample is then evaporated to dryness and reconstituted in a suitable solvent for analysis.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

  • Data Analysis:

    • A calibration curve is constructed using known concentrations of the analyte to quantify the amount in the unknown samples.

In Vitro Metabolism Studies using Human Liver Microsomes (HLM)

This protocol is designed to identify the metabolic pathways of a novel benzodiazepine.

Objective: To identify the primary metabolites and the cytochrome P450 (CYP) enzymes involved in the metabolism of the target benzodiazepine.

Methodology:

  • Incubation:

    • The novel benzodiazepine is incubated with pooled human liver microsomes.

    • The incubation mixture contains a NADPH-regenerating system to support CYP enzyme activity.

    • Incubations are carried out at 37°C for a specified time.

  • Sample Analysis:

    • The reaction is stopped, and the mixture is analyzed using LC-MS/MS to identify potential metabolites.

  • Reaction Phenotyping:

    • To identify the specific CYP enzymes involved, the benzodiazepine is incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, etc.).

    • Alternatively, selective chemical inhibitors for specific CYP enzymes can be used in incubations with HLM.

Determination of Plasma Protein Binding by Equilibrium Dialysis

This protocol measures the extent to which a drug binds to proteins in the plasma.

Objective: To determine the fraction of the drug that is unbound (free) in the plasma, as this is the pharmacologically active portion.

Methodology:

  • Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Procedure:

    • One chamber is filled with plasma containing the drug of interest.

    • The other chamber is filled with a protein-free buffer solution.

    • The apparatus is incubated at physiological temperature (37°C) until equilibrium is reached, allowing the free drug to diffuse across the membrane.

  • Analysis:

    • After equilibrium, the concentration of the drug in both the plasma and buffer chambers is measured using a validated analytical method like LC-MS/MS.

  • Calculation:

    • The percentage of protein binding is calculated from the difference in drug concentrations between the two chambers.

Mandatory Visualization

Generalized Metabolic Pathway of Thienotriazolodiazepines

The following diagram illustrates the general metabolic pathway for thienotriazolodiazepines, the class of compounds to which this compound belongs. The primary metabolic transformations involve hydroxylation and subsequent glucuronidation.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug Thienotriazolodiazepine (e.g., this compound) Hydroxylated_Metabolite Hydroxylated Metabolite Parent_Drug->Hydroxylated_Metabolite CYP450 Enzymes (e.g., CYP3A4) Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate UGT Enzymes Excretion Excretion Glucuronide_Conjugate->Excretion

Generalized metabolic pathway of thienotriazolodiazepines.
Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the typical workflow for conducting a pharmacokinetic study of a novel benzodiazepine.

G cluster_invivo In Vivo Study cluster_analysis Sample Analysis cluster_modeling Pharmacokinetic Modeling Dosing Drug Administration (e.g., Oral, IV) Sampling Blood Sample Collection (Time Course) Dosing->Sampling Extraction Sample Preparation (Extraction) Sampling->Extraction Quantification LC-MS/MS Quantification Extraction->Quantification PK_Parameters Determination of Pharmacokinetic Parameters (t½, Cmax, AUC, etc.) Quantification->PK_Parameters

Experimental workflow for pharmacokinetic analysis.

References

A Head-to-Head Comparison of Fluclotizolam and Flubromazolam in Preclinical Behavioral Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two potent triazolobenzodiazepines, Fluclotizolam and Flubromazolam, within the context of preclinical behavioral assessments. Due to a lack of direct, published head-to-head experimental comparisons, this document synthesizes available data from user reports, pharmacokinetic studies, and established benzodiazepine pharmacology to project hypothetical outcomes in standardized behavioral tests. The objective is to offer a scientifically grounded framework for researchers designing and interpreting studies involving these compounds.

Pharmacological Profiles

This compound is a thienotriazolodiazepine derivative, first synthesized in 1979, which has more recently emerged as a designer drug.[1] Flubromazolam is a highly potent triazolobenzodiazepine known for producing strong sedative and amnesic effects at low doses.[2] Both compounds are understood to exert their effects via positive allosteric modulation of the GABA-A receptor, a mechanism shared by classical benzodiazepines.[3][4] This action enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to the characteristic anxiolytic, sedative, hypnotic, and muscle-relaxant properties of this drug class.

Hypothetical Comparative Behavioral Data

The following table presents a hypothetical comparison of this compound and Flubromazolam across key behavioral paradigms. These projections are based on user-reported potency and effects, with Flubromazolam generally described as having more pronounced sedative and amnesic properties.[5] It is critical to note that these are not experimentally derived data and should be treated as a guide for future research.

Behavioral TestKey ParameterThis compound (Hypothetical Outcome)Flubromazolam (Hypothetical Outcome)Rationale
Elevated Plus-Maze Time Spent in Open ArmsSignificant IncreaseModerate IncreaseBoth are expected to be anxiolytic. This compound is noted for strong anxiolytic effects. Flubromazolam's potent sedative effects might reduce overall exploration, thus tempering the increase in open arm time.
Number of Open Arm EntriesIncreaseSlight Increase or No ChangeSimilar to the time spent, Flubromazolam's sedation could limit the number of entries.
Open Field Test Total Distance TraveledDecreaseSignificant DecreaseBoth compounds are sedative. Flubromazolam is reported to have "heavy hypnotic and sedative effects," suggesting a more substantial impact on locomotor activity.
Time Spent in CenterIncreaseModerate IncreaseAnxiolytic properties of both would predict more time in the center. Again, the profound sedation from Flubromazolam might limit this effect compared to a less sedating anxiolytic.
Rotarod Test Latency to FallSignificant DecreaseProfound DecreaseThis test measures motor coordination, which is impaired by benzodiazepines. Given the high potency and strong muscle relaxant and sedative effects reported for both, a dose-dependent decrease in performance is expected, likely more pronounced for Flubromazolam.

Experimental Protocols

Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

  • Procedure:

    • Acclimatize the animal to the testing room for at least 30 minutes prior to the test.

    • Administer the test compound or vehicle at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera for subsequent analysis.

  • Measures:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

  • Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Open Field Test (OFT)

The OFT is used to evaluate general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena with high walls to prevent escape. The floor is typically divided into a central and a peripheral zone.

  • Procedure:

    • Acclimatize the animal to the testing room.

    • Administer the test compound or vehicle.

    • Gently place the animal in the center of the open field.

    • Record activity for a set period (e.g., 10-30 minutes) using a video tracking system.

  • Measures:

    • Total distance traveled (locomotor activity).

    • Time spent in the center versus the periphery (anxiety-like behavior).

    • Rearing frequency (exploratory behavior).

  • Interpretation: Sedative drugs decrease total distance traveled. Anxiolytic drugs typically increase the time spent in the center of the arena.

Rotarod Test

This test is designed to assess motor coordination, balance, and the sedative effects of a compound.

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Procedure:

    • Train the animals on the rotarod for a few trials before the test day to establish a baseline performance.

    • On the test day, administer the test compound or vehicle.

    • Place the animal on the rotating rod at a set speed or an accelerating speed protocol (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

  • Measures:

    • Latency to fall (in seconds).

  • Interpretation: Compounds that cause sedation, muscle relaxation, or impair motor coordination will decrease the latency to fall.

Visualizations

GABA_A_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride (Cl-) Channel Hyperpolarization Membrane Hyperpolarization GABA_A_Receptor:f1->Hyperpolarization Cl- Influx Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to Anxiolysis Anxiolysis Reduced_Excitability->Anxiolysis Results in Sedation Sedation Reduced_Excitability->Sedation Results in GABA GABA GABA->GABA_A_Receptor:f0 Binds Benzodiazepine This compound / Flubromazolam Benzodiazepine->GABA_A_Receptor:f0 Positive Allosteric Modulation

Caption: GABA-A Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration Animal_Acclimation->Drug_Administration Compound_Preparation Compound Preparation (this compound/Flubromazolam/Vehicle) Compound_Preparation->Drug_Administration EPM Elevated Plus-Maze Drug_Administration->EPM Anxiety OFT Open Field Test Drug_Administration->OFT Locomotion & Anxiety Rotarod Rotarod Test Drug_Administration->Rotarod Motor Coordination Data_Collection Video Recording & Data Collection EPM->Data_Collection OFT->Data_Collection Rotarod->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General Experimental Workflow.

References

Validating the Mechanism of Action of Fluclotizolam: A Comparative Guide Using GABA-A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fluclotizolam's mechanism of action with alternative GABA-A receptor modulators, supported by experimental data and detailed protocols. Given the limited availability of specific experimental data for this compound, a novel designer benzodiazepine, this document utilizes predicted binding affinities for this compound and experimental data from its close structural analog, Etizolam, as well as the well-characterized benzodiazepine, Diazepam. These are compared with L-838,417, a subtype-selective partial agonist, to offer a broader perspective on GABA-A receptor modulation. The guide focuses on the validation of the mechanism of action through the use of GABA-A receptor antagonists, primarily Flumazenil.

Mechanism of Action: Positive Allosteric Modulation

This compound, like other benzodiazepines and thienodiazepines, is understood to exert its anxiolytic, sedative, and muscle relaxant effects by acting as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It does not directly activate the receptor but binds to a distinct site, the benzodiazepine (BZD) site, located at the interface of the α and γ subunits.[2] This binding event induces a conformational change in the receptor that increases the affinity of the endogenous neurotransmitter, GABA, for its own binding site.[1] The potentiation of GABA's effect leads to an increased frequency of chloride ion (Cl-) channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[1]

Validation with GABA-A Receptor Antagonists

The mechanism of action of a BZD-site PAM like this compound can be validated by using a competitive antagonist such as Flumazenil.[3] Flumazenil binds to the same BZD site but does not elicit a functional response; instead, it blocks the binding of agonists like this compound, thereby preventing their modulatory effects. Experimental validation typically involves demonstrating that the potentiation of GABA-induced currents by this compound is reversed or inhibited by the co-application of Flumazenil.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound (predicted), its analogs, and a comparator compound.

Table 1: Binding Affinities (Ki) for the GABA-A Receptor Benzodiazepine Site

CompoundClassReceptor SubtypeKi (nM)Data Type
This compound ThienotriazolodiazepineNot SpecifiedPredicted log(1/IC50) = 8.91Predicted
Etizolam ThienodiazepineNot SpecifiedHigh AffinityQualitative
Diazepam Benzodiazepineα1β2γ2~50Experimental
L-838,417 Triazolopyridazineα1β3γ20.79Experimental
α2β3γ20.67Experimental
α3β3γ21.67Experimental
α5β3γ22.25Experimental

Note: The predicted binding affinity for this compound is presented as log(1/IC50), which is related to Ki. A higher value indicates higher predicted affinity.

Table 2: Functional Potency (EC50) and Efficacy for GABA-A Receptor Modulation

CompoundParameterReceptor SubtypeValueNotes
Diazepam EC50 for GABA Potentiationα1β2γ2275 nMPotentiated GABA responses by 49 ± 5%
L-838,417 Efficacy (vs. Diazepam)α1β3γ2Antagonist/Weak Inverse AgonistFunctionally inert at the α1 subtype
α2β3γ2Partial Agonist
α3β3γ2Partial AgonistMaximum potentiation of 83%
α5β3γ2Partial Agonist

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

Objective: To determine the binding affinity of a test compound (e.g., this compound) for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]flunitrazepam).

Materials:

  • Rat brain tissue (cerebellum or whole brain minus cerebellum) or cells expressing recombinant GABA-A receptors.

  • [³H]flunitrazepam (radioligand).

  • Test compound (this compound).

  • Non-specific binding control (e.g., Diazepam at a high concentration, 10 µM).

  • Assay buffer (e.g., Na-K phosphate buffer, pH 7.4).

  • Filtration apparatus (e.g., cell harvester and glass fiber filters).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]flunitrazepam (typically at or below its Kd value, e.g., 1 nM), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of an unlabeled BZD like Diazepam.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for Determining Functional Modulation (Efficacy)

Objective: To measure the potentiation of GABA-induced chloride currents by a test compound (e.g., this compound) and its reversal by an antagonist (e.g., Flumazenil) in cells expressing GABA-A receptors.

Materials:

  • HEK293 cells or Xenopus oocytes expressing the desired GABA-A receptor subtypes (e.g., α1β2γ2).

  • Patch-clamp rig including an amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Glass micropipettes.

  • Intracellular and extracellular recording solutions.

  • GABA.

  • Test compound (this compound).

  • Antagonist (Flumazenil).

Procedure:

  • Cell Preparation: Culture and maintain the cells expressing the GABA-A receptors of interest.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Voltage-clamp the cell at a holding potential of -60 mV.

  • GABA Application: Apply a low concentration of GABA (typically the EC10-EC20, the concentration that elicits 10-20% of the maximal response) to elicit a baseline chloride current.

  • Compound Application: Co-apply the test compound (this compound) at various concentrations with the same EC10-EC20 concentration of GABA and record the potentiated current.

  • Antagonist Application: To validate the mechanism, pre-apply the antagonist (Flumazenil) for a short period, and then co-apply the antagonist with the test compound and GABA. A reduction or abolition of the potentiation effect confirms the action at the BZD site.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound and antagonist.

    • Calculate the percentage potentiation of the GABA response by the test compound.

    • Plot the percentage potentiation against the logarithm of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal potentiation).

    • Demonstrate the rightward shift of the agonist's dose-response curve in the presence of the antagonist to confirm competitive antagonism.

Mandatory Visualizations

GABA_A_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A Binds (Orthosteric Site) This compound This compound (PAM) This compound->GABA_A Binds (Allosteric Site) Potentiates GABA effect Flumazenil Flumazenil (Antagonist) Flumazenil->GABA_A Binds (Allosteric Site) Blocks this compound

Caption: GABA-A receptor signaling pathway and modulation.

Experimental_Workflow cluster_binding Binding Assay cluster_electro Electrophysiology b1 Prepare Membranes (GABA-A Receptors) b2 Incubate with [3H]flunitrazepam & this compound b1->b2 b3 Filter & Wash b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate Ki b4->b5 end Mechanism Validated b5->end e1 Patch Clamp Cell (Expressing GABA-A Receptors) e2 Apply GABA (EC20) -> Baseline Current e1->e2 e3 Co-apply GABA & this compound -> Potentiated Current e2->e3 e4 Co-apply GABA, this compound & Flumazenil -> Reversal e3->e4 e5 Calculate EC50 & Efficacy e4->e5 e5->end start Start Validation start->b1 start->e1

Caption: Experimental workflow for validating this compound's mechanism.

Logical_Relationship This compound This compound GABA_A_BZD_Site GABA-A Receptor Benzodiazepine Site This compound->GABA_A_BZD_Site Binds to Potentiation Potentiation of GABAergic Inhibition GABA_A_BZD_Site->Potentiation Leads to No_Effect No Potentiation GABA_A_BZD_Site->No_Effect In presence of Flumazenil Flumazenil Flumazenil Flumazenil->GABA_A_BZD_Site Competitively Binds to

Caption: Logical relationship of this compound and Flumazenil at the GABA-A receptor.

References

Assessing the Relative Abuse Potential of Fluclotizolam: A Comparison with Traditional Benzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis based on the currently available, limited scientific information on fluclotizolam. As of early 2022, formal, published in-vivo studies specifically assessing the abuse potential of this compound, such as animal self-administration or human abuse potential studies, are not available in the peer-reviewed literature.[1] Consequently, this comparison relies on in-silico predictions of receptor affinity, reports from forensic and regulatory bodies, and anecdotal user experiences. The information presented should be interpreted with caution and underscores the need for rigorous experimental evaluation.

This compound is a novel thienodiazepine, a class of substances structurally related to traditional benzodiazepines, that has emerged on the illicit drug market.[2] Like traditional benzodiazepines, its primary mechanism of action is believed to be the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter system in the central nervous system.[3] The abuse potential of any benzodiazepine is influenced by several factors, including its potency, onset and duration of action, and the subjective effects it produces.

Comparative Data on GABA-A Receptor Binding Affinity

The primary molecular target for benzodiazepines is the GABA-A receptor. The binding affinity of a compound to this receptor is an initial indicator of its potential potency. While direct experimental binding data for this compound is scarce, a Quantitative Structure-Activity Relationship (QSAR) study has predicted its binding affinity. The following table compares the predicted binding affinity of this compound with that of other designer and traditional benzodiazepines. A higher log 1/c value indicates a higher predicted binding affinity.

CompoundClassPredicted Binding Affinity (log 1/c)
ClobromazolamTriazolobenzodiazepine10.14[4]
FlualprazolamTriazolobenzodiazepine10.13[5]
Difludiazepam1,4-Benzodiazepine9.16
This compound Thienotriazolodiazepine 8.91
BentazepamThienodiazepine6.88
Tofisopam2,3-Benzodiazepine5.03

Data sourced from a study utilizing a QSAR model to predict binding affinities to the GABA-A receptor.

The predicted binding affinity of this compound (8.91) is substantial, suggesting it is a potent compound. This is consistent with anecdotal reports suggesting that this compound may be 2-3 times more potent than etizolam. User reports also indicate that a dose of over 0.75 mg can have a "heavy effect".

Inferred Abuse Potential Profile

In the absence of direct experimental data, the abuse potential of this compound can be inferred from its chemical structure, predicted potency, and user reports.

  • Potency and Onset: The high predicted receptor binding affinity suggests high potency. Thienodiazepines can have a rapid onset of action, a factor known to contribute to a higher abuse potential. User reports on related compounds suggest effects can be felt within minutes to an hour.

  • Subjective Effects: Anecdotal reports describe effects similar to traditional benzodiazepines, including sedation, anxiolysis, muscle relaxation, and euphoria. The euphoric effects of a drug are a key driver of its recreational use and abuse.

  • Reinforcing Properties: While no self-administration studies have been published for this compound, benzodiazepines with high potency and rapid onset are generally found to be reinforcing in animal models.

  • Dependence and Withdrawal: Chronic use of potent benzodiazepines is associated with the development of physical dependence and a withdrawal syndrome upon cessation. It is highly probable that this compound carries a similar risk.

Compared to traditional benzodiazepines like diazepam or lorazepam, the higher predicted potency of this compound may indicate a higher risk of unintentional overdose and a more rapid development of dependence.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are standard methodologies used to assess the abuse potential of benzodiazepines.

In-Vitro Receptor Binding Assay (Competitive Displacement)

This assay determines the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]flunitrazepam) from the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Methodology:

  • Tissue Preparation: Cell membranes containing GABA-A receptors are prepared from animal brain tissue (e.g., rat cerebral cortex) or from cell lines expressing specific GABA-A receptor subtypes.

  • Binding Assay: Prepared membranes are incubated with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound.

  • Controls:

    • Total Binding: Membranes + radioligand only.

    • Non-specific Binding: Membranes + radioligand + a high concentration of an unlabeled benzodiazepine (e.g., diazepam) to saturate the receptors.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated via rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The IC50 is determined by non-linear regression analysis of the displacement curve, and the Ki is calculated using the Cheng-Prusoff equation.

Animal Self-Administration Assay

This in-vivo assay is considered the gold standard for assessing the reinforcing effects and abuse potential of a drug.

Principle: Animals (typically rats or non-human primates) are trained to perform an operant response (e.g., pressing a lever) to receive an intravenous infusion of a drug. The rate at which the animal self-administers the drug is a measure of its reinforcing efficacy.

Methodology:

  • Surgical Preparation: Animals are surgically implanted with an intravenous catheter.

  • Training: Animals are placed in an operant conditioning chamber and learn to press a lever to receive a food or drug reward.

  • Substitution Phase: Once the lever-pressing behavior is established, the food reward is replaced with intravenous infusions of the test drug. A control group receives saline.

  • Dose-Response Curve: The rate of self-administration is determined across a range of doses of the test drug.

  • Progressive Ratio Schedule: To assess the motivation to take the drug, a progressive ratio schedule is used, where the number of lever presses required to receive an infusion is incrementally increased until the animal ceases to respond. The "breakpoint" (the last ratio completed) is a measure of the drug's reinforcing strength.

Human Abuse Potential (HAP) Study

HAP studies are clinical trials designed to assess the abuse liability of a new drug in humans.

Principle: The subjective and physiological effects of the test drug are compared to those of a placebo and a positive control drug with known abuse potential (e.g., alprazolam for a CNS depressant) in a population of experienced recreational drug users.

Methodology:

  • Study Design: Typically a randomized, double-blind, placebo- and active-controlled crossover study.

  • Participants: Healthy, non-dependent, recreational users of drugs from the same pharmacological class as the test drug.

  • Drug Administration: Participants receive single doses of the test drug (at therapeutic and supratherapeutic levels), the positive control, and placebo on separate occasions.

  • Assessments: A battery of subjective and physiological measures are collected at regular intervals, including:

    • Subjective Measures: Visual Analog Scales (VAS) for "Drug Liking," "Good Drug Effects," "Bad Drug Effects," and "Willingness to Take Drug Again." Standardized questionnaires such as the Addiction Research Center Inventory (ARCI).

    • Physiological Measures: Vital signs, pupillometry, and cognitive performance tests.

  • Data Analysis: The effects of the test drug are statistically compared to those of the placebo and the positive control.

Visualizations

GABA_A_Signaling_Pathway GABA GABA GABA_A_Receptor GABA_A_Receptor GABA->GABA_A_Receptor Binds Benzodiazepine This compound / Traditional Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds (Allosteric Site) Neuronal_Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Ion->Neuronal_Hyperpolarization Influx GABA_A_Receptor->Chloride_Ion Channel Opens

Experimental_Workflow A 1. Prepare Cell Membranes with GABA-A Receptors B 2. Incubate Membranes with: - Radiolabeled Ligand ([3H]flunitrazepam) - Test Compound (this compound) A->B Add C 3. Separate Bound and Free Radioligand (Rapid Filtration) B->C After Equilibrium D 4. Quantify Bound Radioactivity (Scintillation Counting) C->D Measure E 5. Analyze Data to Determine Binding Affinity (Ki) D->E Calculate

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fluclotizolam and related thienodiazepine compounds, focusing on their quantitative structure-activity relationships (QSAR). By examining experimental binding affinities, functional potencies, and QSAR-predicted activities, this document aims to offer valuable insights for researchers and professionals involved in the study and development of novel therapeutics targeting the GABA-A receptor.

Comparative Pharmacological Data

The following table summarizes the available quantitative data for this compound and a selection of structurally related thienodiazepines and other benzodiazepines. The data includes experimentally determined binding affinities (Ki) and functional potencies (EC50) at the GABA-A receptor, alongside QSAR-predicted binding affinities. This allows for a direct comparison of their potencies and a deeper understanding of their structure-activity relationships.

CompoundChemical StructureClassExperimental Ki (nM)Experimental EC50 (nM)QSAR-Predicted Binding Affinity (log 1/c)
This compound [Image of this compound structure]ThienotriazolodiazepineNot availableNot available8.91[1]
Etizolam [Image of Etizolam structure]Thienotriazolodiazepine4.5[1]92 (for 73% potentiation of GABA-induced current)[1]Not available
Brotizolam [Image of Brotizolam structure]ThienotriazolodiazepinePotent hypnotic, specific Ki not foundNot availableNot available
Clotiazepam [Image of Clotiazepam structure]ThienodiazepineNot availableNot availableNot available
Flualprazolam [Image of Flualprazolam structure]TriazolobenzodiazepineNot availableNot available10.13[1]
Clobromazolam [Image of Clobromazolam structure]TriazolobenzodiazepineNot availableNot available10.14[1]
Difludiazepam [Image of Difludiazepam structure]1,4-BenzodiazepineNot availableNot available9.16
Bentazepam [Image of Bentazepam structure]ThienodiazepineNot availableNot available6.88

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [3H]flunitrazepam) for binding to the GABA-A receptor in a sample of brain tissue homogenate. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can then be converted to the inhibition constant (Ki).

Materials:

  • Rat whole brain (minus cerebellum)

  • [3H]flunitrazepam (Radioligand)

  • Diazepam (for non-specific binding determination)

  • Test compounds (e.g., this compound, Etizolam)

  • Na-K phosphate buffer (pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in cold Na-K phosphate buffer. Centrifuge the homogenate and wash the resulting pellet to isolate the cell membranes containing the GABA-A receptors.

  • Incubation: In a series of test tubes, incubate aliquots of the membrane preparation with a fixed concentration of [3H]flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound.

  • Determination of Non-Specific Binding: In a parallel set of tubes, incubate the membrane preparation and radioligand with a high concentration of unlabeled diazepam (e.g., 10 µM) to determine the amount of non-specific binding.

  • Equilibration: Incubate the tubes for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Functional Assay

Objective: To determine the functional potency (EC50) of a test compound as a positive allosteric modulator of the GABA-A receptor.

Principle: This electrophysiological technique measures the enhancement of GABA-induced chloride currents by the test compound in Xenopus oocytes that have been engineered to express specific subtypes of human GABA-A receptors. The concentration of the test compound that produces 50% of the maximal potentiation of the GABA response is the EC50 value.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human GABA-A receptor subunits (e.g., α1, β2, γ2)

  • GABA solution

  • Test compound solutions

  • Two-electrode voltage clamp setup (including microelectrodes, amplifier, and data acquisition system)

  • Perfusion system

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog and inject them with the cRNA mixture for the desired GABA-A receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place a single oocyte in a recording chamber and impale it with two microelectrodes, one for voltage clamping and the other for current recording.

  • GABA Application: Perfuse the oocyte with a solution containing a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline chloride current.

  • Test Compound Application: Co-apply varying concentrations of the test compound with the GABA solution and record the potentiation of the chloride current.

  • Data Analysis: Plot the percentage enhancement of the GABA-induced current against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation (Emax).

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABA-A Receptor Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GABA_binding GABA Binding Site (α/β interface) Synaptic_Cleft->GABA_binding GABA GABA_A GABA-A Receptor (α, β, γ subunits) Chloride_Channel Cl- Channel Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Cl- Influx GABA_binding->Chloride_Channel Opens BZD_binding Thienodiazepine Binding Site (α/γ interface) BZD_binding->GABA_A Positive Allosteric Modulation This compound This compound This compound->BZD_binding Binds to

Caption: GABA-A receptor signaling pathway modulated by thienodiazepines like this compound.

General QSAR Workflow

QSAR_Workflow Data_Collection Data Collection (Chemical Structures & Biological Activity) Molecular_Descriptors Calculation of Molecular Descriptors Data_Collection->Molecular_Descriptors Dataset_Splitting Dataset Splitting (Training and Test Sets) Molecular_Descriptors->Dataset_Splitting Model_Development QSAR Model Development (e.g., MLR, PLS) Dataset_Splitting->Model_Development Model_Validation Model Validation (Internal & External) Model_Development->Model_Validation Interpretation Interpretation & SAR Analysis Model_Development->Interpretation Prediction Prediction of Activity for New Compounds Model_Validation->Prediction Validated Model Prediction->Interpretation

Caption: A generalized workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

Discussion of Structure-Activity Relationships

The pharmacological activity of thienodiazepines is intrinsically linked to their chemical structure. QSAR studies have identified several key molecular descriptors that significantly influence their binding affinity and potency at the GABA-A receptor.

  • Lipophilicity (logP): A crucial factor for brain penetration and interaction with the hydrophobic binding pocket of the receptor.

  • Molecular Shape and Size: The three-dimensional conformation of the molecule dictates its fit within the benzodiazepine binding site. The presence of a triazole ring, as seen in thienotriazolodiazepines like this compound, often enhances binding affinity.

  • Electronic Properties: The distribution of electron density, influenced by substituent groups, affects the electrostatic interactions with amino acid residues in the binding site. Halogen substitutions, such as the chloro and fluoro groups in this compound, are known to modulate potency.

  • Hydrogen Bonding Capacity: The presence of hydrogen bond acceptors and donors can facilitate key interactions with the receptor.

  • Hydrophobic and Polar Surface Areas: The balance between hydrophobic and polar regions of the molecule is critical for both receptor binding and pharmacokinetic properties.

The higher predicted binding affinity of triazolo-substituted benzodiazepines and thienodiazepines, such as Flualprazolam, Clobromazolam, and this compound, compared to the non-triazolo thienodiazepine Bentazepam, underscores the importance of the triazole ring in enhancing potency. Further experimental validation is necessary to confirm these QSAR predictions and to fully elucidate the structure-activity relationships within this important class of compounds.

References

Side-by-Side Evaluation of the Sedative Effects of Fluclotizolam and Zolpidem: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sedative properties of Fluclotizolam, a novel thienotriazolodiazepine, and zolpidem, a widely prescribed non-benzodiazepine hypnotic. The information is intended for a scientific audience and is based on available preclinical and clinical data, alongside predictive models for newer compounds.

Executive Summary

Zolpidem is a well-characterized sedative-hypnotic with a selective binding profile for the α1 subunit of the GABA-A receptor, leading to a rapid onset and short duration of action. Its sedative effects are extensively documented through in vivo studies. This compound is a newer designer benzodiazepine, structurally related to etizolam. While direct experimental data on its sedative effects are limited, predictive models and anecdotal reports suggest high potency. This guide aims to juxtapose the known experimental data for zolpidem with the currently available information for this compound to inform research and development activities.

Pharmacological Profile and Mechanism of Action

Both this compound and zolpidem exert their sedative effects through positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their specific binding profiles and the resulting pharmacological effects exhibit notable differences.

Zolpidem: An imidazopyridine, zolpidem demonstrates a high affinity for the benzodiazepine binding site on the GABA-A receptor, with a notable selectivity for receptors containing the α1 subunit. This selectivity is believed to mediate its potent sedative and hypnotic effects while having weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to classical benzodiazepines.[1][2][3] The interaction with the α1 subunit enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

This compound: As a thienotriazolodiazepine, this compound is structurally analogous to benzodiazepines and is predicted to act as a positive allosteric modulator of the GABA-A receptor.[4] While specific subunit affinities have not been experimentally determined in published literature, quantitative structure-activity relationship (QSAR) models predict a high binding affinity to the GABA-A receptor.[5] Its chemical structure suggests it may interact with various GABA-A receptor subtypes, potentially leading to a broader range of effects, including anxiolytic and muscle relaxant properties, in addition to sedation.

Signaling Pathway of GABA-A Receptor Modulation

The sedative action of both compounds is initiated by their binding to the GABA-A receptor, which potentiates the inhibitory effects of GABA.

GABA-A Receptor Signaling Pathway GABA-A Receptor Signaling Pathway for Sedation cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Drug This compound or Zolpidem Drug->GABA_A_Receptor Binds (Allosteric Modulation) Cl_channel Chloride Channel Opening GABA_A_Receptor->Cl_channel Potentiates Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- Influx Sedation Sedative Effect Hyperpolarization->Sedation Leads to

GABA-A Receptor Signaling Pathway

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound and zolpidem. It is important to note that the data for this compound is largely predictive, while the data for zolpidem is derived from extensive experimental studies.

Table 1: Receptor Binding Affinity

CompoundReceptor TargetBinding Affinity (Ki)Data Source
This compound GABA-A ReceptorPredicted log 1/c = 8.91QSAR Model
Zolpidem GABA-A α1 subtype~13-25 nMExperimental
GABA-A α2 subtype~160-765 nMExperimental
GABA-A α3 subtype~380-2149.5 nMExperimental
GABA-A α5 subtype>10,000 nMExperimental

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

ParameterThis compoundZolpidem
Onset of Action Not experimentally determined15-30 minutes (oral)
Time to Peak Plasma Concentration (Tmax) Not experimentally determined~1.6 hours
Duration of Sedative Effect Not experimentally determined2-3 hours (half-life)
Metabolism Predicted via hydroxylation and glucuronidationPrimarily via CYP3A4, CYP2C9, CYP1A2
Elimination Half-life Not experimentally determined~2.8 hours

Table 3: Preclinical Sedative Effects in Animal Models (Zolpidem)

Experimental ModelSpeciesDoseKey FindingsReference
Locomotor ActivityRat10 mg/kg (oral)Significant decrease in locomotor activity.
Mouse1 mg/kgDecrease in locomotion.
Sleep LatencyMouse5 mg/kg (i.p.)Reduced NREM sleep latency to ~2.6 minutes.
Mouse10 mg/kg (oral)Shortened latency for NREM sleep.
Sleep ArchitectureRatSub-chronic admin.Increased Delta sleep duration, decreased REM sleep.
Rat20 mg/kg, 100 mg/kg (i.p.)Milder suppressing effect on REM sleep compared to triazolam and zopiclone.

No peer-reviewed, published experimental data on the sedative effects of this compound in animal models was identified.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing sedative effects.

General Workflow for Assessing Sedative Effects

Sedative Effect Assessment Workflow General Workflow for In Vivo Sedative Effect Assessment cluster_0 Preparation cluster_1 Administration cluster_2 Behavioral Assessment cluster_3 Data Analysis Animal_Acclimation Animal Acclimation Dosing Drug Administration (e.g., oral, i.p.) Animal_Acclimation->Dosing Drug_Preparation Test Compound and Vehicle Preparation Drug_Preparation->Dosing Locomotor_Activity Locomotor Activity Test Dosing->Locomotor_Activity Sleep_Latency Sleep Latency Measurement (e.g., EEG/EMG) Dosing->Sleep_Latency Motor_Coordination Motor Coordination Test (e.g., Rotarod) Dosing->Motor_Coordination Data_Collection Data Collection Locomotor_Activity->Data_Collection Sleep_Latency->Data_Collection Motor_Coordination->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Workflow for In Vivo Sedative Effect Assessment
Locomotor Activity Test (for Zolpidem)

  • Objective: To assess the sedative effect of a compound by measuring the reduction in spontaneous movement of an animal.

  • Animals: Male Wistar rats or C57BL/6J mice are commonly used.

  • Apparatus: An open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.

  • Procedure:

    • Animals are habituated to the testing room for at least 1 hour before the experiment.

    • Animals are randomly assigned to treatment groups (vehicle control, zolpidem).

    • Zolpidem (e.g., 10 mg/kg) or vehicle is administered orally.

    • Immediately after administration, animals are placed in the center of the open-field arena.

    • Locomotor activity is recorded for a specified period (e.g., 60 minutes).

  • Data Analysis: The total distance traveled, number of line crossings, and rearing frequency are compared between the zolpidem and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in these parameters indicates a sedative effect.

Sleep Latency and Architecture Measurement (for Zolpidem)
  • Objective: To determine the effect of a compound on the time to fall asleep (sleep latency) and the structure of sleep stages.

  • Animals: Rats or mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Procedure:

    • Following a recovery period after surgery, animals are habituated to the recording chamber.

    • Baseline sleep patterns are recorded.

    • Zolpidem or vehicle is administered at the beginning of the light (inactive) phase.

    • EEG and EMG are continuously recorded for several hours.

  • Data Analysis:

    • Sleep Latency: The time from drug administration to the first episode of non-REM (NREM) sleep lasting for a defined duration (e.g., >120 seconds) is measured.

    • Sleep Architecture: The recordings are scored into wakefulness, NREM sleep, and REM sleep. The duration and percentage of time spent in each stage are calculated and compared between treatment groups.

Discussion and Future Directions

The available data clearly establish zolpidem as a potent sedative with a well-defined mechanism of action and a significant body of supporting experimental evidence. Its selectivity for the α1 subunit of the GABA-A receptor likely contributes to its strong hypnotic properties.

In contrast, the scientific understanding of this compound is still in its nascent stages. As a "designer drug," it was synthesized in 1979 but never marketed for medical use. Its recent emergence on the illicit market has prompted forensic and toxicological interest. While QSAR models predict high GABA-A receptor affinity, suggesting potent sedative effects, there is a critical need for empirical data to validate these predictions.

For researchers and drug development professionals, the following are key considerations:

  • Data Gap for this compound: The absence of published preclinical and clinical studies on this compound represents a significant knowledge gap. In vivo studies are necessary to characterize its pharmacokinetic and pharmacodynamic profile, including its sedative, anxiolytic, and other potential effects.

  • Comparative Studies: Direct, side-by-side experimental comparisons of this compound and zolpidem in validated animal models would be invaluable for understanding their relative potencies, efficacies, and safety profiles.

  • Receptor Subunit Specificity: Investigating the binding affinity of this compound for different GABA-A receptor subunits would provide insights into its potential for a wider range of pharmacological effects beyond sedation.

  • Legal and Regulatory Status: It is important to note that the legal status of this compound and other novel psychoactive substances can vary by jurisdiction and is subject to change. Researchers must ensure compliance with all applicable regulations.

References

Safety Operating Guide

Proper Disposal of Fluclotizolam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible disposal of research compounds like fluclotizolam is a critical aspect of laboratory safety, environmental protection, and regulatory compliance. While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), its potent pharmacological activity as a thienotriazolodiazepine necessitates a cautious and proactive approach to waste management. This guide provides essential safety and logistical information, outlining a clear operational plan for the proper disposal of this compound.

Prioritizing Safety: Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and review the specific Safety Data Sheet (SDS) for this compound.

Always wear appropriate Personal Protective Equipment (PPE) when handling this compound in any form. This includes:

  • Safety goggles or glasses with side shields to protect from splashes.

  • Chemical-resistant gloves (nitrile or neoprene).

  • A laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Primary Disposal Pathway: Institutional Hazardous Waste Program

The most recommended and compliant method for disposing of this compound is through your institution's established hazardous waste program. This ensures that the waste is managed by trained professionals and disposed of in accordance with federal, state, and local regulations.

Step-by-Step Institutional Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, as hazardous chemical waste.[1]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

  • Containerization:

    • Use a designated, leak-proof, and compatible waste container provided by your EHS office.[2] The container should be clearly labeled as "Hazardous Waste."[1]

    • Ensure the container is kept closed except when adding waste.[2]

  • Labeling:

    • Properly label the hazardous waste container with the full chemical name ("this compound"), concentration, and any other required information as per your institution's guidelines.[1] Do not use abbreviations.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from incompatible materials.

  • Request for Pickup:

    • Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS office.

The ultimate disposal method for such chemical waste is typically high-temperature incineration, which is considered the most effective way to render the substance non-retrievable.

This compound Properties

For reference, the following table summarizes key properties of this compound.

PropertyValue
Chemical Name 2-chloro-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f]triazolo[4,3-a]diazepine
Molecular Formula C₁₅H₁₀ClFN₄S
Molecular Weight 332.8 g/mol
Appearance Solid
Solubility DMF: 5 mg/ml, DMSO: 5 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml
Pharmacological Class Thienotriazolodiazepine, Benzodiazepine Analog

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

FluclotizolamDisposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always characterize Characterize Waste: - Pure Compound - Contaminated Labware - Solutions ppe->characterize segregate Segregate as Hazardous Waste characterize->segregate container Use Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage request Submit Waste Pickup Request to EHS storage->request end End: EHS Manages Final Disposal (Incineration) request->end

Caption: Decision workflow for the safe disposal of this compound waste.

Experimental Protocol: Chemical Degradation (for specialized applications)

For laboratories with the appropriate engineering controls and EHS approval, chemical degradation can be an alternative for trace amounts of benzodiazepine analogs. The following protocol is adapted from a method demonstrated to be effective for the degradation of benzodiazepines using Ultraviolet (UV) light and hydrogen peroxide (H₂O₂). This procedure should only be performed by trained personnel in a controlled laboratory setting after a thorough risk assessment and with institutional approval.

Materials:

  • This compound waste

  • Suitable solvent (e.g., methanol)

  • Deionized water

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium metabisulfite or sodium bisulfite (for neutralization)

  • UV photoreactor with a quartz reaction vessel

  • Stir plate and stir bar

  • pH meter and appropriate solutions for pH adjustment (sodium hydroxide, sulfuric acid)

Procedure:

  • Preparation of the Solution:

    • If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable solvent like methanol.

    • Transfer the solution to the quartz reaction vessel of the UV photoreactor.

    • Dilute the solution with deionized water to achieve a final concentration of this compound in the range of 10-100 mg/L for efficient degradation.

    • Place a stir bar in the vessel and set it on a stir plate to ensure continuous mixing.

  • Initiation of Degradation:

    • While stirring, carefully add 30% hydrogen peroxide to the solution. A typical starting concentration of H₂O₂ is 10-50 mM. The optimal concentration may need to be determined empirically.

    • Turn on the UV lamp in the photoreactor.

    • Allow the reaction to proceed for a minimum of 2 hours.

  • Monitoring and Completion:

    • (Optional but recommended) If analytical capabilities such as HPLC are available, periodic samples can be taken to monitor the degradation of this compound.

    • The reaction is considered complete when the parent compound is no longer detectable or has reached a predetermined low level.

  • Neutralization of Excess Hydrogen Peroxide:

    • After the degradation is complete, turn off the UV lamp.

    • Slowly add a neutralizing agent, such as sodium metabisulfite or sodium bisulfite, to the solution in small portions while stirring until effervescence ceases.

  • Final Waste Disposal:

    • Check the pH of the final solution and adjust to a neutral pH (6-8) if necessary.

    • Even after degradation, the resulting solution may contain byproducts and should be disposed of as hazardous waste through your institution's EHS office. Do not pour the final solution down the drain.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling Fluclotizolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Fluclotizolam, a novel thienotriazolodiazepine. Given that the toxicological and physiological properties of this compound have not been fully analyzed, a cautious approach is paramount. This guide outlines personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel.

Summary of Key Safety Data

While one safety data sheet (SDS) for this compound indicates that the substance is not classified according to the Globally Harmonized System (GHS), other sources provide precautionary statements suggesting potential hazards. As a novel benzodiazepine and central nervous system depressant, it should be handled with care. Data suggests that this compound may be 2-3 times more potent than etizolam[1].

ParameterValueSource
Chemical Formula C₁₅H₁₀ClFN₄S[2]
Molecular Weight 332.78 g/mol [2]
Form A neat solid, Powder[2]
Storage Temperature -20°C[2]
Stability ≥ 2 years
Purity ≥98%

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent inhalation, dermal, and ocular exposure. The following PPE is recommended for various laboratory operations involving this compound.

OperationRecommended PPE
Weighing and Aliquoting (Powder) - Full-face respirator with P100 (or equivalent) cartridges or a Powered Air-Purifying Respirator (PAPR).- Chemical-resistant disposable gown or lab coat.- Double-gloving with nitrile gloves.- Safety glasses or goggles.
Solution Preparation and Handling - Chemical fume hood.- Chemical-resistant lab coat.- Nitrile gloves.- Safety glasses with side shields or chemical splash goggles.
General Laboratory Work - Lab coat.- Nitrile gloves.- Safety glasses.

Experimental Protocols: Safe Handling and Emergency Procedures

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Storage:

  • Store in a tightly closed container in a well-ventilated place at -20°C.

  • Keep away from incompatible materials.

Emergency Procedures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.

  • Skin Contact: Avoid direct skin contact with illicit drugs. If this occurs, immediately wash the area with soap and water and notify dispatch and/or your supervisor.

  • Inhalation: Move the person to fresh air. If you feel unwell, call a POISON CENTER or doctor.

  • Spill:

    • Evacuate and secure the area.

    • Don appropriate PPE, including respiratory protection for powder spills.

    • For solid spills, gently cover the powder with a damp paper towel or other absorbent material to prevent it from becoming airborne. Do not sweep dry powder.

    • Clean the area with an appropriate solvent and decontaminate the area.

    • Collect all waste in a sealed container for proper disposal.

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. As a precautionary measure, treat it as hazardous pharmaceutical waste.

  • Unused Product: If possible, return the product to the supplier. If not, it should be disposed of by a licensed professional waste disposal service.

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning spills should be collected in a sealed, labeled container and disposed of as hazardous waste.

  • Household Disposal (Not Recommended for Laboratory Settings): For informational purposes, if take-back programs are unavailable, the FDA recommends mixing medicines (do not crush tablets or capsules) with an unappealing substance like dirt or cat litter, placing the mixture in a sealed plastic bag, and then disposing of it in the trash.

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Ventilated Enclosure (e.g., Fume Hood) B->C D Weighing and Aliquoting C->D E Solution Preparation D->E F Decontaminate Work Area E->F I Store at -20°C E->I Store remaining material G Doff and Dispose of PPE F->G H Wash Hands Thoroughly G->H J Dispose of Waste via Licensed Contractor G->J Dispose of contaminated PPE

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.